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Core Science & Biosynthesis

Foundational

Fensulfothion Sulfone-d10: Structural Dynamics, Metabolism, and Isotope Dilution Mass Spectrometry

Executive Summary Fensulfothion is a highly potent organophosphate insecticide and nematicide. In both environmental matrices and biological systems, it undergoes rapid oxidative metabolism, primarily converting into fen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fensulfothion is a highly potent organophosphate insecticide and nematicide. In both environmental matrices and biological systems, it undergoes rapid oxidative metabolism, primarily converting into fensulfothion sulfone—a metabolite that retains severe anticholinesterase toxicity [1]. Due to the persistence and toxicity of this metabolite, regulatory bodies require rigorous trace-level monitoring in agricultural and environmental samples.

To achieve absolute quantification in complex matrices (such as soil, crops, and biological tissues), analytical scientists rely on Stable Isotope-Labeled Internal Standards (SIL-IS). Fensulfothion sulfone-d10 is the gold standard for this application. This technical whitepaper explores the chemical properties, metabolic causality, and self-validating analytical methodologies associated with fensulfothion sulfone-d10.

Chemical Structure and Physicochemical Properties

Fensulfothion sulfone (IUPAC: O,O-diethyl O-[4-(methylsulfonyl)phenyl] phosphorothioate) is characterized by a phosphorothioate core linked to a methylsulfonyl-substituted benzene ring.

In fensulfothion sulfone-d10 , the ten hydrogen atoms on the two ethyl groups of the phosphate moiety are entirely replaced by deuterium (-O-CD₂-CD₃) [2]. This specific labeling strategy is not arbitrary; the alkyl chains are chemically stable under standard extraction conditions, preventing deuterium-hydrogen (D/H) exchange with aqueous solvents, which would otherwise compromise the standard's integrity.

Quantitative Comparison of Native vs. Isotope-Labeled Standard
PropertyNative Fensulfothion SulfoneFensulfothion Sulfone-d10
Chemical Formula C₁₁H₁₇O₅PS₂C₁₁H₇D₁₀O₅PS₂
Molecular Weight 312.34 g/mol 322.40 g/mol
Isotopic Mass Shift N/A+10.06 Da
Labeling Site N/ADiethyl ester groups (-OCD₂CD₃)
Primary Application Toxicological target / ResidueInternal Standard (SIL-IS)
Solvent Compatibility Acetonitrile, Methanol, CyclohexaneAcetonitrile, Methanol, Cyclohexane [3]

Causality of the +10 Da Mass Shift: Fensulfothion sulfone contains two sulfur atoms. Sulfur possesses a significant natural M+2 isotope (³⁴S, ~4.2% abundance), which creates a broad isotopic envelope in mass spectrometry. If a standard with a minimal mass shift (e.g., +3 Da) were used, the natural isotopic tail of a highly concentrated native analyte could bleed into the internal standard's detection channel. The +10 Da shift of the d10 variant completely isolates its Multiple Reaction Monitoring (MRM) transitions, eliminating isotopic cross-talk and ensuring linear quantification across a wide dynamic range.

Metabolic Pathway and Toxicological Significance

The parent compound, fensulfothion, contains a thioether (methylsulfinyl) group. Upon application to soil or ingestion by mammals, it is rapidly oxidized by microbial enzymes or hepatic Cytochrome P450 (CYP450) [1, 4].

The oxidation converts the sulfinyl group to a sulfone group. This transformation increases the electrophilicity of the phosphorus atom, enhancing its affinity for the serine hydroxyl group in the active site of Acetylcholinesterase (AChE). The resulting phosphorylation of AChE causes irreversible enzyme inhibition, leading to toxic acetylcholine accumulation at neural synapses.

Metabolism Fensulfothion Fensulfothion (Parent Insecticide) CYP450 Oxidation (Hepatic / Microbial) Fensulfothion->CYP450 Phase I Metabolism Sulfone Fensulfothion Sulfone (Toxic Metabolite) CYP450->Sulfone Sulfinyl to Sulfone AChE Acetylcholinesterase (Enzyme Inhibition) Sulfone->AChE Serine Phosphorylation

Metabolic activation of fensulfothion to its sulfone metabolite and AChE inhibition.

Analytical Application: Isotope Dilution LC-MS/MS

To quantify fensulfothion sulfone residues, modern laboratories employ Isotope Dilution Mass Spectrometry (IDMS). Because fensulfothion sulfone-d10 shares the exact physicochemical properties as the native analyte, it co-elutes perfectly during Reverse-Phase Liquid Chromatography (RP-LC).

The Self-Validating Mechanism: When co-eluting into the Electrospray Ionization (ESI) source, both the native analyte and the d10 standard experience the exact same matrix-induced ion suppression or enhancement. By calculating the ratio of the native analyte's peak area to the d10 standard's peak area, the matrix effect is mathematically canceled out, rendering the analytical protocol self-validating.

Workflow Sample Homogenized Matrix (Food/Soil) Spike Spike Internal Standard (Fensulfothion sulfone-d10) Sample->Spike 1. Isotope Dilution Extract QuEChERS Extraction (MeCN + Salts) Spike->Extract 2. Partitioning LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Extract->LCMS 3. Separation & Ionization Quant Absolute Quantification (Matrix Effect Compensated) LCMS->Quant 4. Data Processing

Isotope dilution LC-MS/MS workflow utilizing fensulfothion sulfone-d10.

Experimental Protocol: QuEChERS Extraction and LC-MS/MS

The following step-by-step methodology outlines the optimal extraction and quantification of fensulfothion sulfone using the d10 internal standard. Every step is designed with specific chemical causality to ensure maximum recovery and data integrity.

Phase 1: Matrix Preparation and Isotope Spiking
  • Homogenization: Cryogenically mill 10.0 g of the sample matrix (e.g., soil or agricultural tissue) into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of LC-MS grade water.

    • Causality: Dry matrices trap analytes within their microscopic pores. Hydration swells the matrix, allowing the extraction solvent to penetrate deeply and solubilize the residues.

  • Internal Standard Spiking: Add 50 µL of a 1 µg/mL fensulfothion sulfone-d10 working solution. Vortex for 1 minute and let equilibrate for 15 minutes.

    • Causality: Spiking prior to extraction ensures that any physical losses during the subsequent clean-up steps are proportionally mirrored by the d10 standard, ensuring the final calculated concentration remains perfectly accurate.

Phase 2: Extraction and Partitioning
  • Solvent Addition: Add 10 mL of 1% acetic acid in Acetonitrile (MeCN). Shake vigorously for 5 minutes.

    • Causality: MeCN acts as a highly efficient, moderately polar extraction solvent that precipitates large proteins while solubilizing the target organophosphates.

  • Salting Out: Add a pre-weighed QuEChERS salt packet (4 g anhydrous MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake immediately for 2 minutes, then centrifuge at 4000 rpm for 5 minutes.

    • Causality: MgSO₄ drives an exothermic reaction that binds water, forcing a phase separation. NaCl controls the polarity of the aqueous phase, aggressively pushing the moderately polar fensulfothion sulfone into the upper MeCN layer via the "salting-out" effect.

Phase 3: Dispersive Solid Phase Extraction (dSPE) Clean-up
  • Aliquot Transfer: Transfer 1 mL of the upper MeCN layer into a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.

  • Purification: Vortex for 1 minute and centrifuge at 10,000 rpm for 3 minutes.

    • Causality: PSA acts as a weak anion exchanger, removing organic acids and sugars. C18 removes non-polar interferences like lipids and waxes. The fensulfothion sulfone and its d10 counterpart remain untouched in the MeCN phase.

Phase 4: LC-MS/MS Acquisition
  • Chromatography: Inject 2 µL of the purified extract onto a C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Methanol (0.1% Formic Acid).

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

    • Monitor the native MRM transition (e.g., m/z 313.0 → m/z 285.0).

    • Monitor the d10 MRM transition (e.g., m/z 323.1 → m/z 295.1).

    • Causality: Formic acid provides the necessary protons (H⁺) to form the [M+H]⁺ precursor ions. The +10 mass shift ensures zero spectral overlap during collision-induced dissociation (CID).

References

  • WHO Pesticide Residues Series 2. "Fensulfothion". Inchem.org.
  • Alfa Chemistry. "Fensulfothion-sulfone D10 (diethyl D10) - Analytical Products". alfa-chemistry.com.
  • Grupo Biomaster / LGC Standards. "Reference materials for food and environmental analysis". grupobiomaster.com.
  • Annual Reviews. "Degradation of Organophosphorus and Carbamate Insecticides in the Soil and by Soil Microorganisms". annualreviews.org.
Exploratory

Technical Guide: Deuterated Fensulfothion Sulfone (Fensulfothion Sulfone-d10) for Advanced Analytical Applications

Introduction to Fensulfothion and the Need for Stable Isotope Labeled Standards Fensulfothion is an organophosphate insecticide and nematicide known for its high toxicity and role as a potent acetylcholinesterase (AChE)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Fensulfothion and the Need for Stable Isotope Labeled Standards

Fensulfothion is an organophosphate insecticide and nematicide known for its high toxicity and role as a potent acetylcholinesterase (AChE) inhibitor.[1] Its use in agriculture has led to concerns regarding environmental persistence and potential human exposure. Regulatory bodies and research institutions worldwide therefore require robust and sensitive analytical methods to monitor its presence and that of its metabolites in complex matrices such as food, water, and biological tissues.

The primary metabolic pathway for fensulfothion involves oxidation of the thioether group, leading to the formation of fensulfothion sulfoxide and, subsequently, fensulfothion sulfone.[2] This sulfone metabolite is of significant toxicological interest and is often a target analyte in residue analysis. Accurate quantification of fensulfothion sulfone is critical for risk assessment and ensuring compliance with safety regulations.

This technical guide provides a comprehensive overview of deuterated fensulfothion sulfone (Fensulfothion Sulfone-d10), an indispensable tool for modern analytical laboratories. We will delve into its physicochemical properties, the rationale for its use as an internal standard, and a detailed protocol for its application in quantitative analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties

The use of a stable isotope-labeled internal standard is predicated on it having nearly identical chemical and physical properties to the native analyte, while being distinguishable by mass. The key properties of Fensulfothion Sulfone-d10 and its unlabeled counterpart are summarized below.

PropertyFensulfothion Sulfone-d10Fensulfothion Sulfone (Unlabeled)
Synonyms Dasanit Sulfone-d10Dasanit Sulfone, O,O-Diethyl O-[4-(methylsulfonyl)phenyl] phosphorothioate[3][4]
Molecular Formula C₁₁H₇D₁₀O₅PS₂[5][6][7]C₁₁H₁₇O₅PS₂[3][4][8][9]
Molecular Weight 334.42 g/mol [5][6][7]324.35 g/mol [4][8][9]
CAS Number 2732982-58-8[6]14255-72-2[3][4][8]

The Scientific Rationale for Isotope Dilution Mass Spectrometry (IDMS)

The gold standard for quantitative analysis in complex matrices is Isotope Dilution Mass Spectrometry (IDMS). The central principle of this technique is the addition of a known quantity of a stable isotope-labeled version of the analyte (e.g., Fensulfothion Sulfone-d10) to the sample at the very beginning of the analytical workflow.

Causality Behind Experimental Choice: Why is this approach superior? Fensulfothion Sulfone-d10 is chemically identical to the native sulfone, meaning it experiences the exact same losses during sample extraction, cleanup, and derivatization. It also exhibits the same chromatographic retention time and ionization efficiency in the mass spectrometer's source. However, due to its higher mass (+10 Da), the mass spectrometer can detect it as a separate entity from the native analyte.

By measuring the ratio of the response of the native analyte to the deuterated internal standard, any variations in sample preparation or instrument performance are effectively nullified. This self-validating system corrects for:

  • Matrix Effects: Suppression or enhancement of the analyte signal caused by co-eluting compounds from the sample matrix.

  • Extraction Inefficiencies: Incomplete recovery of the analyte during sample processing.

  • Instrumental Variability: Fluctuations in injection volume or mass spectrometer sensitivity.

The result is a highly accurate, precise, and robust quantification that is otherwise unattainable.

Conceptual Synthesis and Characterization

The synthesis of Fensulfothion Sulfone-d10 is a multi-step process designed to ensure high isotopic enrichment and chemical purity.

  • Deuteration: The synthesis begins with deuterated starting materials, typically deuterated ethanol (ethanol-d5), to introduce the ten deuterium atoms onto the two ethyl groups of the molecule.

  • Formation of the Parent Compound: These deuterated precursors are used to synthesize the fensulfothion parent molecule, incorporating the d10-diethyl phosphorothioate moiety.

  • Oxidation to Sulfone: The final and critical step is the oxidation of the sulfide group on the deuterated fensulfothion. This is typically achieved using a strong yet controlled oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or catalyzed hydrogen peroxide, which selectively converts the sulfide to a sulfone without cleaving the phosphate ester bonds.[10]

Trustworthiness through Quality Control: Following synthesis, the final product must undergo rigorous characterization to validate its structure and purity. This includes:

  • Mass Spectrometry: To confirm the correct molecular weight (334.42 Da) and isotopic enrichment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the precise location of the deuterium labels and the overall molecular structure.

  • High-Performance Liquid Chromatography (HPLC): To determine the chemical purity, ensuring it is free from unlabeled material or other synthetic byproducts.

Application: A Validated Workflow for Quantification by LC-MS/MS

The primary application for Fensulfothion Sulfone-d10 is as an internal standard for the quantification of fensulfothion sulfone in environmental and biological samples.[11]

Experimental Workflow Diagram

The following diagram outlines a standard workflow for the analysis of fensulfothion sulfone using Fensulfothion Sulfone-d10 as an internal standard.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Soil, Produce, Plasma) Spike 2. Internal Standard Spiking (Add known amount of Fensulfothion Sulfone-d10) Sample->Spike Extract 3. Liquid-Solid Extraction (e.g., QuEChERS) Spike->Extract Cleanup 4. Dispersive SPE Cleanup (d-SPE) Extract->Cleanup LC 5. LC Separation (C18 Reversed-Phase) Cleanup->LC MS 6. Tandem MS Detection (ESI+, MRM Mode) LC->MS Integrate 7. Peak Integration (Analyte & IS) MS->Integrate Ratio 8. Calculate Area Ratio (Analyte / IS) Integrate->Ratio Quantify 9. Quantification (Using Calibration Curve) Ratio->Quantify

Sources

Foundational

Fensulfothion Sulfone-d10: A Technical Guide for Advanced Analytical Applications

An In-depth Examination of its Identification, Properties, and Application as an Internal Standard in Mass Spectrometry Introduction Fensulfothion, an organothiophosphate insecticide and nematicide, undergoes metabolic t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Examination of its Identification, Properties, and Application as an Internal Standard in Mass Spectrometry

Introduction

Fensulfothion, an organothiophosphate insecticide and nematicide, undergoes metabolic transformation in various biological and environmental systems.[1] A key metabolite in this pathway is fensulfothion sulfone, formed through the oxidation of the sulfinyl group of the parent compound.[1] The accurate quantification of fensulfothion and its metabolites is crucial for food safety, environmental monitoring, and toxicological studies. To achieve the high degree of accuracy and precision required in these analyses, especially when employing mass spectrometry-based methods, stable isotope-labeled internal standards are indispensable.[2] This technical guide provides a comprehensive overview of fensulfothion sulfone-d10, a deuterated analog of fensulfothion sulfone, designed for use as an internal standard in demanding analytical applications.

Core Identification and Properties

Fensulfothion sulfone-d10 is a stable isotope-labeled form of fensulfothion sulfone, where ten hydrogen atoms have been replaced with deuterium. This isotopic labeling results in a molecule that is chemically identical to the native compound but has a higher molecular weight, allowing for its differentiation in mass spectrometric analysis.

PropertyValueSource
Chemical Name O,O-Diethyl-d10 O-[4-(methylsulfonyl)phenyl] phosphorothioate-
Synonyms Dasanit Sulfone-d10, Dasanit Sulphone-d10[3]
CAS Number 2732982-58-8-
Unlabeled CAS Number 14255-72-2[4]
Molecular Formula C₁₁H₇D₁₀O₅PS₂[3]
Molecular Weight 334.42 g/mol [3]

Physicochemical Properties (of unlabeled Fensulfothion Sulfone)

PropertyValueSource
Physical State Solid[5]
Color Colorless[5]
Melting Point 44 °C[5]
Boiling Point Undetermined[5]
Flash Point 211 °C[5]
Solubility in Water Soluble[5]
Density 1.3 g/cm³ at 20 °C[5]

Synthesis and Metabolic Formation

Metabolic Pathway of Fensulfothion

Fensulfothion is metabolized in organisms and the environment through oxidative and hydrolytic pathways.[1] The formation of fensulfothion sulfone is a critical step in this process. The metabolic cascade generally proceeds as follows:

Caption: Metabolic pathway of fensulfothion to its sulfone and oxygen analog sulfone.

Chemical Synthesis of Fensulfothion Sulfone-d10

A detailed, publicly available, step-by-step synthesis protocol for fensulfothion sulfone-d10 is not readily found in the scientific literature. However, a plausible synthetic route can be inferred from general organic chemistry principles for the synthesis of phosphorothioates, sulfones, and deuterated compounds.

A likely approach would involve a multi-step synthesis:

  • Synthesis of Deuterated Diethyl Phosphorothioate: This would likely start from deuterated ethanol (ethanol-d6 or ethanol-d5), which is then reacted with a phosphorus and sulfur source to form the deuterated diethyl phosphorothioate moiety.

  • Synthesis of 4-(Methylsulfonyl)phenol: This involves the oxidation of 4-(methylthio)phenol to the corresponding sulfone.

  • Coupling Reaction: The final step would be the coupling of the deuterated diethyl phosphorothioate with 4-(methylsulfonyl)phenol to yield the final product, O,O-diethyl-d10 O-[4-(methylsulfonyl)phenyl] phosphorothioate.

This generalized pathway is illustrated below:

Caption: A generalized synthetic pathway for fensulfothion sulfone-d10.

Analytical Methodology: Application as an Internal Standard

The primary application of fensulfothion sulfone-d10 is as an internal standard for the quantification of fensulfothion and its metabolites by isotope dilution mass spectrometry, most commonly with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Rationale for Use as an Internal Standard

Isotopically labeled internal standards are considered the gold standard in quantitative mass spectrometry for several reasons:[2][6]

  • Correction for Matrix Effects: Complex matrices, such as food and environmental samples, can cause ion suppression or enhancement, leading to inaccurate quantification. As the deuterated standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same matrix effects, allowing for accurate correction.

  • Compensation for Sample Loss: Losses during sample preparation (extraction, cleanup) are accounted for, as both the analyte and the internal standard are lost proportionally.

  • Improved Precision and Accuracy: The use of an internal standard corrects for variations in injection volume and instrument response, leading to higher precision and accuracy.

Experimental Protocol: UPLC-MS/MS Analysis

The following is a detailed protocol for the analysis of fensulfothion and its metabolites using fensulfothion sulfone-d10 as an internal standard. This protocol is based on established methods for the analysis of organophosphate pesticides in complex matrices.[7]

1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.

  • Homogenization: Homogenize 10-15 g of the sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add a known amount of fensulfothion sulfone-d10 internal standard solution.

    • Add 10 mL of acetonitrile.

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Preparation:

    • Filter the supernatant through a 0.22 µm filter.

    • Transfer to an autosampler vial for UPLC-MS/MS analysis.

Caption: Experimental workflow for sample preparation using the QuEChERS method.

2. UPLC-MS/MS Instrumental Analysis

  • UPLC System: A high-performance UPLC system capable of generating sharp peaks and providing good separation.

  • Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of organophosphate pesticides.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

MRM Transitions

The selection of appropriate MRM transitions (precursor ion → product ion) is critical for the selective detection of the analytes and the internal standard.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Fensulfothion309.1157.1129.1
Fensulfothion Sulfone325.0173.0109.0
Fensulfothion Sulfone-d10 335.1 178.1 114.1
Fensulfothion Oxygen Analog293.1157.1129.1
Fensulfothion Oxygen Analog Sulfone309.0173.0109.0

Note: The MRM transitions for fensulfothion sulfone-d10 are predicted based on the fragmentation pattern of the unlabeled compound and the mass shift due to deuteration. These transitions should be optimized empirically on the specific instrument being used.

Data Analysis and Quantification

Quantification is performed by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (fensulfothion sulfone-d10). A calibration curve is constructed by plotting this ratio against the concentration of the analyte in a series of calibration standards. The concentration of the analyte in the unknown sample is then determined from this calibration curve. This ratiometric approach effectively mitigates the sources of error discussed previously.

Conclusion

Fensulfothion sulfone-d10 is an essential tool for researchers and analytical scientists requiring accurate and precise quantification of fensulfothion and its metabolites. Its use as an internal standard in UPLC-MS/MS methods, coupled with a robust sample preparation technique like QuEChERS, provides a self-validating system that ensures the reliability and defensibility of analytical data. This in-depth understanding of its properties, metabolic origin, and application is vital for its effective implementation in food safety, environmental analysis, and toxicology research.

References

  • Isotope-labeled internal standards and grouping scheme for determination of neonicotinoid insecticides and their metabolites in fruits, vegetables and cereals - A compensation of matrix effects. Food Chemistry, 311, 125871. [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu Scientific Instruments. [Link]

  • Quick Method for the Analysis of Residues of numerous Highly Polar Pesticides in Food Commodities involving Simultaneous Extraction with Methanol, and LC-MS/MS Determination (QuPPe-Method). EURL-SRM. [Link]

  • Safety data sheet - Fensulfothion-sulfone. CPAChem. [Link]

  • Chemical Name : Fensulfothion Sulfone-d10. Pharmaffiliates. [Link]

  • Fensulfothion sulfone. PubChem. [Link]

  • Fensulfothion (WHO Pesticide Residues Series 2). Inchem.org. [Link]

  • Fensulfothion oxon sulfone. PubChem. [Link]

  • Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 25(8), 1937. [Link]

  • Shimadzu Pesticide MRM Library Support for LC/MS/MS. Shimadzu Scientific Instruments. [Link]

  • MRM transitions and MS-MS operating parameters selected for analysis of sulfonamides and their main metabolites in milk. ResearchGate. [Link]

  • Environmental Chemistry Method for the Determination of Fluensulfone and its Degradates in Water. US EPA. [Link]

  • Synthesis of O,O-Diethyl Arylthiophosphonate from O-Aryl-O,O-diethylthiophosphate. Synlett, 2008(20), 3121-3124. [Link]

  • Phosphorothioate Oligonucleotides with Low Phosphate Diester Content: Greater than 99.9% Sulfurization Efficiency with “Aged” Solutions of Phenylacetyl Disulfide (PADS). Organic Process Research & Development, 5(6), 616-621. [Link]

  • Synthesis of phosphorothioates by photocatalytic sulfur transfer from thiosulfate. ChemRxiv. [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1). [Link]

  • Determination of 44 Pesticides in Foodstuffs by LC/MS/MS Application. Agilent Technologies. [Link]

  • Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards. Clinical Laboratory, 70(9). [Link]

  • Synthesis of phosphorothioate-methylphosphonate oligonucleotide co-polymers. Nucleic Acids Research, 17(22), 9193-9204. [Link]

  • A UPLC-MS/MS method for quantification of metabolites in the ethylene biosynthesis pathway and its biological validation in Arabidopsis. UPCommons. [Link]

  • La3+-catalyzed methanolysis of O,O-diethyl S-(p-nitrophenyl) phosphorothioate and O,O-diethyl S-phenyl phosphorothioate. Millions-fold acceleration of the destruction of V-agent simulants. Organic & Biomolecular Chemistry, 5(24), 3954-3961. [Link]

  • Quantitative determination of selected urolithin metabolites in human urine by simple sample preparation and UPLC-MS/MS analysis. Current Topics in Analytical Chemistry, 13. [Link]

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Exploratory

An In-depth Technical Guide to the Metabolic Pathway of Fensulfothion to Fensulfothion Sulfone

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive technical overview of the metabolic conversion of the organophosphorus...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the metabolic conversion of the organophosphorus insecticide fensulfothion to its sulfone metabolite. Drawing upon established principles of xenobiotic metabolism and studies on analogous compounds, this document elucidates the enzymatic pathways, provides detailed experimental protocols for their investigation, and presents the information in a structured, accessible format for professionals in the field.

Introduction: Fensulfothion and the Significance of its Metabolic Sulfoxidation

Fensulfothion, an organothiophosphate insecticide and nematicide, has been utilized in agriculture to control a variety of pests. Its biological activity and toxicological profile are intrinsically linked to its metabolic fate within organisms. A key transformation in the biotransformation of fensulfothion is the oxidation of its sulfinyl group to a sulfonyl moiety, forming fensulfothion sulfone. This metabolic step is critical as it can alter the compound's polarity, reactivity, and ultimately its toxic potential. Understanding the enzymatic machinery responsible for this conversion is paramount for a complete risk assessment and for the development of potential bioremediation strategies.

The metabolic pathways of fensulfothion are primarily oxidative and hydrolytic. In mammals, the formation of the oxygen analog (oxon) and its subsequent sulfone is a notable pathway.[1] This guide will focus specifically on the direct sulfoxidation of the parent compound, a reaction of significant toxicological interest.

The Enzymatic Machinery of Fensulfothion Sulfoxidation

The conversion of fensulfothion to fensulfothion sulfone is a classic example of a Phase I metabolic reaction, specifically an S-oxidation. This biotransformation is primarily catalyzed by two major superfamilies of microsomal enzymes: the Cytochrome P450 (CYP) monooxygenases and the Flavin-containing Monooxygenases (FMOs). While direct enzymatic studies on fensulfothion are limited, extensive research on structurally similar organophosphates, such as fenthion, provides a robust model for the enzymatic basis of fensulfothion sulfoxidation.

The Role of Cytochrome P450 (CYP) Isoforms

The CYP superfamily represents the most important enzymatic system involved in Phase I drug and xenobiotic metabolism.[2] These heme-thiolate monooxygenases are known to catalyze a wide array of oxidative reactions, including the sulfoxidation of thioether-containing compounds. In the context of organophosphate pesticides, CYPs are pivotal in both bioactivation (e.g., oxidative desulfuration to form toxic oxons) and detoxification pathways.

For thioether-containing pesticides, sulfoxidation by CYPs is a well-documented phenomenon. Studies on fenthion have demonstrated that multiple CYP isoforms can catalyze the formation of fenthion sulfoxide. At lower, environmentally relevant concentrations, CYP-mediated sulfoxidation is often the predominant pathway.[2] Although the specific CYP isoforms responsible for fensulfothion sulfoxidation have not been definitively identified, it is highly probable that several isoforms, including members of the CYP1A, CYP2B, CYP2C, and CYP3A subfamilies, are involved, given their broad substrate specificities for xenobiotics.

The Contribution of Flavin-Containing Monooxygenases (FMOs)

FMOs are a smaller family of NADPH-dependent monooxygenases that specialize in the oxygenation of soft nucleophiles, such as sulfur and nitrogen atoms, in a wide range of xenobiotics.[3] Unlike CYPs, FMOs are generally not readily induced by xenobiotics and their catalytic cycle does not involve a heme prosthetic group.

FMOs, particularly FMO1, have been shown to be highly efficient in catalyzing the sulfoxidation of organophosphate and carbamate pesticides.[4] For fenthion, FMOs are capable of forming the sulfoxide metabolite, and at higher substrate concentrations, their contribution to overall sulfoxidation can be significant.[2] FMO1, while not the predominant FMO isoform in the adult human liver, is expressed at high levels in the kidney and small intestine, suggesting a significant role in the extrahepatic metabolism of compounds like fensulfothion.

Visualizing the Metabolic Pathway

The metabolic conversion of fensulfothion to fensulfothion sulfone is a critical step in its biotransformation. The following diagram illustrates this oxidative pathway, highlighting the parent compound, the resulting metabolite, and the primary enzyme families involved.

Fensulfothion Metabolism Fensulfothion Fensulfothion Fensulfothion_Sulfone Fensulfothion Sulfone Fensulfothion->Fensulfothion_Sulfone Sulfoxidation Enzymes CYP Isoforms (e.g., CYP1A, 2B, 2C, 3A) Flavin-containing Monooxygenases (e.g., FMO1, FMO3) Enzymes->Fensulfothion_Sulfone

Caption: Metabolic pathway of fensulfothion to fensulfothion sulfone.

Experimental Protocols for Studying Fensulfothion Sulfoxidation

To investigate the enzymatic kinetics and the specific enzymes involved in the conversion of fensulfothion to its sulfone metabolite, in vitro assays using subcellular fractions are indispensable. The following protocols provide a detailed, step-by-step methodology for conducting such experiments.

In Vitro Metabolism Assay Using Liver Microsomes

This protocol outlines the procedure for assessing the metabolic stability and metabolite formation of fensulfothion in the presence of human or animal liver microsomes. Liver microsomes are a rich source of both CYP and FMO enzymes.

Materials:

  • Fensulfothion (analytical standard)

  • Fensulfothion sulfone (analytical standard)

  • Pooled human liver microsomes (or from a species of interest)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile (HPLC grade)

  • Internal standard (e.g., a structurally similar but chromatographically distinct organophosphate)

  • Microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of fensulfothion in a suitable solvent (e.g., methanol or DMSO) at a concentration of 10 mM.

    • Prepare working solutions of fensulfothion by diluting the stock solution in the incubation buffer to the desired concentrations (e.g., for kinetic studies, a range of concentrations from 0.1 µM to 100 µM is recommended).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the liver microsomes on ice immediately before use and dilute to the desired protein concentration (typically 0.5-1.0 mg/mL) with cold phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, pre-incubate a mixture of the fensulfothion working solution and the diluted liver microsomes for 5 minutes at 37°C in a shaking water bath.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200-500 µL.

    • Incubate for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes) at 37°C with gentle agitation.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

    • Vortex the samples vigorously for 1 minute.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or an autosampler vial for UHPLC-MS/MS analysis.

  • Controls:

    • No NADPH control: Replace the NADPH regenerating system with an equal volume of buffer to assess for non-enzymatic degradation.

    • Zero-time point control: Terminate the reaction immediately after the addition of the NADPH regenerating system.

    • Heat-inactivated microsome control: Use microsomes that have been heat-inactivated (e.g., at 50°C for 10 minutes) to confirm that the observed metabolism is enzymatic.

Enzyme Phenotyping with Recombinant Human CYP and FMO Isoforms

To identify the specific enzymes responsible for fensulfothion sulfoxidation, experiments with commercially available recombinant human CYP and FMO isoforms expressed in a suitable system (e.g., baculovirus-infected insect cells) are performed. The protocol is similar to the liver microsome assay, with the recombinant enzyme preparation replacing the liver microsomes.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro metabolism assay.

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_termination 3. Termination & Sample Prep cluster_analysis 4. Analysis Reagents Prepare Reagents (Fensulfothion, Buffers, Cofactors) Preincubation Pre-incubate (Fensulfothion + Microsomes) Reagents->Preincubation Microsomes Prepare Liver Microsomes Microsomes->Preincubation Reaction Initiate Reaction (Add NADPH) Preincubation->Reaction Incubate Incubate at 37°C Reaction->Incubate Terminate Terminate Reaction (Add Acetonitrile + IS) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis UHPLC-MS/MS Analysis Supernatant->Analysis

Caption: Workflow for the in vitro fensulfothion metabolism assay.

Analytical Methodology: UHPLC-MS/MS for the Quantification of Fensulfothion and Fensulfothion Sulfone

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for the sensitive and selective quantification of pesticides and their metabolites in complex biological matrices.

Sample Preparation for UHPLC-MS/MS

The supernatant collected from the in vitro metabolism assay is typically clean enough for direct injection into the UHPLC-MS/MS system. If necessary, a further filtration step through a 0.22 µm syringe filter can be performed. For in vivo samples (e.g., plasma, urine, tissue homogenates), a more extensive sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), may be required to remove interfering matrix components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also a widely used and effective sample preparation technique for pesticide residue analysis in various matrices.[5]

Chromatographic and Mass Spectrometric Conditions

Chromatographic Separation:

  • Column: A reversed-phase C18 column (e.g., 1.7-2.1 µm particle size) is typically used for the separation of fensulfothion and its more polar sulfone metabolite.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization efficiency, is commonly employed.[5]

  • Flow Rate: Typical flow rates for UHPLC are in the range of 0.2-0.5 mL/min.

  • Column Temperature: The column is usually maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

Mass Spectrometric Detection:

  • Ionization Mode: Positive electrospray ionization (ESI+) is generally suitable for the analysis of organophosphate pesticides.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both fensulfothion and fensulfothion sulfone. The MRM transitions need to be optimized for each compound by infusing a standard solution into the mass spectrometer.

Data Analysis and Quantification

Quantification is achieved by constructing a calibration curve using standards of known concentrations of fensulfothion and fensulfothion sulfone prepared in a matrix that mimics the experimental samples (matrix-matched calibration). The use of a stable isotope-labeled internal standard is highly recommended to correct for any matrix effects and variations in sample preparation and instrument response. The concentration of the parent compound and the formation of the sulfone metabolite over time are then used to calculate metabolic stability (half-life, intrinsic clearance) and enzyme kinetic parameters (Km and Vmax).

Quantitative Data Summary

Enzyme IsoformSubstrateApparent Km (µM)Apparent Vmax (pmol/min/pmol enzyme)Intrinsic Clearance (Vmax/Km) (µL/min/pmol enzyme)
CYP1A2 Fensulfothion251506.0
CYP2C9 Fensulfothion1520013.3
CYP3A4 Fensulfothion503006.0
FMO1 Fensulfothion4050012.5
FMO3 Fensulfothion602504.2

Note: The values presented in this table are illustrative and not based on actual experimental data for fensulfothion. They are intended to demonstrate the format for presenting kinetic parameters.

Conclusion and Future Directions

The metabolic conversion of fensulfothion to fensulfothion sulfone is a critical biotransformation pathway mediated primarily by the CYP and FMO enzyme superfamilies. This technical guide has provided a comprehensive overview of the enzymatic basis of this reaction, drawing upon evidence from structurally related compounds. The detailed experimental protocols for in vitro metabolism assays and UHPLC-MS/MS analysis offer a robust framework for researchers to investigate this pathway in detail.

Future research should focus on definitively identifying the specific human CYP and FMO isoforms responsible for fensulfothion sulfoxidation and determining their kinetic parameters. Such studies will provide a more precise understanding of inter-individual variability in fensulfothion metabolism and its toxicological consequences. Furthermore, exploring the downstream metabolic fate of fensulfothion sulfone will be crucial for a complete picture of its biotransformation and ultimate excretion or bioaccumulation. These endeavors will undoubtedly contribute to a more accurate assessment of the risks associated with fensulfothion exposure and inform the development of strategies to mitigate its potential adverse effects on human health and the environment.

References

  • Di, L., & Obach, R. S. (2015). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current drug metabolism, 16(1), 58–73. [Link]

  • FAO/WHO. (1973). 1972 Evaluations of some pesticide residues in food. WHO Pesticide Residues Series, No. 2. [Link]

  • Gadepalli, R. S., Nillos, M. G., & Schlenk, D. (2007). Synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers: effect of sulfur chirality on acetylcholinesterase activity. Chemical research in toxicology, 20(2), 257–263. [Link]

  • Graphviz. (n.d.). Graphviz - Graph Visualization Software. [Link]

  • Kitamura, S., Ohta, S., & Tatsumi, K. (2003). In vitro metabolism of fenthion and fenthion sulfoxide by liver preparations of sea bream, goldfish, and rats. Drug metabolism and disposition: the biological fate of chemicals, 31(2), 179–185. [Link]

  • Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & therapeutics, 106(3), 357–387. [Link]

  • Lee, J., Kim, U., Lee, S., Kim, J., & Kim, J. H. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods (Basel, Switzerland), 9(4), 509. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26595, Fensulfothion sulfone. [Link]

  • Vittozzi, L., De Angelis, G., & Testai, E. (2008). The participation of human hepatic P450 isoforms, flavin-containing monooxygenases and aldehyde oxidase in the biotransformation of the insecticide fenthion. Toxicology and applied pharmacology, 233(3), 427–436. [Link]

  • Wyatt, M. D., & Smalley, D. M. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Proceedings of the Vertebrate Pest Conference, 24. [Link]

  • Ziegler, D. M. (2002). An overview of the mechanism, substrate specificities, and structure of FMOs. Drug metabolism reviews, 34(3), 503–511. [Link]

Sources

Foundational

Fensulfothion Sulfone-d10 in Organic Solvents: Solvation Thermodynamics, Matrix Integration, and LC-MS/MS Methodologies

Introduction & Mechanistic Overview Fensulfothion sulfone (CAS: 14255-72-2) is a highly toxic, primary oxidative metabolite of the organophosphate insecticide fensulfothion [1, 2]. In modern regulatory frameworks, the pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Fensulfothion sulfone (CAS: 14255-72-2) is a highly toxic, primary oxidative metabolite of the organophosphate insecticide fensulfothion [1, 2]. In modern regulatory frameworks, the precise quantification of this residue in complex food and environmental matrices requires Isotope Dilution Mass Spectrometry (IDMS). Fensulfothion sulfone-d10 (


, MW: 334.42  g/mol ) serves as the gold-standard stable isotope-labeled (SIL) internal standard.

Understanding the solubility profile of fensulfothion sulfone-d10 in various organic solvents is not merely a matter of dissolving a powder; it is a critical thermodynamic decision that dictates the stability of the stock solution, the efficiency of the matrix extraction, and the ionization yield in the electrospray (ESI) source[3, 4]. Because the physicochemical properties of the d10 isotopologue are virtually identical to the native compound—differing only in zero-point vibrational energy—its solubility behavior perfectly mirrors the unlabeled metabolite.

Solvation Thermodynamics & Solvent Causality

The molecular architecture of fensulfothion sulfone-d10 features a lipophilic aromatic ring, a highly polar sulfone group (


), and a reactive phosphorothioate ester core. This amphiphilic nature governs its solvent interactions:
  • Polar Aprotic Solvents (Acetonitrile, Acetone): These are the optimal thermodynamic sinks for fensulfothion sulfone-d10. Acetonitrile (

    
    ) provides strong dipole-dipole interactions with the sulfone and phosphate groups without donating protons[3]. Causality:  Aprotic environments are critical for long-term stability. Protic solvents can facilitate slow nucleophilic attack or transesterification at the electrophilic phosphorus center over extended storage, leading to standard degradation. Acetonitrile arrests this degradation pathway.
    
  • Polar Protic Solvents (Methanol, Ethanol): While the compound is highly soluble in methanol due to hydrogen bonding with the oxygen atoms of the sulfone and phosphate groups, methanol is generally reserved for immediate working solutions rather than long-term stock storage due to the aforementioned solvolysis risks [1].

  • Non-Polar Solvents (Hexane, Cyclohexane): The high dipole moment induced by the sulfone moiety renders the molecule only sparingly soluble in strictly aliphatic hydrocarbons. However, alicyclic solvents like cyclohexane can solvate the compound at low concentrations (e.g., 100 µg/mL) suitable for specific GC-MS/MS injections [3].

Quantitative Solubility Profiles

The following table synthesizes the solubility limits and practical application concentrations of fensulfothion sulfone-d10 across standard organic laboratory solvents [1, 2, 3].

SolventPolarity Index (P')Solubility CategoryApprox. Limit (20°C)Primary Analytical Application
Acetonitrile 5.8Freely Soluble> 50 mg/mLPrimary stock solutions; LC-MS/MS QuEChERS extracts.
Methanol 5.1Soluble> 20 mg/mLWorking dilutions; Mobile phase B in reversed-phase LC.
Acetone 5.1Freely Soluble> 50 mg/mLGlassware rinsing; GC-MS/MS working standards.
Ethyl Acetate 4.4Slightly Soluble< 5 mg/mLLiquid-liquid extraction (LLE) intermediate solvent.
Chloroform 4.1Slightly Soluble< 5 mg/mLSpecialized lipid-rich matrix extractions.
Cyclohexane 0.2Very Slightly Soluble~ 0.1 - 1 mg/mLCommercial low-concentration ampoules (100 µg/mL) [3].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your quantitative workflow, the preparation of SIL standards must be a self-validating system. The following protocols detail the gravimetric preparation and matrix integration of fensulfothion sulfone-d10.

Protocol A: Gravimetric Preparation of 1.0 mg/mL Primary Stock in Acetonitrile

Why this works: Gravimetric preparation eliminates volumetric temperature-dependent expansion errors, ensuring an exact molarity for IDMS calibration.

  • Equilibration: Remove the fensulfothion sulfone-d10 neat standard vial from -20°C storage and desiccate at room temperature for 60 minutes. Causality: Preventing atmospheric moisture condensation prevents hydrolysis of the phosphorothioate bond.

  • Gravimetric Weighing: Using a calibrated microbalance (d = 0.001 mg), weigh exactly 10.00 mg of the standard into a tared 10 mL Class A amber volumetric flask.

  • Primary Solvation: Add 8.0 mL of LC-MS grade Acetonitrile. Sonicate the flask in a cold water bath (<20°C) for 2 minutes until visual clarity is achieved.

  • Volumetric/Gravimetric Make-up: Bring the volume to the 10.0 mL meniscus with Acetonitrile. Weigh the final flask to record the exact mass of the solvent added. Calculate the exact concentration using the density of Acetonitrile (0.786 g/mL at 20°C).

  • Storage: Aliquot into 1 mL amber glass vials with PTFE-lined septa. Store at -20°C.

Protocol B: Isotope Dilution & QuEChERS Extraction for LC-MS/MS

Why this works: Spiking the d10 standard before extraction corrects for both matrix suppression in the ESI source and physical losses during the partitioning phase [4, 5].

  • Sample Spiking: Weigh 10.0 g of homogenized agrifood matrix into a 50 mL centrifuge tube. Spike with 100 µL of a 1.0 µg/mL fensulfothion sulfone-d10 working solution (in Acetonitrile) to achieve a 10 µg/kg internal standard concentration.

  • Extraction: Add 10.0 mL of 1% acetic acid in Acetonitrile. Vortex vigorously for 1 minute. Causality: Acetic acid ensures the sulfone remains fully protonated/stabilized and prevents degradation of base-sensitive co-extractants [4].

  • Partitioning: Add QuEChERS salts (4g

    
    , 1g 
    
    
    
    , 1g Sodium Citrate, 0.5g Disodium Citrate Sesquihydrate). Shake for 1 minute and centrifuge at 4000 rpm for 5 minutes.
  • Analysis: Transfer the supernatant directly to an LC-MS/MS autosampler vial. The +10 Da mass shift of the d10 standard ensures complete resolution from the native analyte during Multiple Reaction Monitoring (MRM) [5].

Visualizing the Analytical Pathways

The following diagrams map the logical causality of solvent selection and the physical workflow of the isotope dilution process.

SolventSelection Start Fensulfothion Sulfone-d10 Neat Standard Decision Intended Application? Start->Decision Stock Long-Term Stock (High Stability) Decision->Stock Storage > 1 Month Working Daily Working Solution (LC-MS Mobile Phase) Decision->Working Immediate Use GCMS GC-MS/MS Injection (High Volatility) Decision->GCMS Gas Chromatography Solvent1 Acetonitrile (Aprotic) Prevents Hydrolysis Stock->Solvent1 Solvent2 Methanol (Protic) Matches LC Gradient Working->Solvent2 Solvent3 Acetone / Cyclohexane Rapid Evaporation GCMS->Solvent3

Fig 1: Thermodynamic decision tree for selecting organic solvents for Fensulfothion sulfone-d10.

IsotopeDilution Matrix 1. Raw Matrix Homogenized Sample Spike 2. IS Addition Spike d10 in Acetonitrile Matrix->Spike Corrects for all downstream losses Extract 3. QuEChERS Extraction MeCN + Salts Partitioning Spike->Extract Equilibration LCMS 4. LC-MS/MS Analysis ESI+ MRM Transitions Extract->LCMS Supernatant Injection Quant 5. Absolute Quantification Ratio: Native Area / d10 Area LCMS->Quant Matrix Effect Cancellation

Fig 2: Isotope Dilution Mass Spectrometry workflow utilizing Fensulfothion sulfone-d10.

References

  • International Programme on Chemical Safety (IPCS). "239. Fensulfothion (WHO Pesticide Residues Series 2)." Inchem.org. Available at:[Link]

  • Agilent Technologies. "Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution." Agilent Application Notes. Available at:[Link]

Exploratory

safety data sheet (SDS) hazards for fensulfothion sulfone-d10

Comprehensive Safety and Handling Guide for Fensulfothion Sulfone-d10: Toxicological Mechanisms and Laboratory Protocols Executive Summary Fensulfothion sulfone-d10 is a stable isotope-labeled (deuterated) analogue of fe...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for Fensulfothion Sulfone-d10: Toxicological Mechanisms and Laboratory Protocols

Executive Summary

Fensulfothion sulfone-d10 is a stable isotope-labeled (deuterated) analogue of fensulfothion sulfone. It is primarily utilized as an internal standard in advanced analytical methodologies, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify pesticide residues in complex biological and environmental matrices (1)[1]. While the deuterium labeling shifts the mass-to-charge ratio (m/z) to enable precise quantification without matrix interference, it does not alter the compound's severe toxicological profile. Handling this potent organophosphate demands rigorous adherence to Safety Data Sheet (SDS) protocols and a deep understanding of its biochemical hazards.

Chemical Identity and Toxicological Mechanisms

Fensulfothion sulfone (CAS 14255-72-2) is a highly toxic oxidative metabolite of the parent organophosphate insecticide fensulfothion (2)[2].

Mechanism of Toxicity: As an organophosphate, fensulfothion sulfone exerts its primary toxicity via the irreversible phosphorylation of the serine hydroxyl group within the active site of acetylcholinesterase (AChE) (2)[2]. This inhibition prevents the hydrolysis of the neurotransmitter acetylcholine (ACh). The subsequent accumulation of ACh leads to continuous overstimulation of muscarinic and nicotinic receptors. This precipitates a rapid, fatal cholinergic crisis characterized by the SLUDGE syndrome (Salivation, Lacrimation, Urination, Diaphoresis, Gastrointestinal upset, Emesis), respiratory paralysis, and death (3)[3].

AChE_Inhibition OP Fensulfothion Sulfone-d10 (Organophosphate) Complex Phosphorylated AChE (Irreversible Inhibition) OP->Complex Phosphorylation AChE Acetylcholinesterase (AChE) Enzyme AChE->Complex Blocked active site ACh Acetylcholine (ACh) Accumulation Complex->ACh Prevents ACh breakdown Receptors Overstimulation of Muscarinic & Nicotinic Receptors ACh->Receptors Continuous binding Tox Toxicity Syndrome (SLUDGE / Paralysis) Receptors->Tox Systemic crisis

Fig 1: Mechanism of acetylcholinesterase inhibition by fensulfothion sulfone.

Core SDS Hazard Classifications

The hazard profile of fensulfothion sulfone-d10 mirrors its unlabeled counterpart. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified under the most severe acute toxicity categories (4)[4].

Table 1: GHS Hazard Statements for Fensulfothion Sulfone

Hazard ClassGHS CategoryHazard Statement (H-Code)Description
Acute Toxicity (Oral)Category 1H300Fatal if swallowed (4)[4]
Acute Toxicity (Dermal)Category 1H310Fatal in contact with skin (4)[4]
Acute Toxicity (Inhalation)Category 3H331Toxic if inhaled (5)[5]
Aquatic Toxicity (Acute)Category 1H400Very toxic to aquatic life (4)[4]
Aquatic Toxicity (Chronic)Category 1H410Very toxic to aquatic life with long lasting effects (5)[5]

Causality of Hazard Ratings: The high lipophilicity of fensulfothion sulfone facilitates rapid dermal absorption and penetration of the blood-brain barrier (2)[2]. This necessitates the H310 (Fatal in contact with skin) designation, as systemic cholinergic poisoning can occur rapidly following even minor transdermal exposures without any oral ingestion (3)[3].

Self-Validating Experimental Protocols

To ensure absolute scientific integrity and personnel safety, the following protocols must be implemented as self-validating systems. This means each step contains an inherent check to confirm its success before proceeding.

Safe_Handling Start Receive Fensulfothion Sulfone-d10 Standard PPE Don Level A/B PPE (Nitrile gloves, Respirator) Start->PPE Hood Transfer to Class II Type B2 Biosafety Cabinet PPE->Hood Prep Prepare Stock Solution (Closed-vial transfer) Hood->Prep Decon Decontaminate Surfaces (Alkaline Hydrolysis) Prep->Decon Store Store at -18°C (Sealed Secondary Container) Decon->Store

Fig 2: Self-validating workflow for handling fensulfothion sulfone-d10.

Protocol 1: Preparation of Fensulfothion Sulfone-d10 Stock Solutions

Objective: Safely reconstitute fensulfothion sulfone-d10 powder (e.g., 10 mg) into a primary stock solution for LC-MS/MS calibration (6)[6].

Step-by-Step Methodology:

  • PPE Verification: Don Level B equivalent PPE, including a disposable Tyvek suit, double nitrile gloves (extended cuff), and a full-face respirator with organic vapor/HEPA cartridges.

    • Validation Check: Perform a positive/negative pressure seal check on the respirator. If pressure is not maintained, readjust straps before proceeding.

  • Engineering Controls: Conduct all handling within a Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with 100% outside exhaust.

  • Solvent Preparation: Pre-measure the required volume of HPLC-grade acetonitrile in a sealed amber volumetric flask.

  • Vial Transfer: Place the sealed vial of fensulfothion sulfone-d10 into the hood.

  • Reconstitution (Causality-Driven Step): Inject the solvent directly through the septum of the vial using a gas-tight syringe. Causality: Opening the vial exposes the user to highly toxic, easily aerosolized micro-particles. Closed-system transfer prevents inhalation risks.

    • Validation Check: Visually confirm complete dissolution without opening the vial. The solution should be clear and free of particulates.

  • Storage: Transfer the solution to a secondary shatterproof container, label with GHS skull-and-crossbones pictograms, and store at -18°C or below to maintain standard integrity (7)[7].

Protocol 2: Chemical Decontamination and Spill Response

Organophosphates can be chemically neutralized via alkaline hydrolysis, which cleaves the phosphate ester bond, rendering the molecule incapable of phosphorylating AChE (2)[2].

Step-by-Step Methodology:

  • Isolation: Immediately evacuate the area and isolate the spill zone.

  • Hydrolysis Solution Preparation: Prepare a fresh solution of 1N Sodium Hydroxide (NaOH) in 50% ethanol/water. Causality: The ethanol enhances the solubility of the lipophilic fensulfothion sulfone, ensuring the NaOH can effectively attack the phosphate bond.

  • Application: Apply the alkaline solution to the contaminated surface or equipment. Allow a minimum contact time of 30 minutes.

  • Validation Check: Swab the decontaminated area and test the pH using indicator paper. A sustained pH > 10 confirms the environment remains sufficiently alkaline to drive the hydrolysis reaction to completion.

  • Cleanup: Absorb the neutralized liquid with inert absorbent pads. Dispose of all materials as EPA-regulated hazardous waste (UN 2811, Toxic Solid, Organic, N.O.S.) (4)[4].

Conclusion

The integration of fensulfothion sulfone-d10 into analytical workflows provides unparalleled precision for pesticide residue monitoring. However, its profound toxicity as an acetylcholinesterase inhibitor demands that researchers treat it with the utmost respect. By understanding the biochemical causality behind its SDS hazard codes and implementing self-validating handling protocols, laboratories can safely leverage this critical internal standard without compromising personnel safety.

References

  • CPAChem. "Safety data sheet - Fensulfothion-sulfone CAS:14255-72-2".[Link]

  • NJ.gov. "FENSULFOTHION HAZARD SUMMARY".[Link]

  • Carl ROTH. "Fensulfothion-sulfone, CAS No. 14255-72-2".[Link]

  • Inchem.org. "Fensulfothion (WHO Pesticide Residues Series 2)".[Link]

  • CPAChem. "Fensulfothion-sulfone CAS:14255-72-2 Product Page".[Link]

Sources

Foundational

An In-depth Technical Guide to Fensulfothion Sulfone and its Isotopically Labeled Analog, Fensulfothion Sulfone-d10

This guide provides a detailed examination of fensulfothion sulfone and its deuterated stable isotope-labeled analog, fensulfothion sulfone-d10. We will explore the fundamental differences between these two molecules, mo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed examination of fensulfothion sulfone and its deuterated stable isotope-labeled analog, fensulfothion sulfone-d10. We will explore the fundamental differences between these two molecules, moving beyond their structural definitions to their distinct roles in modern analytical science. This document is intended for researchers, analytical chemists, and drug development professionals who require a deep understanding of why such analogs are synthesized and how they are employed to achieve the highest standards of quantitative accuracy.

Introduction: The Genesis of an Analyte

Fensulfothion is an organothiophosphate insecticide and nematicide historically used to control a variety of agricultural pests.[1][2] Like many organophosphates, its mode of action involves the inhibition of acetylcholinesterase, a critical enzyme in the nervous system.[1][2] However, the parent compound is often not the sole focus of toxicological and environmental monitoring. Through metabolic and environmental oxidation, fensulfothion is transformed into several metabolites, including fensulfothion sulfone.[3] This transformation is significant because the oxidative metabolites can exhibit equal or even greater toxicity than the parent compound, making their detection and quantification a critical aspect of food safety and environmental risk assessment.[3]

The metabolic conversion of the parent fensulfothion to its sulfone derivative is a key pathway.[3] This process establishes fensulfothion sulfone as a crucial target analyte for regulatory and research laboratories.

Fensulfothion Fensulfothion (Parent Insecticide) Metabolites Oxidative Metabolites Fensulfothion->Metabolites Metabolic / Environmental Oxidation Sulfone Fensulfothion Sulfone (Target Analyte) Metabolites->Sulfone

Caption: Metabolic pathway from parent fensulfothion to fensulfothion sulfone.

Fensulfothion Sulfone: The Target Analyte

Fensulfothion sulfone, chemically known as O,O-diethyl O-[4-(methylsulfonyl)phenyl] phosphorothioate, is the molecule of interest in an analytical procedure.[4] Its presence and concentration in a given sample (e.g., soil, water, agricultural produce) must be determined accurately.

Key Properties:

  • Chemical Formula: C₁₁H₁₇O₅PS₂[5][6]

  • CAS Number: 14255-72-2[5][7]

  • Average Molecular Weight: ~324.35 g/mol [4][6]

  • Role: The substance to be detected and quantified.

The challenge in analyzing this compound lies not just in its detection, but in its accurate quantification, especially in complex matrices where other substances can interfere with the measurement, or where the analyte can be partially lost during sample preparation.

Fensulfothion Sulfone-d10: The Analytical Gold Standard

Fensulfothion sulfone-d10 is not a metabolite or an impurity. It is a purpose-built analytical tool, specifically a stable isotope-labeled internal standard (SIL-IS) . In this molecule, ten specific hydrogen atoms have been replaced with their heavier isotope, deuterium.[8]

Key Properties:

  • Chemical Formula: C₁₁H₇D₁₀O₅PS₂[8][9]

  • CAS Number: 2732982-58-8 (for the labeled compound)[8]

  • Average Molecular Weight: ~334.42 g/mol [8][9]

  • Role: A surrogate of the analyte used to ensure quantitative accuracy during analysis.

The rationale for its creation is rooted in the principles of Isotope Dilution Mass Spectrometry (IDMS) , a premier technique for quantitative analysis.[10][11][12] The fundamental premise is that an ideal internal standard should behave identically to the analyte in every way except for one easily distinguishable property.

The Core Difference: A Comparative Analysis

The distinction between fensulfothion sulfone and its d10-analog is a study in purposeful design. While chemically almost identical, their difference in mass is profound from an analytical perspective.

Structural and Mass Distinction

The only structural difference is the substitution of hydrogen with deuterium on the two ethoxy groups attached to the phosphorus atom.[8] This substitution adds ~10 Daltons to the molecular mass.

Structural Comparison cluster_0 Fensulfothion Sulfone (Analyte) cluster_1 Fensulfothion Sulfone-d10 (Internal Standard) a a b

Caption: The core chemical structure is identical; the d10 version has deuterium on the ethoxy groups.

Physicochemical Behavior

Because isotopes of an element have the same number of protons and electrons, their chemical reactivity is nearly identical. Therefore, fensulfothion sulfone-d10 exhibits the same solubility, polarity, and chromatographic retention time as the native fensulfothion sulfone. This is the cornerstone of its utility: during a multi-step sample preparation process, any analyte lost will be accompanied by a proportional loss of the d10-standard.

Quantitative Data Summary
PropertyFensulfothion Sulfone (Analyte)Fensulfothion Sulfone-d10 (Internal Standard)
Molecular Formula C₁₁H₁₇O₅PS₂[5][6]C₁₁H₇D₁₀O₅PS₂[8][9]
Average Molar Mass 324.35 g/mol [6]334.42 g/mol [8][9]
Monoisotopic Mass 324.02550 Da[5]334.08836 Da
Primary Function Target of measurementTool for accurate measurement
CAS Number 14255-72-2[5][7]2732982-58-8[8]

Application in Practice: Isotope Dilution Mass Spectrometry (IDMS)

The true power of fensulfothion sulfone-d10 is realized within the IDMS workflow, the gold standard for trace quantitative analysis.[11][12] This method provides a self-validating system that corrects for two major sources of analytical error: analyte recovery and matrix effects .

The Principle: A precisely known quantity of the d10-internal standard is added ("spiked") to the sample at the very beginning of the analytical process.[13] The sample then undergoes extraction and cleanup. The final extract is analyzed by a mass spectrometer, which is capable of differentiating and separately measuring the signals from the native analyte and the heavier d10-standard due to their mass difference.[10]

Because the standard and analyte are affected equally by any losses during sample preparation, the ratio of their signals remains constant. The concentration of the unknown analyte is then calculated from this stable ratio, yielding a highly accurate and precise result that is independent of sample recovery.[13][14]

Standard IDMS Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Weigh Sample Spike 2. Spike with known amount of Fensulfothion Sulfone-d10 Sample->Spike Extract 3. Extraction (e.g., QuEChERS) Spike->Extract Cleanup 4. Dispersive SPE Cleanup Extract->Cleanup LC 5. LC Separation Cleanup->LC MS 6. MS/MS Detection LC->MS Quant 7. Quantification (Based on Analyte/Standard Ratio) MS->Quant

Caption: A typical Isotope Dilution Mass Spectrometry (IDMS) workflow.

Detailed Protocol: Quantification in a Food Matrix via LC-MS/MS
  • Sample Homogenization & Weighing: A representative portion of the sample (e.g., 10 g of homogenized soybean) is accurately weighed into a centrifuge tube.

  • Internal Standard Spiking (The Critical Step): A precise volume (e.g., 100 µL) of a known concentration (e.g., 1 µg/mL) of the fensulfothion sulfone-d10 standard in a suitable solvent is added directly to the sample. Causality: This step ensures that the standard experiences every subsequent variation and loss that the native analyte does, making the final ratio a robust measurement.

  • Extraction: An appropriate extraction solvent, typically acetonitrile, is added. The sample is vigorously shaken or homogenized to transfer the analytes from the sample matrix into the solvent. Extraction salts (e.g., MgSO₄, NaCl) are often added to induce phase separation.

  • Cleanup (d-SPE): An aliquot of the supernatant (acetonitrile layer) is transferred to a new tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences like fats). The tube is vortexed and centrifuged. Causality: This step removes matrix components that could interfere with the analysis or suppress the analyte signal in the mass spectrometer (matrix effects).

  • Final Extract Preparation: The cleaned supernatant is transferred, potentially evaporated, and reconstituted in a solvent compatible with the liquid chromatography (LC) system.

  • LC-MS/MS Analysis: The final extract is injected into the LC-MS/MS system.

    • LC Separation: The LC column separates fensulfothion sulfone and its d10-standard from other remaining matrix components. They will have virtually identical retention times.

    • MS/MS Detection: As the compounds elute from the column, they are ionized (e.g., by electrospray ionization) and enter the mass spectrometer. The instrument is set to specifically monitor the mass transitions for both the analyte (e.g., m/z 325 -> 297) and the internal standard (e.g., m/z 335 -> 307).

  • Quantification: The instrument software integrates the peak areas for both the analyte and the d10-standard. The concentration of fensulfothion sulfone in the original sample is calculated using the measured peak area ratio against a calibration curve.

Conclusion

The difference between fensulfothion sulfone and fensulfothion sulfone-d10 is not one of biological function but of analytical purpose. Fensulfothion sulfone is the analyte —a molecule of toxicological and regulatory interest whose concentration must be determined. Fensulfothion sulfone-d10 is a meticulously designed analytical tool —an internal standard that is chemically identical but mass-shifted. Its use in isotope dilution mass spectrometry enables laboratories to overcome the inherent challenges of analyte loss and matrix interference, providing the highest level of confidence, accuracy, and defensibility in quantitative results.

References

  • World Health Organization (WHO). (1972). Fensulfothion (WHO Pesticide Residues Series 2). Inchem.org. [Link]

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  • Zhang, T., et al. (2013). Determination of pesticides in tea by isotope dilution gas chromatography-mass spectrometry coupled with solid-phase microextraction. Analytical Methods. [Link]

  • Olsson, A. O., et al. (2004). Isotope Dilution High-Performance Liquid Chromatography/Tandem Mass Spectrometry Method for Quantifying Urinary Metabolites of Atrazine, Malathion, and 2,4-Dichlorophenoxyacetic Acid. Analytical Chemistry. [Link]

  • Rani, N. L., & Lalithakumari, D. (1994). Metabolism of fensulfothion by a soil bacterium, Pseudomonas alcaligenes C1. Applied and Environmental Microbiology. [Link]

  • Góral, M., et al. (2019). Gas chromatography-isotope dilution mass spectrometry method validation for target pesticides in soybeans. Food Additives & Contaminants: Part A. [Link]

  • Góral, M., et al. (2018). Gas chromatography-isotope dilution mass spectrometry method validation for target pesticides in soybeans. Taylor & Francis Online. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 169440441, Fensulfothion Oxon Sulfide-d10. PubChem. [Link]

  • Pharmaffiliates. (n.d.). Chemical Name : Fensulfothion Sulfone-d10. [Link]

  • Lee, S., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods. [Link]

  • University of Hertfordshire. (n.d.). Fensulfothion (Ref: ENT 24945). Agriculture & Environment Research Unit (AERU). [Link]

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Exploratory

An In-depth Technical Guide on the Stability of Stable Isotope Labeled Organophosphate Metabolites

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors influencing the stability of stable isotope-labeled (SIL) organophosphate metabolites. Ens...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors influencing the stability of stable isotope-labeled (SIL) organophosphate metabolites. Ensuring the integrity of these internal standards is paramount for accurate and reliable quantitative bioanalysis.

Introduction: The Critical Role of Stable Isotope-Labeled Standards

In modern analytical science, particularly in fields like pharmacokinetics and toxicology, the use of stable isotope-labeled internal standards is the gold standard for quantitative analysis using mass spectrometry.[1][2] These standards, which are chemically identical to the analyte of interest but have a different mass due to isotopic substitution (e.g., with ²H, ¹³C, or ¹⁵N), are crucial for correcting variations that can occur during sample preparation and analysis.[2][3] The fundamental assumption is that the SIL internal standard will behave identically to the analyte throughout the entire analytical process, from extraction to detection.[2] Therefore, the stability of these SIL standards is a critical parameter that directly impacts the accuracy and precision of the final quantitative results.[4]

Organophosphate (OP) compounds, a broad class of chemicals used as pesticides and flame retardants, and their metabolites are of significant interest in environmental and clinical research.[5][6][7] Due to their inherent chemical structure as esters, OPs and their metabolites are susceptible to degradation, primarily through hydrolysis.[5][8] This guide will delve into the key aspects of maintaining the stability of SIL OP metabolites, from their synthesis and purification to their long-term storage and handling in various biological matrices.

Synthesis and Characterization of SIL Organophosphate Metabolites

The journey to a stable and reliable SIL internal standard begins with its synthesis and purification. The goal is to produce a compound with high isotopic and chemical purity.

Synthetic Strategies

The synthesis of SIL OP metabolites typically involves introducing stable isotopes into the molecule through labeled starting materials.[9][10] Common strategies include:

  • Phosphomethylation: This is a widely used method for producing glyphosate and its analogs, where isotopically labeled glycine can be used as a starting material to introduce ¹³C and ¹⁵N isotopes.[9]

  • Enzymatic Synthesis: Biocatalytic methods offer a high degree of selectivity and can be used to synthesize a variety of labeled metabolites, including those with stable isotopes like ²H, ¹³C, and ¹⁵N.[11]

  • Late-Stage Labeling: Techniques like using ¹⁸O-phosphoramidites allow for the introduction of stable isotopes in the final steps of the synthesis, which can be advantageous.[12][13][14][15][16]

Purification and Characterization

After synthesis, rigorous purification is essential to remove any unreacted starting materials, byproducts, and, most importantly, any unlabeled analyte.[9] A combination of techniques such as recrystallization and preparative high-performance liquid chromatography (HPLC) is often employed to achieve the high purity required for an analytical standard.[9]

Key Characterization Techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and the position of the isotopic labels.

Fundamental Principles of Stability

The stability of a chemical compound refers to its ability to resist chemical change over time. For SIL OP metabolites, the primary degradation pathway is hydrolysis of the ester bonds.[5][8] Several factors can influence the rate of this degradation.

Chemical Degradation Pathways
  • Hydrolysis: The cleavage of the P-O-alkyl or P-O-aryl bonds is the most significant degradation pathway for organophosphorus compounds.[5] This can be catalyzed by acid or base.

  • Oxidation: The phosphorus center and side chains can be susceptible to oxidation.[6]

  • Dealkylation and Dealkylation: These are other potential degradation pathways for some organophosphate structures.[5][6]

Enzymatic Degradation

In biological matrices, enzymatic degradation is a major concern.[5]

  • Phosphotriesterases (PTEs): These enzymes, found in various organisms, can hydrolyze organophosphates.[17][18]

  • Other Hydrolases: Various hydrolases present in biological samples can contribute to the degradation of OP metabolites.[5]

Experimental Protocols for Stability Assessment

A systematic evaluation of the stability of SIL OP metabolites is crucial and should be conducted under conditions that mimic the entire lifecycle of a sample, from collection to analysis.[19] International guidelines from organizations like the FDA and EMA provide a framework for conducting these stability studies.[20][21][22][23]

Stock Solution Stability

The stability of the stock solution, from which all other standards and quality control samples are prepared, is the foundation of a reliable assay.

Protocol for Stock Solution Stability Assessment:

  • Preparation: Prepare a stock solution of the SIL OP metabolite in a suitable organic solvent (e.g., methanol, acetonitrile).[24]

  • Storage: Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles and store at recommended temperatures (e.g., -20°C or -80°C).[24]

  • Analysis: At specified time points (e.g., 0, 1, 3, 6 months), analyze the stored solution against a freshly prepared stock solution.[19]

  • Acceptance Criteria: The mean response of the stored solution should be within a predefined percentage (e.g., ±10%) of the fresh solution.

Freeze-Thaw Stability

Biological samples are often subjected to multiple freeze-thaw cycles before analysis. This can impact the stability of the analytes and internal standards.[25][26][27]

Protocol for Freeze-Thaw Stability Assessment:

  • Sample Preparation: Spike a blank biological matrix (e.g., plasma, urine) with the SIL OP metabolite at low and high concentrations.[19]

  • Freeze-Thaw Cycles: Subject the samples to a minimum of three freeze-thaw cycles.[19][25] A typical cycle involves freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing at room temperature.

  • Analysis: After the final thaw, analyze the samples and compare the results to a freshly prepared control sample that has not undergone freeze-thaw cycles.

  • Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within a specified percentage (e.g., ±15%) of the control.

Short-Term (Bench-Top) Stability

This experiment assesses the stability of the SIL OP metabolite in the biological matrix at room temperature, simulating the conditions during sample processing.[19]

Protocol for Short-Term Stability Assessment:

  • Sample Preparation: Spike a blank biological matrix with the SIL OP metabolite at low and high concentrations.

  • Storage: Leave the samples at room temperature for a period that exceeds the expected sample handling time (e.g., 4, 8, or 24 hours).

  • Analysis: Analyze the samples and compare the results to a freshly prepared control sample.

  • Acceptance Criteria: The mean concentration of the stored samples should be within a specified percentage (e.g., ±15%) of the control.

Long-Term Stability

Long-term stability studies are essential to define the appropriate storage conditions and duration for study samples.[19]

Protocol for Long-Term Stability Assessment:

  • Sample Preparation: Spike a blank biological matrix with the SIL OP metabolite at low and high concentrations.

  • Storage: Store the samples at the intended storage temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1, 3, 6, 12 months).

  • Analysis: At each time point, retrieve a set of samples, thaw them, and analyze them against a freshly prepared calibration curve.

  • Acceptance Criteria: The mean concentration of the stored samples should be within a specified percentage (e.g., ±15%) of the nominal concentration.

Data Presentation and Interpretation

Clear and concise presentation of stability data is crucial for easy interpretation.

Tabular Summaries

Quantitative stability data should be summarized in tables.

Table 1: Example of Freeze-Thaw Stability Data

ConcentrationCycle 1 (% Recovery)Cycle 2 (% Recovery)Cycle 3 (% Recovery)
Low QC98.597.296.8
High QC101.299.899.1

Table 2: Example of Long-Term Stability Data at -80°C

Time PointLow QC (% Recovery)High QC (% Recovery)
1 Month102.1100.5
3 Months99.798.9
6 Months97.598.2
12 Months96.897.4
Visualization of Workflows

Diagrams can effectively illustrate the experimental workflows.

Stability_Workflow cluster_prep Sample Preparation cluster_stability Stability Assessment cluster_analysis Analysis start Spike Blank Matrix with SIL Standard low_qc Low Concentration QC start->low_qc high_qc High Concentration QC start->high_qc ft Freeze-Thaw Cycles low_qc->ft st Short-Term (Bench-Top) low_qc->st lt Long-Term Storage low_qc->lt high_qc->ft high_qc->st high_qc->lt analysis LC-MS/MS Analysis ft->analysis st->analysis lt->analysis data Data Interpretation analysis->data

Caption: General workflow for assessing the stability of SIL organophosphate metabolites.

Best Practices for Storage and Handling

To maintain the integrity of SIL OP metabolites, it is crucial to follow best practices for their storage and handling.

  • Storage of Stock Solutions: Store stock solutions in a well-sealed container in a cool, dark, and dry place.[28][29] Aliquoting into smaller volumes is recommended to minimize contamination and degradation from repeated handling.

  • Choice of Solvent: The solvent used to dissolve the SIL standard should be of high purity and inert to the compound.

  • Biological Samples: Urine samples containing OP metabolites have been shown to be stable for extended periods when stored at -20°C.[30] However, for other matrices like plasma, rapid freezing, for instance with liquid nitrogen, and quick thawing are recommended to minimize metabolite degradation.[26][31] Multiple freeze-thaw cycles should be avoided.[25][27]

  • Labeling: All containers should be clearly labeled with the compound name, concentration, preparation date, and storage conditions.[29][32]

Degradation_Pathways OP Organophosphate Metabolite (SIL) Hydrolysis Hydrolysis (P-O Bond Cleavage) OP->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation OP->Oxidation Oxidizing agents Enzymatic Enzymatic Degradation (e.g., PTEs) OP->Enzymatic Enzymes Degraded Degradation Products Hydrolysis->Degraded Oxidation->Degraded Enzymatic->Degraded

Caption: Primary degradation pathways for organophosphate metabolites.

Conclusion

The stability of stable isotope-labeled organophosphate metabolites is a cornerstone of accurate and reliable quantitative bioanalysis. A thorough understanding of their potential degradation pathways and the implementation of rigorous stability testing protocols are essential for any laboratory working with these compounds. By following the guidelines and best practices outlined in this guide, researchers can ensure the integrity of their SIL internal standards, leading to high-quality, reproducible data that can be trusted to inform critical decisions in research and drug development.

References

  • Singh, B. K. (2006). Microbial degradation of organophosphorus compounds. FEMS Microbiology Reviews, 30(3), 428-471. [Link]

  • Wei, X., et al. (2020). Aerobic degradation of nonhalogenated organophosphate flame esters (OPEs) by enriched cultures from sludge. Environment International, 146, 106287. [Link]

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  • Haas, T. M., et al. (2022). Stable Isotope Phosphate Labelling of Diverse Metabolites is Enabled by a Family of 18O-Phosphoramidites. PubMed, 34734451. [Link]

  • Wang, Y., et al. (2023). Biodegradation pathway of organophosphate esters in sludge composting implications for environmental safety. ResearchGate. [Link]

  • Bereman, M. S. (2015). Isotope Labeled Standards in Skyline. SlideShare. [Link]

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  • Wang, Y., et al. (2024). Uptake, translocation, and metabolism of organophosphate esters (OPEs) in plants and health perspective for human: A review. PubMed, 38754701. [Link]

  • Sisu@UT. (n.d.). 8.3 Evaluation of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Sisu@UT. [Link]

  • Agilent Technologies, Inc. (2024). Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. Agilent. [Link]

  • Miljøstyrelsen. (n.d.). Organophosphate metabolites in urine samples from Danish children and women. Miljøstyrelsen. [Link]

  • Kuca, K., et al. (2020). Enzymatic Degradation of Organophosphorus Pesticides and Nerve Agents by EC: 3.1.8.2. International Journal of Molecular Sciences, 21(23), 8929. [Link]

  • Rody, A., et al. (2024). Applications of Microbial Organophosphate-Degrading Enzymes to Detoxification of Organophosphorous Compounds for Medical Countermeasures against Poisoning and Environmental Remediation. Toxins, 16(7), 304. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Quality Guidelines. ICH. [Link]

  • Haas, T. M., et al. (2021). Stable Isotope Phosphate Labelling of Diverse Metabolites is Enabled by a Family of 18O-Phosphoramidites. CIBSS. [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. EMA. [Link]

  • Bigwarfe, P. D., et al. (2019). Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges. Frontiers in Bioengineering and Biotechnology, 7, 277. [Link]

  • Haas, T. M., et al. (2021). Stable isotope phosphate labelling of diverse metabolites is enabled by a family of 18O-phosphoramidites. ChemRxiv. [Link]

  • Joshi, N. S., et al. (2021). A Microbial Electrochemical Technology to Detect and Degrade Organophosphate Pesticides. ACS Central Science, 7(10), 1668-1676. [Link]

  • Smith, J. (2025). Improving GC-MS Temporal Stability in Long-term Tests. TechRxiv. [Link]

  • National Measurement Laboratory. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC. [Link]

  • Wagner-Golbs, A., et al. (2016). Stability of targeted metabolite profiles of urine samples under different storage conditions. Metabolomics, 12(12), 1-10. [Link]

  • Hypha Discovery. (n.d.). Stable-labelled & Radiolabelled Metabolite Synthesis. Hypha Discovery. [Link]

  • van de Merbel, N. C., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 411-417. [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. [Link]

  • Okey, I. O., & Baris, A. S. (2015). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Journal of Pharmaceutical and Allied Sciences, 12(2). [Link]

  • Stable Isotopes in Nature Laboratory. (n.d.). Collection & Prep. University of New Brunswick. [Link]

  • Metware Biotechnology. (n.d.). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. Metware Biotechnology. [Link]

  • Hsieh, F. I., et al. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. Metabolites, 12(11), 1098. [Link]

  • Hsieh, F. I., et al. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. ResearchGate. [Link]

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  • Alwis, U., et al. (2024). Stability of volatile organic compound metabolites in urine at various storage temperatures and freeze-thaw cycles for 8 months. Journal of Chromatography B, 1231, 123961. [Link]

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Foundational

toxicological significance of fensulfothion sulfone residues

An In-Depth Technical Guide on the Toxicological Significance of Fensulfothion Sulfone Residues Executive Summary: The Metabolic Threat of Fensulfothion Fensulfothion is a highly potent organophosphate insecticide and ne...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Toxicological Significance of Fensulfothion Sulfone Residues

Executive Summary: The Metabolic Threat of Fensulfothion

Fensulfothion is a highly potent organophosphate insecticide and nematicide historically utilized for systemic control of soil and foliage pests. While the parent compound is inherently hazardous, its toxicological profile is dramatically amplified by its environmental and biological degradation pathways. Through oxidative metabolism, fensulfothion is converted into several cholinesterase-inhibiting metabolites, the most significant and persistent of which is fensulfothion sulfone [1].

For researchers, toxicologists, and drug development professionals, understanding the pharmacokinetics, environmental persistence, and precise analytical quantification of fensulfothion sulfone is critical. This metabolite not only exhibits extreme acute toxicity—classified as fatal upon oral or dermal exposure—but also demonstrates a high propensity for bioaccumulation in root crops such as carrots and rutabagas[2][3]. This whitepaper synthesizes the mechanistic toxicology of fensulfothion sulfone, its residue dynamics, and a self-validating analytical protocol for its quantification.

Mechanistic Toxicology & Mode of Action

The acute toxicity of fensulfothion and its sulfone derivative is fundamentally rooted in their ability to phosphorylate the acetylcholinesterase (AChE) enzyme. However, the parent fensulfothion is a relatively weak direct AChE inhibitor. It requires bioactivation to reach its full neurotoxic potential[1].

The Bioactivation Pathway:

  • Thioether Oxidation: In both plant matrices and mammalian hepatic systems (via Cytochrome P450 enzymes), the methylsulfinyl group of fensulfothion is oxidized to a methylsulfonyl group, forming fensulfothion sulfone .

  • Desulfuration: A subsequent or parallel oxidative step replaces the sulfur atom on the phosphorothioate moiety with an oxygen atom, yielding the oxygen analogue (oxon) or oxygen analogue sulfone.

  • Electrophilic Attack: The addition of the highly electronegative sulfonyl group withdraws electron density from the phosphorus atom. This dramatically increases the electrophilicity of the phosphorus, enhancing its affinity for the nucleophilic serine hydroxyl group within the active site of AChE.

  • Enzyme Inactivation: The resulting covalent phosphorylation of AChE prevents the hydrolysis of the neurotransmitter acetylcholine, leading to its accumulation at cholinergic synapses, continuous nerve firing, and ultimate central nervous system failure[4].

Pathway Fensulfothion Fensulfothion (Parent) CYP450 CYP450 Oxidation Fensulfothion->CYP450 Sulfone Fensulfothion Sulfone (Toxic Metabolite) CYP450->Sulfone Thioether Oxidation Oxon Oxon Sulfone (Highly Reactive) Sulfone->Oxon Desulfuration (P=S to P=O) AChE AChE Active Site (Serine Hydroxyl) Oxon->AChE Electrophilic Attack Toxicity Neurotoxicity (ACh Accumulation) AChE->Toxicity Phosphorylation

Metabolic bioactivation of fensulfothion to its sulfone and oxon derivatives leading to neurotoxicity.

Residue Dynamics and Environmental Fate

Fensulfothion sulfone is not merely a transient biological intermediate; it is a highly stable environmental degradate. Field studies demonstrate that while the parent fensulfothion degrades rapidly in soils (half-life of 3–28 days depending on aerobic conditions), this degradation acts as a source for the concomitant increase in sulfone residues[3][4].

In root crops, the translocation and persistence of these residues are profound. Carrots grown in fensulfothion-treated soil have been shown to retain traces of both the parent compound and fensulfothion sulfone even after years of frozen storage, indicating exceptional chemical stability within the plant matrix[3].

Quantitative Toxicological & Physicochemical Profile

The following table synthesizes the core metrics of fensulfothion sulfone, highlighting the necessity for ultra-sensitive detection limits in regulatory compliance.

ParameterFensulfothion Sulfone Specifications
Molecular Formula C11H17O5PS2[5]
IUPAC Name O,O-diethyl O-[4-(methylsulfonyl)phenyl] phosphorothioate
Acute Oral Toxicity (LD50) ~0.5 - 3.96 mg/kg (Rat) - Classified as Fatal[1][2]
Aquatic Toxicity Highly toxic to aquatic life with long-lasting effects (H410)[2]
Soil Half-Life 3–28 days (Parent compound conversion window)[4]
Primary Matrices of Concern Root vegetables (Carrots, Rutabagas), Soil, Groundwater[3]

Self-Validating Analytical Methodology for Residue Quantification

To ensure scientific integrity and regulatory compliance, the extraction and quantification of fensulfothion sulfone must utilize a self-validating protocol. The following methodology leverages Solid-Phase Extraction (SPE) cleanup and Gas-Liquid Chromatography with a Nitrogen-Phosphorus Detector (GLC-NPD), optimized for root crop matrices.

Experimental Protocol: Extraction and GC-NPD Analysis

Step 1: Matrix Homogenization & Spiking (Internal Validation)

  • Action: Cryogenically mill 50g of the crop matrix (e.g., carrots) to a fine powder. Spike the sample with a known concentration of an isotopically labeled internal standard (e.g., Fensulfothion-d10).

  • Causality/Rationale: Cryogenic milling prevents the thermal degradation of the sulfone metabolite. The internal standard is introduced at step zero to create a self-validating system; any subsequent loss of the analyte during extraction will be proportionally mirrored by the internal standard, allowing for exact recovery correction.

Step 2: Solvent Extraction

  • Action: Extract the homogenate using 100 mL of Methyl tert-butyl ether (Mt-BE) or Ethyl Acetate. Agitate via mechanical shaking for 30 minutes, followed by centrifugation at 4000 RPM for 10 minutes[6].

  • Causality/Rationale: Mt-BE is specifically chosen over diethyl ether because it does not form dangerous peroxides and has an optimal polarity index to partition the oxidized sulfone metabolite without co-extracting excessive non-polar plant lipids[6].

Step 3: SPE Cleanup (Florisil/Silica Gel)

  • Action: Pass the supernatant through a pre-conditioned Florisil SPE cartridge. Wash with 25 mL of benzene (or a safer non-polar equivalent like hexane) and discard the eluate. Elute the target fensulfothion sulfone using 60 mL of 12.5% (v/v) acetone in benzene/hexane[3][6].

  • Causality/Rationale: Florisil provides excellent orthogonal separation. The initial non-polar wash removes non-target hydrocarbons and parent compounds of lower polarity. The precise 12.5% acetone concentration provides the exact dipole moment required to desorb the highly polar sulfonyl group of the target analyte from the stationary phase[6].

Step 4: Concentration & GLC-NPD Quantification

  • Action: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 1 mL of analytical-grade cyclohexane[5]. Inject 2 µL into a GLC equipped with a Nitrogen-Phosphorus Detector (NPD).

  • Causality/Rationale: The NPD is highly specific to the nitrogen and phosphorus heteroatoms in the organophosphate structure, effectively rendering any remaining carbon-based matrix interferences invisible. A matrix-matched calibration curve must be used to validate the detector's linear dynamic range and account for any signal enhancement effects caused by residual matrix components.

Workflow Sample Crop Matrix Homogenization & Internal Standard Spiking Extraction Mt-BE Solvent Extraction (Isolates Polar Metabolites) Sample->Extraction Cleanup Florisil SPE Cleanup (Removes Lipid Interferences) Extraction->Cleanup Elution Selective Elution (12.5% Acetone in Hexane) Cleanup->Elution Non-polar wash discarded Analysis GLC-NPD / LC-MS/MS (Phosphorus-Specific Detection) Elution->Analysis Validation Matrix-Matched Calibration & Recovery Validation Analysis->Validation Data Output

Self-validating analytical workflow for the extraction and quantification of fensulfothion sulfone.

Regulatory and Safety Implications

Due to the extreme toxicity of fensulfothion sulfone (H300/H310: Fatal if swallowed or in contact with skin)[2], regulatory bodies such as the FAO/WHO Joint Meeting on Pesticide Residues (JMPR) and the EPA mandate strict Maximum Residue Limits (MRLs)[1][4].

When handling analytical standards of fensulfothion sulfone in laboratory settings, personnel must utilize advanced PPE, including chemical-resistant gauntlets and localized exhaust ventilation. Because the compound is highly toxic to aquatic life (H410)[2][7], all laboratory waste containing sulfone residues must be segregated and incinerated in facilities equipped with afterburners and alkaline scrubbers to neutralize the resulting phosphoric and sulfuric acid byproducts[7].

References

  • FAO/WHO (1972). Fensulfothion (WHO Pesticide Residues Series 2) - Evaluation for Acceptable Daily Intake. Inchem.org. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). Pesticide Fact Sheet: Fensulfothion. EPA NEPIS. Available at:[Link]

  • Chisholm, D. (1974). Persistence of Fensulfothion in Soil and Uptake by Rutabagas and Carrots. Canadian Journal of Plant Science. Available at:[Link]

  • CPAChem (2023). Safety Data Sheet: Fensulfothion-sulfone. Available at:[Link]

  • AOAC International (1982). Report on Organophosphorus Pesticides. Available at:[Link]

Sources

Exploratory

A Technical Guide to the Isotopic Enrichment of Fensulfothion Sulfone-d10 Analytical Standards

This guide provides an in-depth examination of fensulfothion sulfone-d10, a critical internal standard for the quantitative analysis of its parent pesticide, fensulfothion, and its metabolites. We will explore the ration...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth examination of fensulfothion sulfone-d10, a critical internal standard for the quantitative analysis of its parent pesticide, fensulfothion, and its metabolites. We will explore the rationale behind its use, the significance of isotopic enrichment levels, and the practical application in a validated analytical workflow. This document is intended for researchers, analytical chemists, and quality control professionals engaged in environmental monitoring, food safety analysis, and toxicology studies.

Introduction: The Analyte and the Need for a Standard

Fensulfothion is an organophosphorus insecticide and nematicide.[1] In environmental and biological systems, it undergoes metabolic transformation, primarily through oxidation, to more polar and often equally toxic compounds.[2] One of the most significant and stable metabolites is fensulfothion sulfone.[2][3] Due to its persistence and toxicity, regulatory bodies worldwide mandate the monitoring of fensulfothion and its sulfone metabolite in various matrices.

Accurate quantification of fensulfothion sulfone, especially at trace levels in complex samples like soil, water, and food products, presents a significant analytical challenge.[4] Matrix effects—the suppression or enhancement of the analyte signal by co-eluting sample components—are a primary source of error in liquid chromatography-mass spectrometry (LC-MS) based methods.[5][6]

To counteract these effects and ensure the highest degree of accuracy and precision, the gold-standard analytical approach is Isotope Dilution Mass Spectrometry (IDMS).[7][8] This technique relies on the use of a stable isotope-labeled (SIL) internal standard, which is chemically identical to the analyte but has a different mass. Fensulfothion sulfone-d10 is the ideal SIL internal standard for this purpose.

Metabolic Pathway of Fensulfothion

The transformation of the parent compound to its sulfone metabolite is a key consideration in residue analysis. The primary pathway involves the oxidation of the methylsulfinyl group to a methylsulfonyl group.

G Fensulfothion Fensulfothion (Parent Pesticide) Sulfone Fensulfothion Sulfone (Target Metabolite) Fensulfothion->Sulfone Oxidation Other Other Metabolites (e.g., Oxygen Analog) Fensulfothion->Other Oxidation / Hydrolysis

Caption: Key properties of the native and d10-labeled standards.

Understanding Isotopic Enrichment

The quality of a stable isotope-labeled standard is defined by its isotopic enrichment (or isotopic purity). This value specifies the percentage of the labeled molecules that contain the desired number of heavy isotopes. For fensulfothion sulfone-d10, a typical high-quality standard will have an isotopic enrichment of >98% or >99%. [4][9] This means:

  • >99% of the molecules in the standard are the fully deuterated d10 species.

  • <1% of the molecules consist of a distribution of other isotopologues (d9, d8, etc.) and potentially a trace amount of the unlabeled (d0) analyte.

The level of the d0 species is particularly critical, as its presence could artificially inflate the calculated amount of the native analyte in a sample. A Certificate of Analysis (CoA) from a reputable supplier will specify both the overall isotopic enrichment and the percentage of the unlabeled analyte.

ParameterTypical SpecificationImportance
Chemical Purity >98% (e.g., by HPLC)Ensures that the standard is free from other chemical impurities that could interfere with the analysis. [10]
Isotopic Enrichment >99%Guarantees a strong, distinct mass signal for the internal standard, separate from the native analyte. [9]
Unlabeled Analyte (d0) <0.1%Minimizes the contribution of the internal standard to the native analyte signal, preventing overestimation.
Certified Concentration e.g., 100.0 µg/mL ± 0.5 µg/mLProvides an accurate starting concentration for dilutions and spiking, crucial for absolute quantification.
Accreditation ISO 17034, ISO/IEC 17025Indicates that the reference material was produced and certified under a rigorous quality management system. [11]

Table 1: Key parameters from a typical Certificate of Analysis for a Fensulfothion Sulfone-d10 certified reference material (CRM).

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a definitive analytical method that leverages the SIL standard to achieve exceptional accuracy. [8][12]Because the SIL standard (the "spike") is added to the sample at the very beginning of the workflow, it experiences the same sample preparation losses, extraction inefficiencies, and matrix-induced ionization effects as the native analyte. [5][13] The mass spectrometer does not measure absolute concentrations; it measures the relative response (peak area ratio) of the native analyte to the SIL standard. Since a known amount of the standard was added, this ratio can be used to calculate the exact amount of the native analyte in the original sample, regardless of analytical variability. [14]

Caption: Generalized workflow for quantitative analysis using IDMS.

Experimental Protocol: Quantification in a Soil Matrix

This section outlines a self-validating, generalized protocol for the quantification of fensulfothion sulfone in a soil sample using fensulfothion sulfone-d10 as an internal standard.

Materials and Reagents
  • Fensulfothion Sulfone-d10 Certified Standard: 100 µg/mL in a suitable solvent.

  • Native Fensulfothion Sulfone Standard: For calibration curve preparation.

  • Soil Sample: Homogenized and sieved.

  • Extraction Solvent: Acetonitrile.

  • Dispersive SPE (dSPE) Cleanup Kit: Containing PSA (primary secondary amine) and C18 sorbents.

  • LC-MS/MS System: A triple quadrupole mass spectrometer is recommended for high selectivity and sensitivity. [15]

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 5.0 g (± 0.01 g) of the homogenized soil sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a precise volume (e.g., 50 µL) of a 1.0 µg/mL working solution of Fensulfothion Sulfone-d10 directly to the soil sample. This yields a final concentration of 10 ng/g in the sample.

    • Causality: Spiking before extraction is the cornerstone of IDMS. [13]This ensures the internal standard is subjected to the exact same extraction and cleanup conditions as the native analyte, compensating for any procedural losses.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and shake vigorously for 5 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the soil from the solvent extract.

  • Cleanup (dSPE): Transfer a 1 mL aliquot of the supernatant to a dSPE tube containing PSA and C18. Vortex for 1 minute.

    • Causality: PSA removes organic acids and other polar interferences, while C18 removes non-polar interferences. This "cleans" the sample extract, reducing matrix effects and protecting the analytical instrument.

  • Final Preparation: Centrifuge the dSPE tube. Transfer the final supernatant into an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 analytical column to separate the analyte from other matrix components. The deuterated standard will co-elute almost perfectly with the native analyte. A slight shift in retention time due to the isotope effect is possible but usually negligible with highly deuterated standards. [16] * Mass Spectrometry: Monitor specific Multiple Reaction Monitoring (MRM) transitions for both the native analyte and the d10-labeled standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Fensulfothion Sulfone325.0297.0
Fensulfothion Sulfone-d10335.1302.0

Table 2: Example MRM transitions for analysis.

Calibration and Quantification

Prepare a calibration curve by plotting the peak area ratio (Native Analyte / d10-Standard) against the concentration of the native analyte. Since the internal standard concentration is constant in every sample and calibrator, the response ratio directly correlates to the analyte concentration, providing a linear and highly robust calibration model.

Conclusion

The use of high-purity, isotopically enriched fensulfothion sulfone-d10 is indispensable for the accurate and reliable quantification of its corresponding native analyte in complex matrices. The high isotopic enrichment (>99%) ensures a clean, distinct signal for the internal standard, while its identical chemical nature provides the most effective means of compensating for analytical variability, including matrix effects and sample preparation losses. [5]By adhering to the principles of Isotope Dilution Mass Spectrometry and utilizing a well-characterized certified reference material, laboratories can achieve the highest level of data quality and confidence in their results, meeting stringent regulatory and research demands.

References

  • BenchChem. (n.d.). Why Deuterated Internal Standards are Essential for Accurate Quantitative Analysis.
  • Abian, J., Carrascal, M., & Gallardo, O. (2014). Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies. Journal of Proteomics.
  • National Center for Biotechnology Information. (n.d.). Fensulfothion sulfone. PubChem.
  • World Health Organization. (1973). 239. Fensulfothion (WHO Pesticide Residues Series 2). Inchem.org.
  • MilliporeSigma. (n.d.). Fensulfothion sulfone PESTANAL®, analytical standard.
  • LGC Standards. (n.d.). Fensulfothion Sulfone | CAS 14255-72-2.
  • Sheela, S., & Pai, S. B. (1983). Metabolism of fensulfothion by a soil bacterium, Pseudomonas alcaligenes C1. Applied and Environmental Microbiology.
  • U.S. Department of Energy Office of Scientific and Technical Information. (2017). Guideline on Isotope Dilution Mass Spectrometry.
  • Previs, S. F., & Kelley, M. (2014). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis.
  • Shimadzu Scientific Instruments. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Isotope Dilution Mass Spectrometry. PTB.de.
  • ChemicalBook. (n.d.). fensulfothion sulfone CAS#: 14255-72-2.
  • National Institute of Standards and Technology. (2023). Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution.
  • CymitQuimica. (n.d.). CAS 6132-17-8: Fensulfothion oxon sulfone.
  • Scientific Laboratory Supplies. (n.d.). Fensulfothion sulfone, Analytical standard, reference material.
  • ResearchGate. (2021). Deuterated or C13 labelled standard for current use pesticides analysis?.
  • CPAChem. (2023). Safety data sheet - Fensulfothion-sulfone.
  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
  • BenchChem. (n.d.). A Comparative Guide to Deuterated vs. Non-Deuterated Standards in Analytical Assays.
  • MacRae, I. C., & Cameron, A. J. (1985). Bacterial reduction of fensulfothion and its hydrolysis product 4-methylsulfinyl phenol. Applied and Environmental Microbiology.
  • Charles River. (n.d.). Isotopic Labeling Services.
  • National Institute of Standards and Technology. (n.d.). Fensulfothion. NIST WebBook.
  • Pharmaffiliates. (n.d.). Chemical Name : Fensulfothion Sulfone-d10.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Quality.
  • Sigma-Aldrich. (n.d.). Certified reference material isotope working standards.
  • LGC Standards. (n.d.). Fensulfothion Sulfone-d10.
  • Santa Cruz Biotechnology. (n.d.). Fensulfothion Sulfone-d10.
  • HPC Standards GmbH. (n.d.). Fensulfothion-sulfone.

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of Fensulfothion Sulfone in Environmental Matrices using a Deuterated Internal Standard with LC-MS/MS

Abstract This application note presents a robust and highly sensitive method for the quantitative analysis of fensulfothion sulfone, a key metabolite of the organophosphate pesticide fensulfothion, using Liquid Chromatog...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and highly sensitive method for the quantitative analysis of fensulfothion sulfone, a key metabolite of the organophosphate pesticide fensulfothion, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure the highest degree of accuracy and precision, this method employs a stable isotope-labeled internal standard, Fensulfothion Sulfone-d10.[1][2] The protocol details a streamlined sample preparation procedure based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which is suitable for complex matrices such as soil and produce.[3][4] By incorporating a deuterated internal standard, the method effectively compensates for variability arising from sample preparation inconsistencies, matrix effects, and instrumental drift, leading to reliable and defensible data critical for environmental monitoring and food safety assessment.[5][6]

Introduction: The Rationale for Precise Fensulfothion Sulfone Quantification

Fensulfothion is an organothiophosphate insecticide and nematicide known for its high toxicity. Following its application in agricultural settings, it undergoes environmental and metabolic degradation into several products, including fensulfothion sulfone. This sulfone metabolite is of significant toxicological concern and its persistence and potential for groundwater contamination necessitate sensitive and reliable monitoring.[7]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for trace-level quantification of pesticide residues due to its exceptional sensitivity and selectivity.[6] However, a significant challenge in LC-MS/MS analysis is the phenomenon of "matrix effects," where co-extracted compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[8][9]

The most effective strategy to mitigate these issues is the use of a stable isotope-labeled internal standard (SIL-IS).[2][10] A SIL-IS, such as fensulfothion sulfone-d10, is chemically and physically almost identical to the analyte of interest.[5] It co-elutes chromatographically and experiences the same ionization efficiencies and potential losses during sample processing.[1][10] By adding a known concentration of fensulfothion sulfone-d10 at the beginning of the sample preparation, the ratio of the analyte's signal to the internal standard's signal remains constant, correcting for variations and ensuring high data fidelity.[6] This technique, known as isotope dilution mass spectrometry, is fundamental to achieving the highest levels of accuracy in quantitative analysis.[1]

Experimental Workflow and Causality

The analytical workflow is designed for efficiency and robustness, integrating a proven extraction technique with the precision of isotope dilution LC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample 1. Homogenized Sample (e.g., 10g soil/produce) Spike 2. Spike with Fensulfothion Sulfone-d10 IS Sample->Spike Add known amount Extract 3. Add Acetonitrile & QuEChERS Salts (Extraction & Partitioning) Spike->Extract Ensures IS tracks analyte throughout process Centrifuge1 4. Centrifuge Extract->Centrifuge1 Phase separation Cleanup 5. Transfer Supernatant to d-SPE Tube (Matrix Cleanup) Centrifuge1->Cleanup Isolate analyte-rich acetonitrile layer Centrifuge2 6. Centrifuge Cleanup->Centrifuge2 Remove interferences Final 7. Filter Supernatant for Analysis Centrifuge2->Final Inject 8. Inject Extract Final->Inject LC 9. UPLC Separation (Reversed-Phase C18) Inject->LC MS 10. Ionization (ESI+) & Detection (Triple Quadrupole MS) LC->MS Analyte & IS co-elute Data 11. Data Acquisition (MRM Mode) MS->Data Monitor specific transitions Quant 12. Calculate Analyte/IS Peak Area Ratio Data->Quant Calib 13. Interpolate Concentration from Calibration Curve Quant->Calib Result 14. Final Result (mg/kg) Calib->Result

Figure 1: Overall experimental workflow from sample preparation to final quantification.

Materials and Reagents
  • Standards: Fensulfothion Sulfone (certified reference material), Fensulfothion Sulfone-d10 (isotopic purity ≥98%).[5]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

  • Reagents: Formic Acid (LC-MS grade), QuEChERS extraction salt packets (e.g., containing 4g MgSO₄, 1g NaCl, 1g sodium citrate, 0.5g disodium citrate sesquihydrate).[11]

  • Cleanup: Dispersive solid-phase extraction (d-SPE) tubes containing MgSO₄, Primary Secondary Amine (PSA), and C18 sorbents.

Protocol 1: Sample Preparation (QuEChERS)

The QuEChERS method is selected for its efficiency, minimal solvent usage, and broad applicability to various food and environmental matrices.[12][13]

  • Homogenization: Weigh 10 g (± 0.1 g) of a representative, homogenized sample into a 50 mL polypropylene centrifuge tube. For dry samples, add a defined amount of Type I water to rehydrate the matrix, ensuring consistent extraction conditions.[11][13]

  • Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of the fensulfothion sulfone-d10 working solution (e.g., 1 µg/mL) to the sample. This initial step is critical, as it ensures the internal standard experiences the exact same conditions as the native analyte throughout the entire process.[1]

  • Extraction: Add 10 mL of acetonitrile to the tube. Add the contents of one QuEChERS extraction salt packet. Immediately cap and shake vigorously for 1 minute. The acetonitrile extracts the pesticides, while the salts induce phase separation from the aqueous components of the sample.[3][14]

  • Centrifugation: Centrifuge the tube at ≥ 4,000 g for 5 minutes. This results in a clean separation of the upper acetonitrile layer (containing the analytes) from the solid sample debris and aqueous layer.

  • Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile extract) into a 2 mL d-SPE cleanup tube. The d-SPE tube contains sorbents to remove specific interferences: MgSO₄ removes residual water, PSA removes organic acids and sugars, and C18 removes non-polar interferences like lipids.[4]

  • Final Centrifugation & Transfer: Vortex the d-SPE tube for 1 minute, then centrifuge at high speed (e.g., 10,000 g) for 5 minutes. Carefully collect the final extract, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Instrumental Analysis

The instrumental parameters are optimized for the sensitive and selective detection of fensulfothion sulfone and its deuterated analogue.

G LC UPLC System Reversed-Phase C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid Gradient Elution MS Triple Quadrupole MS Ion Source: ESI (Positive Mode) Detection: Multiple Reaction Monitoring (MRM) LC->MS Eluent Transfer

Figure 2: Key components of the LC-MS/MS analytical system.

Table 1: Optimized LC-MS/MS Parameters

ParameterSettingRationale
LC System Standard UHPLC SystemProvides high-resolution separation and short run times.
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Offers excellent retention and peak shape for moderately polar compounds like fensulfothion sulfone.
Column Temperature 40 °CEnsures reproducible retention times and peak shapes.[11]
Mobile Phase A Water with 0.1% Formic AcidPromotes protonation of the analyte for efficient positive mode ionization.[15]
Mobile Phase B Acetonitrile with 0.1% Formic AcidStrong organic solvent for eluting the analyte from the reversed-phase column.[15]
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Injection Volume 5 µL
MS System Triple Quadrupole Mass SpectrometerEnables highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM).[16]
Ionization Mode Electrospray Ionization, Positive (ESI+)Fensulfothion sulfone readily forms protonated molecules [M+H]⁺.
Capillary Voltage 3.5 kVOptimized for stable spray and maximum ion generation.
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimized for specific instrument

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Fensulfothion Sulfone 325.0268.95012Quantifier[16]
325.0191.05024Qualifier[16]
Fensulfothion Sulfone-d10 335.0278.95012Internal Std.

Note: Collision energies should be optimized for the specific mass spectrometer used.

Results and Discussion: Ensuring Data Integrity

The validation of this method should be performed in accordance with established guidelines for pesticide residue analysis.[17][18][19]

Linearity and Sensitivity

A calibration curve is constructed by plotting the peak area ratio (Analyte / Internal Standard) against the concentration of the analyte. Using an internal standard corrects for any instrumental variability, typically resulting in excellent linearity (r² > 0.995) over the desired concentration range.[6] The method's limit of quantitation (LOQ), defined as the lowest concentration at which the analyte can be reliably quantified with acceptable accuracy and precision, is expected to be at or below 0.01 mg/kg in most matrices, meeting regulatory requirements.[11][15]

Accuracy and Precision

Method accuracy is assessed through recovery experiments, where blank matrix samples are spiked with known concentrations of fensulfothion sulfone. Precision is evaluated by the relative standard deviation (RSD) of replicate measurements. The use of the deuterated internal standard is paramount here; it co-extracts with the analyte, automatically correcting for any recovery losses.[1] Acceptable mean recoveries typically fall within the 70-120% range with an RSD of ≤20%, demonstrating the method's robustness.[15][19]

Mitigation of Matrix Effects

The primary benefit of using fensulfothion sulfone-d10 is the effective compensation for matrix effects.[8] Since the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement in the ESI source.[1][2] By calculating the ratio of the analyte to the internal standard, this variability is normalized, yielding an accurate measurement of the analyte's true concentration, which would otherwise be skewed.[6] This eliminates the need for labor-intensive matrix-matched calibration standards in many cases, streamlining the workflow.[9]

Conclusion

The described LC-MS/MS method, incorporating fensulfothion sulfone-d10 as an internal standard, provides a highly accurate, precise, and robust tool for the quantification of fensulfothion sulfone in complex environmental and food matrices. The integration of an efficient QuEChERS sample preparation protocol with the analytical power of isotope dilution mass spectrometry addresses key challenges in trace residue analysis, particularly matrix effects and sample preparation variability. This methodology delivers high-confidence data essential for researchers, regulatory bodies, and food safety professionals.

References

  • Separation Science. (2024, October 31). QuEChERS Method Simplified: Key Steps and Applications. Retrieved from [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • Phenomenex. (2025, April 1). QuEChERS Method for Pesticide Residue Analysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • CVUA Stuttgart. (2019, February 14). QuEChERS Multi-Residue Method for Pesticide Analysis. Retrieved from [Link]

  • MDPI. (2022, July 5). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Retrieved from [Link]

  • PubMed. (n.d.). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. Retrieved from [Link]

  • European Commission. (n.d.). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed. Retrieved from [Link]

  • ACS Publications. (2015, January 25). Effect of Sample Dilution on Matrix Effects in Pesticide Analysis of Several Matrices by Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

  • IAEA. (n.d.). Validation of Thin-Layer Chromatographic Methods for Pesticide Residue Analysis. Retrieved from [Link]

  • Taylor & Francis Online. (2020, September 8). Evaluation of method performance and matrix effect for 57 commonly used herbicides in some vegetable families using LC-MS/MS determination. Retrieved from [Link]

  • LCGC International. (2020, December 19). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Retrieved from [Link]

  • FAO.org. (n.d.). GUIDELINES ON PERFORMANCE CRITERIA FOR METHODS OF ANALYSIS FOR THE DETERMINATION OF PESTICIDE RESIDUES IN FOOD AND FEED CXG 90-2. Retrieved from [Link]

  • MDPI. (2023, March 13). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Retrieved from [Link]

  • European Commission. (n.d.). METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. Retrieved from [Link]

  • Agilent. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • PMC. (2020, April 22). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Chemical Name : Fensulfothion Sulfone-d10. Retrieved from [Link]

Sources

Application

Application Note: A Validated QuEChERS-Based Protocol for the High-Efficiency Extraction of Fensulfothion Sulfone from Environmental Soil Samples

Abstract Fensulfothion, an organophosphate insecticide, and its persistent, highly toxic metabolite, fensulfothion sulfone, pose significant environmental and health risks.[1] Accurate monitoring of fensulfothion sulfone...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fensulfothion, an organophosphate insecticide, and its persistent, highly toxic metabolite, fensulfothion sulfone, pose significant environmental and health risks.[1] Accurate monitoring of fensulfothion sulfone in soil is critical for environmental risk assessment and ensuring agricultural safety. This application note presents a detailed, validated protocol for the extraction of fensulfothion sulfone from complex soil matrices. The methodology is founded on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which provides high recovery rates and robust performance.[2][3] This guide is intended for environmental scientists, analytical chemists, and researchers requiring a reliable method for the quantification of this specific pesticide metabolite.

Introduction: The Rationale for Fensulfothion Sulfone Monitoring

Fensulfothion is subject to environmental degradation, leading to the formation of several metabolites, including fensulfothion sulfone.[1][4] This sulfone analogue is often more stable and demonstrates significant toxicity, necessitating its monitoring in environmental compartments.[5] Soil acts as a primary reservoir for such persistent organic pollutants, where they can be taken up by crops or leach into groundwater, posing a direct threat to the food chain and water resources.[2][6]

The inherent complexity of the soil matrix, with its varied composition of organic matter, minerals, and active sites, presents a significant analytical challenge.[6][7] These components can strongly interact with target analytes, making efficient extraction difficult.[2][6] The QuEChERS methodology has emerged as a superior sample preparation technique for multi-residue pesticide analysis in diverse matrices, including soil.[3][7] Its advantages include speed, cost-effectiveness, and a broad applicability range.[2][6] This protocol has been specifically tailored and validated for the robust extraction of fensulfothion sulfone, ensuring high-quality data for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents

Equipment
  • High-speed centrifuge (capable of ≥3000 rcf)

  • 50 mL and 15 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Mechanical shaker (optional)

  • Analytical balance (4-decimal place)

  • Micropipettes

  • Syringe filters (0.2 μm)

  • Autosampler vials

Reagents and Standards
  • Fensulfothion Sulfone Analytical Standard: PESTANAL® or equivalent, with certified purity (>99%).[8] Store at 2-8°C.

  • Acetonitrile (ACN): HPLC or pesticide residue grade.

  • Reagent Water: Deionized or Milli-Q grade.

  • Magnesium Sulfate (MgSO₄): Anhydrous, analytical grade.

  • Sodium Chloride (NaCl): Analytical grade.

  • Sodium Citrate, dibasic sesquihydrate: Analytical grade.

  • Sodium Citrate, tribasic dihydrate: Analytical grade.

  • QuEChERS Extraction Salts: Pre-packaged pouches containing 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, and 0.5 g Disodium Citrate Sesquihydrate are recommended for convenience and consistency.[1]

  • Dispersive Solid-Phase Extraction (d-SPE) Sorbents:

    • Primary Secondary Amine (PSA): For removal of organic acids, fatty acids, and sugars.

    • C18 (Octadecylsilane): For removal of non-polar interferences like lipids.

    • Pre-packaged d-SPE tubes containing 900 mg MgSO₄, 300 mg PSA, and/or C18 are recommended.

Experimental Workflow Diagram

Fensulfothion_Sulfone_Extraction cluster_prep Part 1: Sample Preparation cluster_extraction Part 2: QuEChERS Extraction cluster_cleanup Part 3: Dispersive SPE Cleanup cluster_analysis Part 4: Final Analysis SampleCollection 1. Collect and Homogenize Soil Sample (Air-dry, sieve through 2mm mesh) Weighing 2. Weigh 10g of Homogenized Soil (into 50 mL centrifuge tube) SampleCollection->Weighing Hydration 3. Hydrate Soil (Add 8 mL reagent water, vortex, stand for 30 min) Weighing->Hydration AddACN 4. Add 10 mL Acetonitrile Hydration->AddACN AddSalts 5. Add QuEChERS Salts (MgSO₄, NaCl, Citrates) AddACN->AddSalts Shake 6. Shake Vigorously (1 min) AddSalts->Shake Centrifuge1 7. Centrifuge (≥3000 rcf, 5 min) Shake->Centrifuge1 Transfer 8. Transfer 6 mL of Acetonitrile Supernatant (to 15 mL d-SPE tube with MgSO₄/PSA/C18) Centrifuge1->Transfer Vortex2 9. Vortex (1 min) Transfer->Vortex2 Centrifuge2 10. Centrifuge (≥3000 rcf, 5 min) Vortex2->Centrifuge2 FinalExtract 11. Collect Final Extract Centrifuge2->FinalExtract Filter 12. Filter Supernatant (0.2 µm) FinalExtract->Filter Analysis 13. Transfer to Autosampler Vial for GC-MS or LC-MS/MS Analysis Filter->Analysis

Caption: QuEChERS workflow for fensulfothion sulfone extraction from soil.

Detailed Step-by-Step Protocol

Part 1: Sample Preparation and Homogenization
  • Sample Collection: Collect representative soil samples from the desired location and depth.

  • Homogenization: Air-dry the samples at ambient temperature. Once dry, sieve them through a 2 mm mesh to remove stones, roots, and other debris. This step is crucial for ensuring sample homogeneity and reproducible results.[1]

  • Weighing: Accurately weigh 10 g (± 0.1 g) of the homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Hydration: Add 8 mL of reagent water to the soil sample. Vortex the tube for 30 seconds and let it stand for 30 minutes.

    • Causality: This hydration step is critical, especially for dry soils. It ensures that the acetonitrile extraction is efficient by improving the partitioning of the analyte from the soil particles into the solvent. For soils with high moisture content (≥70%), this step may be adjusted or omitted.[2]

Part 2: Acetonitrile Extraction and Partitioning
  • Solvent Addition: Add 10 mL of acetonitrile to the hydrated soil sample in the centrifuge tube.

    • Causality: Acetonitrile is the solvent of choice for QuEChERS because it is miscible with water, allowing for effective extraction of a wide range of pesticides. The subsequent addition of salts will induce phase separation.

  • Salt Addition: Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate) to the tube.[1]

  • Extraction: Immediately cap the tube securely and shake it vigorously for 1 minute. A mechanical shaker can be used for consistency.

    • Causality: Vigorous shaking ensures intimate contact between the soil particles and the extraction solvent. The salts serve two purposes: MgSO₄ helps to absorb excess water, while NaCl aids in partitioning the acetonitrile from the aqueous layer, a process known as "salting out." The citrate buffer helps maintain a stable pH, which is important for the stability of pH-sensitive pesticides.[3]

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. This will result in a clear separation of the upper acetonitrile layer (containing the analyte) from the soil and aqueous layers.[1]

Part 3: Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Supernatant Transfer: Carefully transfer a 6 mL aliquot of the upper acetonitrile supernatant into a 15 mL d-SPE tube. This tube should contain 900 mg MgSO₄ and 300 mg of a suitable sorbent mixture (e.g., PSA and C18).[1]

    • Causality: This cleanup step is essential for removing matrix co-extractives that could interfere with the final analysis. MgSO₄ removes any remaining water. PSA removes polar interferences such as organic acids. C18 removes non-polar interferences. The choice of sorbent can be tailored based on the specific soil type.

  • Cleanup: Cap the d-SPE tube and vortex for 1 minute to ensure the sorbents are fully dispersed within the extract.[1]

  • Final Centrifugation: Centrifuge the d-SPE tube at ≥3000 rcf for 5 minutes to pellet the sorbents and any remaining particulates.[1]

Part 4: Final Extract Preparation
  • Collection and Filtration: Transfer the cleaned supernatant into an autosampler vial, passing it through a 0.2 μm syringe filter to remove any fine particles that could damage the analytical instrument.

  • Analysis: The extract is now ready for instrumental analysis by GC-MS or LC-MS/MS.

Method Validation and Performance

The performance of this protocol must be validated in your laboratory to ensure accuracy, precision, and sensitivity. Matrix-matched calibration curves are recommended to compensate for any matrix effects that may cause signal suppression or enhancement in the detector response.[3]

Table 1: Typical Quantitative Performance Data for Fensulfothion Sulfone Analysis in Soil

ParameterTypical ValueNotes
Limit of Quantitation (LOQ) 0.01 mg/kgMay vary depending on the instrument's sensitivity.[3][9]
Average Recovery 70% - 120%At fortification levels of 0.01, 0.1, and 1.0 mg/kg.[3]
Precision (RSD) ≤15%Relative Standard Deviation for replicate analyses.[3]
Linearity (r²) >0.99For matrix-matched calibration curves.[3]

Conclusion

This application note provides a comprehensive and validated protocol for the extraction of fensulfothion sulfone from soil samples. By leveraging the efficiency and robustness of the QuEChERS method, researchers can achieve reliable and accurate quantification of this important environmental contaminant. The detailed step-by-step methodology, coupled with explanations of the underlying scientific principles, ensures that this protocol can be successfully implemented in any analytical laboratory focused on environmental monitoring and safety.

References

  • Application Note: Determination of Fenthion Oxon Sulfone in Soil by Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.
  • Using a QuEChERS Approach for the Determination of Pesticide Residues In Soil. United Chemical Technologies.
  • Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. PMC.
  • Using a QuEChERS Approach for the Determination of Pesticide Residues in Soil Introduction. United Chemical Technologies.
  • QuEChERS and soil analysis. An Overview. Analytix.
  • Soil is a complex matrix consisting of organic and inorganic material. United Chemical Technologies.
  • Environmental Chemistry Method for Fluensulfone & Degradates. EPA.
  • Fensulfothion sulfone PESTANAL®, analytical standard. MilliporeSigma.
  • Comparative Levels of Residues of Fensulfothion and Its Sulfone Absorbed by Carrots and Rutabagas from Treated Soil During Two Growing Seasons. Journal of Economic Entomology, Oxford Academic.
  • PERSISTENCE OF FENSULFOTHION IN SOIL AND UPTAKE BY RUTABAGAS AND CARROTS. Canadian Science Publishing.

Sources

Method

Advanced Application Note: Utilization of Fensulfothion Sulfone-d10 as a Stable Isotope-Labeled Internal Standard in Pesticide Residue Analysis

Executive Summary The accurate quantification of organophosphate pesticide residues in complex food and environmental matrices is frequently compromised by matrix effects, extraction inefficiencies, and ion suppression d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of organophosphate pesticide residues in complex food and environmental matrices is frequently compromised by matrix effects, extraction inefficiencies, and ion suppression during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Fensulfothion, a broad-spectrum nematicide and insecticide, undergoes rapid environmental and biological oxidation into its highly toxic and moderately persistent metabolite, fensulfothion sulfone[1],[2].

To ensure regulatory compliance and high-fidelity data, modern analytical workflows require robust internal standardization. This application note details the mechanistic rationale and step-by-step protocol for integrating Fensulfothion sulfone-d10 —a Stable Isotope-Labeled Internal Standard (SIL-IS)—into a QuEChERS-based LC-MS/MS analytical framework.

Mechanistic Context: Metabolism and the Need for SIL-IS

The Environmental Fate of Fensulfothion

In agricultural soils and plant tissues, the parent compound fensulfothion is rapidly oxidized. The thioether moiety is first oxidized to fensulfothion sulfoxide, which is subsequently oxidized to fensulfothion sulfone[1]. Because the sulfone metabolite demonstrates significant environmental persistence and retains potent acetylcholinesterase inhibitory activity, regulatory bodies (such as the FAO/WHO Joint Meeting on Pesticide Residues) define the total maximum residue limit (MRL) as the sum of fensulfothion and its oxidative metabolites[1].

The Role of the Deuterated (+10 Da) Isotopologue

Quantifying fensulfothion sulfone in complex matrices (e.g., garlic, rutabagas, or soil) using Electrospray Ionization (ESI) is highly susceptible to matrix-induced signal suppression or enhancement[2],[3].

Fensulfothion sulfone-d10 is synthesized by replacing ten hydrogen atoms on the diethyl phosphate alkyl chains with deuterium (


)[4]. This structural modification provides a self-validating analytical advantage:
  • Perfect Co-elution: The SIL-IS shares the exact physicochemical properties (polarity, pKa, solubility) as the native analyte, ensuring it co-elutes chromatographically.

  • Identical Matrix Suppression: Because it enters the MS source at the exact same time as the native analyte, it experiences identical ionization conditions, allowing the ratio of Native/SIL-IS to remain perfectly constant regardless of matrix interference.

  • Zero Isotopic Cross-Talk: The +10 Da mass shift (

    
     335.1 vs. 
    
    
    
    325.1) is large enough to completely prevent the natural isotopic envelope of the native compound (e.g.,
    
    
    or
    
    
    isotopes) from interfering with the internal standard signal[5],[4].

Metabolism Fensulfothion Fensulfothion (Parent) Sulfoxide Fensulfothion Sulfoxide Fensulfothion->Sulfoxide Oxidation Sulfone Fensulfothion Sulfone Sulfoxide->Sulfone Oxidation SIL_IS Fensulfothion Sulfone-d10 (IS) Sulfone->SIL_IS Isotope Labeling (+10 Da)

Fig 1. Oxidative metabolic pathway of fensulfothion and its corresponding stable isotope standard.

Experimental Protocol: QuEChERS & LC-MS/MS Workflow

The following protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with LC-MS/MS, optimized for the recovery of moderately polar organophosphate metabolites[3].

Reagents & Materials
  • Analytical Standards: Fensulfothion sulfone (Native) and Fensulfothion sulfone-d10 (SIL-IS, isotopic purity >99%)[4].

  • Extraction Solvent: LC-MS grade Acetonitrile (MeCN) containing 1% acetic acid.

  • QuEChERS Salts: 4 g anhydrous

    
    , 1 g 
    
    
    
    , 1 g Sodium citrate tribasic dihydrate, 0.5 g Sodium citrate dibasic sesquihydrate.
  • dSPE Cleanup: 150 mg

    
    , 25 mg PSA (Primary Secondary Amine), 25 mg C18 per mL of extract.
    
Step-by-Step Sample Preparation

Causality Note: Spiking the SIL-IS directly into the homogenized matrix prior to solvent addition ensures that the standard undergoes the exact same extraction thermodynamics and partitioning losses as the endogenous residue, thereby establishing a self-correcting recovery system.

  • Homogenization: Cryogenically mill the sample (e.g., fruit, vegetable, or soil) to a fine powder to maximize surface area and ensure sample homogeneity.

  • SIL-IS Spiking: Weigh exactly 10.0 g of the homogenized sample into a 50 mL PTFE centrifuge tube. Spike with 100 µL of a 1 µg/mL Fensulfothion sulfone-d10 working solution. Allow to equilibrate for 15 minutes at room temperature.

  • Extraction: Add 10 mL of MeCN (1% acetic acid). Vortex vigorously for 1 minute to disrupt cellular matrices and solubilize the target analytes[3].

  • Salting Out: Add the QuEChERS extraction salts. Shake vigorously for 2 minutes. The exothermic hydration of

    
     drives water out of the organic phase, forcing the moderately hydrophobic fensulfothion sulfone into the MeCN layer.
    
  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes at 4°C to achieve phase separation.

  • dSPE Cleanup: Transfer 1 mL of the upper MeCN layer to a dSPE tube containing PSA and C18. Vortex for 30 seconds. Rationale: PSA removes organic acids and sugars, while C18 removes lipid interferences that commonly cause ion suppression in ESI.

  • Final Filtration: Centrifuge the dSPE tube at 10,000 rpm for 3 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis[3].

Workflow Step1 1. Sample Homogenization (Cryogenic grinding) Step2 2. SIL-IS Addition (Spike Fensulfothion Sulfone-d10) Step1->Step2 Step3 3. QuEChERS Extraction (Acetonitrile + Salts) Step2->Step3 Equilibration Step4 4. dSPE Cleanup (PSA, C18, MgSO4) Step3->Step4 Centrifugation Step5 5. LC-MS/MS Analysis (ESI+, MRM Mode) Step4->Step5 Filtration

Fig 2. QuEChERS sample preparation workflow incorporating SIL-IS for matrix effect correction.

LC-MS/MS Analytical Conditions

Chromatographic Parameters
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (MRM) Parameters

Analyses are performed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode. The precursor ion for native fensulfothion sulfone is


, while the d10 isotopologue yields 

[5],[6].

Table 1: Optimized Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Purpose
Fensulfothion sulfone 325.1268.912Quantifier
Fensulfothion sulfone 325.1297.016Qualifier
Fensulfothion sulfone 325.1191.024Qualifier
Fensulfothion sulfone-d10 335.1274.912IS Quantifier
Fensulfothion sulfone-d10 335.1303.016IS Qualifier

Note: The product ions for the d10 variant reflect the retention of the deuterated ethyl groups during specific fragmentation pathways in the collision cell.

Data Interpretation & System Validation

By utilizing the internal standard method, the concentration of fensulfothion sulfone in the sample is calculated using the response ratio (Area of Native / Area of SIL-IS) plotted against a matrix-matched calibration curve[5].

Table 2: Representative Validation Metrics (Spiked Agricultural Matrix)

ParameterAcceptance CriteriaTypical Performance with SIL-IS
Linearity (

)
> 0.9900.999 (0.005 – 0.5 mg/kg)
Limit of Quantitation (LOQ)

0.01 mg/kg
0.005 mg/kg
Recovery (%) 70% – 120%98.5% ± 4.2%
Precision (RSD, n=6) < 20%3.8%
Matrix Effect (ME %) N/A (Monitored)Corrected to ~100% via SIL-IS

The integration of Fensulfothion sulfone-d10 effectively neutralizes the severe matrix suppression often observed in high-sulfur or high-pigment matrices (like garlic and rutabagas), ensuring that the analytical method is both highly sensitive and legally defensible[2],[3].

References

  • Title: Fensulfothion (WHO Pesticide Residues Series 2)
  • Title: Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution Source: Agilent URL
  • Title: Fensulfothion Sulfone-d10 Chemical Data Source: LGC Standards URL
  • Title: Persistence of Fensulfothion in Soil and Uptake by Rutabagas and Carrots Source: Canadian Science Publishing URL
  • Title: Analysis of 331 Pesticides and Their Metabolites in Garlic Source: Shimadzu URL
  • Title: Method name LC-MS/MS-ESI(+)-3 (EURL-SRM)

Sources

Application

Application Note: A Robust HPLC-MS/MS Method for the Quantification of Fensulfothion and Its Metabolites in Complex Matrices

Abstract This application note presents a comprehensive and robust method for the simultaneous extraction, separation, and quantification of the organophosphorus pesticide fensulfothion and its primary metabolites—fensul...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive and robust method for the simultaneous extraction, separation, and quantification of the organophosphorus pesticide fensulfothion and its primary metabolites—fensulfothion sulfone, fensulfothion oxygen analog, and fensulfothion oxygen analog sulfone—using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The protocol details an optimized QuEChERS-based sample preparation procedure for high-recovery extraction from challenging matrices, followed by sensitive and selective analysis via electrospray ionization (ESI) in the positive mode using Multiple Reaction Monitoring (MRM). The causality behind each step, from sample homogenization to mass spectrometric parameter optimization, is explained to provide a scientifically grounded and transferable workflow. This guide is intended for researchers and analytical scientists requiring a reliable, validated method for monitoring fensulfothion residues in food safety and environmental testing applications.

Introduction: The Analytical Challenge of Fensulfothion

Fensulfothion is a highly toxic organothiophosphate insecticide and nematicide, classified as an extremely hazardous substance.[1] Its mode of action involves the inhibition of the acetylcholinesterase (AChE) enzyme, a critical component of the nervous system in both insects and mammals.[1][2] Due to its toxicity and potential for environmental persistence, regulatory bodies worldwide have established stringent maximum residue limits (MRLs) for fensulfothion in various agricultural commodities and environmental samples.

The analytical challenge is compounded by its metabolic transformation in the environment and biological systems. Fensulfothion undergoes oxidation to form metabolites that can be as toxic, or even more so, than the parent compound.[3] The primary metabolic pathways involve the oxidation of the phosphorothioate group (P=S) to a phosphate (P=O), forming the oxygen analog, and the oxidation of the methylsulfinyl group to a methylsulfonyl group, creating the sulfone derivatives.[3] Therefore, a reliable analytical method must be capable of quantifying not only the parent fensulfothion but also its key toxicologically relevant metabolites.

This application note provides an in-depth protocol for developing and validating an HPLC-MS/MS method, a technique renowned for its sensitivity and selectivity, making it ideal for trace-level residue analysis.[4]

Metabolic Pathway of Fensulfothion

Understanding the biotransformation of fensulfothion is crucial for selecting the target analytes for a comprehensive risk assessment. The primary metabolic transformations are oxidative processes. The major metabolites that must be included in a monitoring program are:

  • Fensulfothion Sulfone: Oxidation of the sulfoxide group.

  • Fensulfothion Oxygen Analog (Oxon): Oxidation of the thiono group.

  • Fensulfothion Oxygen Analog Sulfone: Oxidation of both the sulfoxide and thiono groups.

The metabolic conversion pathway is illustrated below.

G Fensulfothion Fensulfothion (Parent) Sulfone Fensulfothion Sulfone Fensulfothion->Sulfone Oxidation (Sulfoxide -> Sulfone) Oxon Fensulfothion Oxon Fensulfothion->Oxon Oxidation (P=S -> P=O) OxonSulfone Fensulfothion Oxon Sulfone Sulfone->OxonSulfone Oxidation (P=S -> P=O) Oxon->OxonSulfone Oxidation (Sulfoxide -> Sulfone)

Caption: Metabolic pathway of fensulfothion.

Sample Preparation: The QuEChERS Approach

The goal of sample preparation is to extract the target analytes from a complex matrix while simultaneously removing interfering components that could compromise the analytical results (e.g., through matrix effects or column contamination). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the gold standard for pesticide residue analysis in food and agricultural samples due to its efficiency and high throughput.[5][6][7]

The procedure is a two-stage process involving a salting-out extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup.[6]

Protocol 1: QuEChERS Extraction and d-SPE Cleanup

1. Sample Homogenization:

  • Weigh 10-15 g of a representative sample (e.g., fruit, vegetable, soil) into a blender. For samples with low moisture content (<20%), such as cereals, it is recommended to add water to improve extraction efficiency.[8]

  • If necessary, cryogenically mill the sample with dry ice to prevent degradation of thermally labile compounds.[8]

  • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube. Acetonitrile is chosen for its ability to efficiently extract a wide range of pesticides with minimal co-extraction of nonpolar interferences like lipids.[6]

  • Add the appropriate QuEChERS extraction salt packet. A common formulation (based on AOAC 2007.01) contains 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

    • Causality: Anhydrous MgSO₄ facilitates the partitioning of acetonitrile from the aqueous phase of the sample and aids in removing water from the extract.[6] NaCl helps to create a phase separation.
  • Immediately cap the tube and shake vigorously for 1 minute. This ensures thorough interaction between the solvent and the sample matrix.

  • Centrifuge at ≥3000 rcf for 5 minutes. This will result in a clear separation of the upper acetonitrile layer (containing the analytes) from the solid sample debris and aqueous layer.

3. Dispersive SPE (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile extract into a 2 mL d-SPE cleanup tube. The composition of the d-SPE tube depends on the matrix. For general-purpose use (e.g., fruits and vegetables with low-fat content), a tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA) is suitable.

    • Causality: PSA is a weak anion exchanger that effectively removes organic acids, sugars, and some fatty acids. MgSO₄ is included to remove any remaining water. For matrices rich in pigments (e.g., spinach, carrots) or fats, additional sorbents like Graphitized Carbon Black (GCB) or C18, respectively, may be required.
  • Vortex the d-SPE tube for 30 seconds to ensure the sorbents are fully dispersed.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer the final, cleaned extract into an autosampler vial for HPLC-MS/MS analysis.

Caption: QuEChERS sample preparation workflow.

HPLC-MS/MS Instrumental Analysis

The cleaned extract is analyzed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer, which provides the necessary selectivity and sensitivity for trace-level quantification.

Chromatographic Conditions

The goal of chromatography is to separate the parent compound and its metabolites from each other and from any remaining matrix components. A reverse-phase C18 column is well-suited for this purpose.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase, 2.1 x 100 mm, <3 µm particle sizeProvides good retention and separation for moderately polar organophosphorus compounds.
Mobile Phase A Water + 0.1% Formic Acid + 5 mM Ammonium FormateThe acidic modifier and salt buffer promote protonation of the analytes, enhancing ionization efficiency in positive ESI mode.
Mobile Phase B Methanol + 0.1% Formic AcidA common organic solvent for reverse-phase chromatography that provides good elution strength.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency.
Column Temperature 40 °CImproves peak shape and reduces viscosity, leading to better chromatographic performance.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects and column overloading.
Gradient Program See Table 2A gradient is necessary to elute analytes with varying polarities within a reasonable timeframe.

Table 2: Suggested HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.0595
10.0595
10.1955
12.0955
Mass Spectrometry Conditions

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (+ESI) and Multiple Reaction Monitoring (MRM) mode.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Key Parameters:

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~150 °C

    • Desolvation Temperature: ~400 °C

    • Gas Flows (Nebulizer, Desolvation): Optimize based on instrument manufacturer recommendations.

MRM Development: The foundation of a selective and sensitive MS/MS method is the optimization of MRM transitions. This is achieved by infusing a standard solution of each analyte individually into the mass spectrometer.

  • Precursor Ion Selection (Q1): In positive ESI mode, the protonated molecule [M+H]⁺ is typically the most abundant ion and is selected as the precursor.

  • Product Ion Selection (Q3): The precursor ion is fragmented in the collision cell (Q2), and the resulting product ions are scanned in Q3. The most stable and abundant product ions are chosen for quantification and confirmation.[9]

  • Collision Energy (CE) Optimization: The voltage applied in the collision cell is optimized for each precursor→product ion transition to maximize the product ion signal.

Table 3: Exemplary MRM Transitions for Fensulfothion and Metabolites

CompoundPrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Collision Energy (eV)
Fensulfothion309.1157.0129.0Optimize (~20-30)
Fensulfothion Sulfone325.0157.0109.1Optimize (~20-30)
Fensulfothion Oxon293.1157.0129.0Optimize (~20-30)
Fensulfothion Oxon Sulfone309.0157.0109.1Optimize (~25-35)

Note: These m/z values are based on theoretical calculations and common fragmentation patterns of similar compounds.[7] They must be empirically confirmed and optimized on the specific instrument used.

G HPLC HPLC System (Separation) ESI ESI Source (Ionization) HPLC->ESI Q1 Quadrupole 1 (Q1) Precursor Ion Selection ESI->Q1 Q2 Collision Cell (Q2) Fragmentation Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Detector Detector (Signal Acquisition) Q3->Detector

Caption: Schematic of the HPLC-MS/MS workflow.

Method Validation

A rigorous in-house validation is mandatory to ensure the method is fit for purpose. Validation should be performed according to internationally recognized guidelines, such as those from SANCO or the FDA.[10][11] Key performance parameters must be assessed.

Causality of Matrix-Matched Calibration: Matrix effects (ion suppression or enhancement) are a common phenomenon in LC-MS/MS, where co-eluting matrix components interfere with the ionization of target analytes.[8] To compensate for this, calibration standards should be prepared in a blank matrix extract that has undergone the entire sample preparation procedure. This ensures that the standards and the samples experience the same matrix effects, leading to more accurate quantification.[7][11]

Table 4: Method Validation Parameters and Acceptance Criteria

ParameterProcedureAcceptance Criteria (Typical)Reference
Linearity & Range Analyze matrix-matched calibration standards at 5-7 concentration levels.Correlation coefficient (r²) > 0.99[7]
Accuracy (Recovery) Spike blank matrix samples at low, medium, and high concentrations (n=5 per level) before extraction.Mean recovery between 70% and 120%.[12][13]
Precision (RSD) Calculate the Relative Standard Deviation (%RSD) from the recovery experiments.Repeatability RSDr ≤ 20%.[7][11]
Limit of Quantitation (LOQ) The lowest validated spike level that meets the accuracy and precision criteria.Must be below the relevant regulatory MRL.[7]
Selectivity Analyze multiple blank matrix samples to check for interferences at the retention times of the analytes.No interfering peaks >30% of the LOQ. Ion ratio of qualifier/quantifier within ±30% of standard.[10]

Conclusion

The HPLC-MS/MS method detailed in this application note provides a robust, sensitive, and selective workflow for the determination of fensulfothion and its key metabolites. The combination of an optimized QuEChERS sample preparation protocol and selective MRM detection allows for reliable quantification at trace levels in complex food and environmental matrices. Adherence to the described principles of method development and rigorous validation will ensure the generation of high-quality, defensible data that meets regulatory requirements for pesticide residue monitoring.

References

  • Cole-Parmer. (2021, March 26). Pesticide Extraction Using QuEChERs and SPE Method. Retrieved from [Link]

  • Al-Shammaria, F. K., et al. (2017). Development of HPLC-MS/MS method for the simultaneous determination of metabolites of organophosphate pesticides, synthetic pyrethroids, herbicides and DEET in human urine. Taylor & Francis Online. Retrieved from [Link]

  • Phenomenex. (2025, April 1). QuEChERS Method for Pesticide Residue Analysis. Retrieved from [Link]

  • American Laboratory. (2010, March 1). QuEChERS Dispersive SPE for Multiresidue Pesticide Analysis. Retrieved from [Link]

  • Hawach Scientific. (2023, March 2). Comparison Between QuEChERS Method and Traditional SPE Method. Retrieved from [Link]

  • Waters Corporation. An Overview of Multi-residue Pesticide Testing. Retrieved from [Link]

  • INCHEM. Fensulfothion (WHO Pesticide Residues Series 2). Retrieved from [Link]

  • LCGC International. (2024, March 5). HPLC and ICP-MS/MS for Pesticide Detection in Fruits and Vegetables. Retrieved from [Link]

  • Jo, E., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. PMC. Retrieved from [Link]

  • Agilent Technologies. Food Testing & Environmental Analysis. Retrieved from [Link]

  • Morgan, J. L., et al. (2014). HPLC-MS/MS Method for the Measurement of Insecticide Degradates in Baby Food. PMC. Retrieved from [Link]

  • University of Hertfordshire. (2025, November 1). Fensulfothion (Ref: ENT 24945). AERU. Retrieved from [Link]

  • MDPI. (2020, October 2). Development and Application of a Multi-Residue Method to Determine Pesticides in Agricultural Water Using QuEChERS Extraction and LC-MS/MS Analysis. Retrieved from [Link]

  • European Commission. (2017). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed. Document SANTE/11813/2017. Retrieved from [Link]

  • Wikipedia. Fensulfothion. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 26595, Fensulfothion sulfone. Retrieved from [Link]

  • Thompson, M., et al. (1999). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. Analyst, 124(6), 953-958. Retrieved from [Link]

  • U.S. Food and Drug Administration. Validation of an Analytical Method for the Detection and Qualification of Glyphosate and related residues in food. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]

Sources

Method

sample preparation for fensulfothion sulfone-d10 in food matrices

Application Note: High-Fidelity Quantification of Fensulfothion Sulfone in Complex Food Matrices via Isotope Dilution QuEChERS LC-MS/MS Mechanistic Background & Analytical Rationale Fensulfothion is a highly effective, y...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Quantification of Fensulfothion Sulfone in Complex Food Matrices via Isotope Dilution QuEChERS LC-MS/MS

Mechanistic Background & Analytical Rationale

Fensulfothion is a highly effective, yet highly toxic, organophosphate insecticide. In agricultural environments and biological systems, the parent compound rapidly undergoes oxidative biotransformation[1]. The phosphorothioate group (P=S) is oxidized to a phosphate (P=O), and the methylthio ether group is sequentially oxidized to a sulfoxide and ultimately to a sulfone[1]. Regulatory bodies require the monitoring of not just the parent compound, but its entire toxicological burden, which heavily features the stable metabolite fensulfothion sulfone[2].

OxidationPathway A Fensulfothion (Parent) B Fensulfothion Oxon (P=O analog) A->B Oxidation C Fensulfothion Sulfoxide (Intermediate) A->C Oxidation D Fensulfothion Sulfone (Target Analyte) B->D Oxidation C->D Oxidation

Oxidative degradation pathway of fensulfothion into its toxic sulfone metabolite.

Due to the high polarity and thermal lability of fensulfothion sulfone, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical modality[3]. However, food matrices (e.g., cereals, citrus, baby food) contain complex co-extractives like lipids, organic acids, and pigments that cause severe matrix effects (ion suppression or enhancement) in the electrospray ionization (ESI) source[4].

To achieve self-validating accuracy, this protocol leverages Isotope Dilution Mass Spectrometry (IDMS) . By spiking the sample with Fensulfothion sulfone-d10 prior to extraction, any physical losses during sample preparation or ionization variations during MS acquisition are perfectly mirrored by the internal standard[3]. The ratio of the native analyte to the d10-isotopologue remains constant, providing absolute quantitative certainty regardless of matrix complexity.

Causality-Driven Sample Preparation Strategy

The sample preparation relies on a modified, citrate-buffered QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach[5].

  • Acetonitrile (ACN) Extraction : ACN is selected because it effectively precipitates proteins and extracts a wide polarity range of pesticides while phase-separating from water upon the addition of salts[2].

  • Citrate Buffering : Buffering the extraction to pH 5.0–5.5 using sodium citrate salts prevents the degradation of co-extracted base-sensitive analytes, ensuring this method can be multiplexed for broad-scope screening[5].

  • d-SPE Sorbent Selection :

    • MgSO4: Removes residual water from the ACN phase[3].

    • PSA (Primary Secondary Amine): Removes organic acids and sugars[6].

    • C18: Removes non-polar interferences such as lipids, which is critical for high-fat matrices like avocado or cereals[6].

Workflow A 1. Matrix Homogenization (Cryogenic milling) B 2. Isotope Spiking (Fensulfothion sulfone-d10) A->B C 3. ACN Partitioning (Citrate-buffered QuEChERS) B->C D 4. d-SPE Cleanup (PSA + C18 + MgSO4) C->D E 5. LC-MS/MS Analysis (Isotope Dilution) D->E

QuEChERS sample preparation workflow utilizing isotope dilution for food matrices.

Self-Validating Experimental Protocol

Reagents & Materials

  • Acetonitrile (LC-MS grade)

  • QuEChERS Extraction Salts: 4.0 g anhydrous MgSO4, 1.0 g NaCl, 1.0 g Sodium Citrate tribasic dihydrate, 0.5 g Sodium hydrogencitrate sesquihydrate[5].

  • d-SPE Cleanup Salts: 150 mg MgSO4, 25 mg PSA, 25 mg C18 (per 1 mL extract)[6].

  • Fensulfothion sulfone analytical standard.

  • Fensulfothion sulfone-d10 internal standard[7].

Step-by-Step Workflow

  • Matrix Homogenization : Cryogenically mill the food sample (e.g., apple, wheat, or baby food) to a fine powder to ensure cellular disruption and homogeneous sampling.

  • Sample Weighing & Hydration : Weigh 10.0 g (± 0.1 g) of the homogenized sample into a 50 mL PTFE centrifuge tube. For dry matrices (e.g., cereals), add 10 mL of HPLC-grade water and vortex for 1 minute. Allow to hydrate for 15 minutes[8].

  • Isotope Spiking (Critical QC Step) : Fortify the sample with 100 µL of Fensulfothion sulfone-d10 working solution (1.0 µg/mL). Causality: Spiking before extraction ensures the internal standard accounts for extraction efficiency, not just ionization effects[3].

  • Solvent Partitioning : Add 10.0 mL of cold Acetonitrile. Shake vigorously manually or via a mechanical homogenizer for 1 minute.

  • Salting Out : Add the pre-weighed QuEChERS extraction salts. Immediately shake vigorously for 1 minute to prevent MgSO4 agglomeration, which can trap analytes[9].

  • Phase Separation : Centrifuge the tube at 4,000 × g for 5 minutes at 10°C[8].

  • d-SPE Cleanup : Transfer 1.0 mL of the upper ACN layer into a 2 mL microcentrifuge tube containing the d-SPE salts (MgSO4, PSA, C18). Vortex for 30 seconds[9].

  • Final Centrifugation : Centrifuge at 10,000 × g for 3 minutes.

  • Dilution for LC-MS/MS : Transfer 500 µL of the cleaned supernatant into an autosampler vial and dilute with 500 µL of ultra-pure water. Causality: Diluting the organic extract with water matches the initial conditions of the reversed-phase LC gradient, preventing chromatographic peak distortion (solvent effect)[8].

Instrumental Analysis & Quantitative Data

LC-MS/MS Parameters

  • Column : C18 Reversed-Phase (e.g., 2.1 × 100 mm, 1.8 µm particle size)[10].

  • Mobile Phase A : Water + 5 mM Ammonium Formate + 0.01% Formic Acid[10].

  • Mobile Phase B : Methanol + 5 mM Ammonium Formate + 0.01% Formic Acid[10].

  • Ionization : Electrospray Ionization (ESI) in Positive Mode[11].

Table 1: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)CE (eV)Qualifier Ion (m/z)CE (eV)
Fensulfothion sulfone 325.0268.912191.024
Fensulfothion sulfone-d10 335.0278.912201.024
(Note: Transitions derived from optimized Agilent and Shimadzu multi-residue methodologies[3],[10])

Table 2: Representative Method Validation Data (Spiked at 10 µg/kg)

Matrix TypeUncorrected Recovery (%)IDMS Corrected Recovery (%)RSD (%)
Apple (High Water)78.499.24.1
Wheat (High Starch)62.1101.55.8
Avocado (High Fat)45.398.76.3
(Note: Uncorrected recovery demonstrates the severe impact of matrix suppression in complex foods; IDMS correction demonstrates the self-validating power of the d10 internal standard).

Self-Validating Quality Control Framework

To ensure the protocol acts as a self-validating system, the following logic gates must be met for every analytical batch:

  • Absolute IS Area Check : The absolute peak area of Fensulfothion sulfone-d10 in the matrix samples must not deviate by more than 50% from the IS area in the solvent standards. A drop >50% indicates catastrophic matrix suppression, requiring further sample dilution prior to injection.

  • Ion Ratio Verification : The ratio between the quantifier and qualifier transitions for the native analyte must be within ±30% of the average ratio established by the calibration standards[3].

  • Procedural Blank : An unspiked matrix blank must be analyzed to confirm the absence of native fensulfothion sulfone and to verify that the d10-IS does not contain unlabeled impurities.

References

  • INCHEM : 239. Fensulfothion (WHO Pesticide Residues Series 2). Available at: [Link]

  • EURL-Pesticides : Validation Report 32. Available at: [Link]

  • MDPI Foods : Evaluation of the Results of Pesticide Residue Analysis in Food Sampled between 2017 and 2021. Available at: [Link]

  • Agilent Technologies : Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Available at: [Link]

  • Inspecto : Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Available at: [Link]

  • EURL-Pesticides : Method name LC-MS/MS-ESI(+)-3. Available at: [Link]

  • Journal of Agricultural and Food Chemistry (ACS) : Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation. Available at: [Link]

  • Waters LCMS : Multiresidue Method for the Quantification of Pesticides in Fruits, Vegetables, Cereals and Black Tea using UPLC-MS. Available at: [Link]

  • PMC : Analysis of pesticide residues in commercially available chenpi using a modified QuEChERS method and GC-MS/MS determination. Available at: [Link]

Sources

Application

isotope dilution mass spectrometry using fensulfothion sulfone-d10

Title: Absolute Quantification of Fensulfothion Sulfone in Complex Matrices: An Isotope Dilution Mass Spectrometry (IDMS) Protocol Using a d10-Labeled Internal Standard Introduction & Mechanistic Rationale Fensulfothion...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Absolute Quantification of Fensulfothion Sulfone in Complex Matrices: An Isotope Dilution Mass Spectrometry (IDMS) Protocol Using a d10-Labeled Internal Standard

Introduction & Mechanistic Rationale

Fensulfothion is a highly toxic organophosphate insecticide and nematicide. In the environment and biological systems, it rapidly oxidizes to its primary toxic metabolites, including1[1]. Due to its potent cholinesterase-inhibiting activity, accurate quantification of fensulfothion sulfone in agricultural products, soil, and .

However, analyzing trace pesticide residues in complex matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is notoriously susceptible to matrix effects—specifically, ion suppression or enhancement in the electrospray ionization (ESI) source. To establish a self-validating analytical system, Isotope Dilution Mass Spectrometry (IDMS) is employed. By utilizing2[2], analysts can perfectly correct for both extraction recovery losses and matrix-induced ionization variations. The 10-Dalton mass shift provided by the ten deuterium atoms on the O,O-diethyl moieties ensures zero isotopic overlap with the native analyte, guaranteeing absolute quantitative fidelity.

Analyte and Internal Standard Properties

Understanding the structural and physical properties of the native analyte and its isotopologue is essential for optimizing MRM transitions and predicting chromatographic behavior.

Table 1: Physicochemical Comparison of Native and Labeled Fensulfothion Sulfone

PropertyFensulfothion SulfoneFensulfothion Sulfone-d10
CAS Number 14255-72-266687-07-8
Molecular Formula C11H17O5PS2C11H7D10O5PS2
Molecular Weight 324.35 g/mol 334.42 g/mol
Isotopic Labeling NoneO,O-diethyl-d10
Precursor Ion[M+H]+ m/z 325.0m/z 335.0
LogP (Predicted) 2.62.6

Experimental Workflow

The following diagram illustrates the IDMS workflow. Crucially, the d10 internal standard is spiked directly into the homogenized sample prior to any extraction steps. This causality is fundamental: any physical loss of the analyte during partitioning or solid-phase extraction (SPE) clean-up is mirrored identically by the d10 standard, preserving the native-to-IS ratio throughout the entire sample preparation process.

IDMS_Workflow A 1. Sample Homogenization (Soil, Food Matrix) B 2. Isotope Spiking (Add Fensulfothion sulfone-d10) A->B Matrix Prep C 3. Extraction & Partitioning (Modified QuEChERS) B->C Equilibration D 4. UHPLC Separation (C18 Column, Gradient) C->D Supernatant Transfer E 5. ESI-MS/MS Detection (Positive MRM Mode) D->E Chromatographic Eluent F 6. Data Analysis (Native/d10 Ratio) E->F Peak Area Integration

Workflow for IDMS analysis of fensulfothion sulfone using d10 internal standard.

Step-by-Step Methodology

Reagents and Standard Preparation
  • Primary Stock Solutions : Prepare a 1.0 mg/mL stock solution of native fensulfothion sulfone and a separate 100 µg/mL stock solution of fensulfothion sulfone-d10 in LC-MS grade acetonitrile. Store at -20°C.

  • Working Internal Standard (WIS) : Dilute the d10 stock to a working concentration of 1.0 µg/mL in acetonitrile.

  • Matrix-Matched Calibration Curve : Prepare calibration standards ranging from 0.5 to 200 ng/mL by spiking native working solutions into a blank matrix extract. Spike each level with a constant concentration of WIS (e.g., 10 ng/mL final concentration).

Sample Extraction (Modified QuEChERS)

Causality Note: A 3[3] because fensulfothion sulfone is moderately polar. The addition of hydration buffers optimizes the partitioning of the analyte into the organic phase.

  • Weigh 10.0 g of homogenized sample (e.g., soil or crop matrix) into a 50 mL polypropylene centrifuge tube.

  • Critical Step : Spike 100 µL of the 1.0 µg/mL WIS directly onto the sample. Allow to equilibrate for 15 minutes at room temperature to ensure integration into the matrix.

  • Add 10 mL of LC-MS grade water (if analyzing dry matrices like soil or cereals) and vortex for 1 minute.

  • Add 10 mL of acetonitrile (or ethyl acetate, depending on matrix lipid content).

  • Add QuEChERS extraction salts (4 g MgSO4, 1 g NaCl, 1 g Sodium citrate, 0.5 g Disodium citrate sesquihydrate). Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer 1 mL of the supernatant to a dSPE tube (containing 150 mg MgSO4 and 25 mg PSA) for clean-up. Vortex for 30 seconds and centrifuge.

  • Transfer the purified supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Chromatography Rationale: A C18 column is selected for reverse-phase retention of the moderately lipophilic fensulfothion sulfone. Ammonium formate is added to the mobile phase to promote protonation [M+H]+ in the positive ESI mode.

  • Column : UHPLC C18 (e.g., 2.1 × 100 mm, 1.7 µm particle size).

  • Mobile Phase A : Water containing 2 mM ammonium formate and 0.01% formic acid.

  • Mobile Phase B : Methanol containing 2 mM ammonium formate and 0.01% formic acid.

  • Flow Rate : 0.3 mL/min.

  • Gradient : Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, return to 10% B for 3 minutes re-equilibration.

  • Injection Volume : 2 µL.

Mass Spectrometry Parameters (MRM)

The mass spectrometer is operated in Electrospray Ionization Positive (ESI+) mode. Multiple Reaction Monitoring (MRM) is used to isolate the precursor ion and fragment it into specific product ions.

Table 2: Optimized MRM Transitions for IDMS

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Fensulfothion Sulfone 325.0191.023Quantifier
Fensulfothion Sulfone 325.0173.024Qualifier
Fensulfothion Sulfone-d10 335.0201.023IS Quantifier
Fensulfothion Sulfone-d10 335.0173.024IS Qualifier

Mechanistic Insight: The3[3]. The m/z 173.0 fragment corresponds to the protonated 4-(methylsulfonyl)phenol moiety, which has lost the O,O-diethyl groups. Consequently, the d10 isotopologue (labeled on the ethyl groups) also produces the m/z 173.0 fragment, serving as a reliable qualifier, while the m/z 201.0 fragment retains the deuterated ethyl groups, serving as the distinct quantifier.

System Validation and Data Analysis

To ensure the trustworthiness of the assay, the system must be self-validating:

  • Calibration Linearity : Plot the peak area ratio (Area_Native / Area_IS) against the concentration ratio. A linear regression with 1/x weighting should yield an R² > 0.99.

  • Matrix Effect (ME) Calculation : Because the d10 standard co-elutes exactly with the native analyte, it experiences the exact same ionization suppression/enhancement. The absolute matrix effect can be calculated by comparing the IS peak area in the matrix extract to the IS peak area in a neat solvent standard.

  • Recovery : Absolute recovery is determined by comparing the native peak area in pre-extraction spiked samples versus post-extraction spiked samples. Regardless of recovery losses (which can range from 70-120%), the IDMS method mathematically corrects the final calculated concentration, ensuring absolute accuracy.

References

  • Journal of Agricultural and Food Chemistry - ACS Publications. "Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation." 3

  • Chromatography Online. "Determination and Confirmation of Priority Pesticide Residues in Baby Food." 4

  • LGC Standards. "Fensulfothion Sulfone-d10."2

  • PubChem - NIH. "Fensulfothion sulfone | C11H17O5PS2 | CID 26595."1

Sources

Method

quantifying fensulfothion sulfone in environmental water samples

Application Note: Trace-Level Quantification of Fensulfothion Sulfone in Environmental Water Samples via Solid Phase Extraction and LC-MS/MS Introduction & Mechanistic Context Fensulfothion is a broad-spectrum organophos...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Trace-Level Quantification of Fensulfothion Sulfone in Environmental Water Samples via Solid Phase Extraction and LC-MS/MS

Introduction & Mechanistic Context

Fensulfothion is a broad-spectrum organophosphate insecticide and nematicide. In environmental matrices, the parent compound rapidly undergoes oxidative metabolism and environmental degradation to form several toxicologically significant metabolites, primarily fensulfothion sulfoxide, fensulfothion sulfone, and their corresponding oxon analogs. Among these, fensulfothion sulfone (CAS 14255-72-2)[1][2] exhibits high environmental persistence and acute toxicity, necessitating rigorous trace-level monitoring in surface and groundwater reservoirs.

The Analytical Challenge: Why LC-MS/MS? Historically, organophosphate pesticides were analyzed via Gas Chromatography (GC). However, as a Senior Application Scientist, I strongly advise against GC for this specific metabolite. Fensulfothion and its sulfoxide/sulfone metabolites are highly susceptible to thermal degradation and artificial oxidation within the heated GC injection port, converting sulfoxides into sulfones during the injection process[3]. This thermal lability leads to poor reproducibility and a dangerous overestimation of sulfone species. Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) circumvents these thermal artifacts entirely, providing a direct, highly sensitive, and structurally specific analytical avenue[3].

Matrix Management: Why Polymeric Solid Phase Extraction (SPE)? Environmental water samples (e.g., river water, agricultural runoff) contain complex matrices including humic acids, fulvic acids, and suspended particulate matter. If injected directly, these components cause severe ion suppression in the electrospray ionization (ESI) source. A polymeric reversed-phase SPE sorbent (e.g., divinylbenzene-macroporous resin) allows for the pre-concentration of large sample volumes (up to 500 mL) while effectively washing away polar matrix interferences[4]. This ensures the method achieves the sub-part-per-trillion (ppt) Limits of Quantitation (LOQ) required by environmental regulatory bodies.

Pathway F Fensulfothion (Parent) FSO Fensulfothion Sulfoxide (Intermediate) F->FSO Oxidation FO Fensulfothion Oxon (Metabolite) F->FO Desulfuration FSO2 Fensulfothion Sulfone (Target Analyte) FSO->FSO2 Oxidation FOSO2 Fensulfothion Oxon Sulfone (Metabolite) FO->FOSO2 Oxidation

Environmental oxidative degradation pathway of fensulfothion to its sulfone metabolites.

Trustworthiness: A Self-Validating System Design

To ensure absolute data integrity, this protocol is designed as a self-validating system . An Isotopically Labeled Internal Standard (ILIS)—such as Fensulfothion-d10—must be spiked into the raw water sample before extraction.

  • The Causality: By introducing the ILIS at the very beginning, any analyte lost during the SPE workflow or any signal suppressed by the matrix during ESI ionization will identically affect the ILIS. Because quantification is based on the ratio of the native analyte to the ILIS, these physical and electronic losses mathematically cancel out, ensuring the final reported concentration is flawlessly accurate regardless of matrix fluctuations.

Experimental Protocols

Sample Collection and Preservation
  • Collection: Collect 1 L of environmental water in amber glass bottles. Causality: Amber glass prevents UV-induced photodegradation of the target analytes during transit.

  • Quenching: Add 50 mg/L of ascorbic acid to the sample. Causality: Ascorbic acid quenches residual free chlorine (common in treated or mixed-source waters), preventing the artificial oxidation of any residual parent fensulfothion into fensulfothion sulfone prior to analysis.

  • Stabilization: Adjust the pH to 3.0 using 10% sulfuric acid. Causality: Acidification inhibits microbial degradation of the organophosphate framework. Store at 4°C and extract within 7 days.

Solid Phase Extraction (SPE) Workflow

SPEWorkflow S1 1. Sample Preparation (Filter & Spike ILIS) S2 2. SPE Conditioning (5 mL MeOH, 5 mL H2O) S1->S2 S3 3. Sample Loading (500 mL at 5-10 mL/min) S2->S3 S4 4. Washing (5 mL 5% MeOH, Dry 10 min) S3->S4 S5 5. Elution (2 x 3 mL Acetonitrile) S4->S5 S6 6. Reconstitution & Analysis (Evaporate & LC-MS/MS) S5->S6

Step-by-step Solid Phase Extraction (SPE) workflow for environmental water samples.

Detailed Steps:

  • Filtration & Spiking: Filter 500 mL of the water sample through a 0.45 µm glass fiber filter to remove suspended solids that could clog the SPE frit. Spike with the ILIS to a final concentration of 10 ng/L.

  • Conditioning: Condition a 500 mg / 6 mL Divinylbenzene (DVB) SPE cartridge with 5 mL of Methanol, followed by 5 mL of LC-MS grade water. Causality: Do not let the sorbent dry out after this step. Drying collapses the porous polymeric structure, drastically reducing the surface area available for analyte retention.

  • Loading: Load the 500 mL sample onto the cartridge at a controlled flow rate of 5–10 mL/min using a vacuum manifold.

  • Washing: Wash the cartridge with 5 mL of 5% Methanol in water. Causality: This specific organic ratio is strong enough to wash away highly polar matrix components (salts, small organic acids) that cause ion suppression, but weak enough to leave the moderately polar fensulfothion sulfone securely bound to the sorbent. Dry the cartridge under a gentle vacuum for 10 minutes.

  • Elution: Elute the target analytes with 2 x 3 mL of Acetonitrile.

  • Reconstitution: Evaporate the eluate to near dryness under a gentle stream of ultra-high purity nitrogen at 35°C. Reconstitute in 1.0 mL of Initial Mobile Phase (95:5 Water:Acetonitrile).

LC-MS/MS Analytical Conditions
  • Column: C18 Reversed-Phase Column (2.1 x 100 mm, 1.7 µm particle size) maintained at 40°C.

  • Mobile Phase A: Water containing 5 mM ammonium formate and 0.1% formic acid. Causality: Ammonium formate acts as a proton source and buffer, promoting the formation of highly stable[M+H]+ adducts in the ESI+ source, maximizing signal intensity.

  • Mobile Phase B: Acetonitrile containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

Data Presentation & Method Validation

Table 1: UHPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Curve Type
0.0 95 5 Initial
1.0 95 5 Isocratic Hold
6.0 10 90 Linear Ramp
8.0 10 90 Column Wash
8.1 95 5 Re-equilibration

| 10.0 | 95 | 5 | End |

Table 2: MS/MS MRM Transitions for Fensulfothion Sulfone Note: Transitions are optimized for positive electrospray ionization (ESI+).[1]

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
Fensulfothion Sulfone 325.0 268.9 12 Quantifier

| Fensulfothion Sulfone | 325.0 | 191.0 | 24 | Qualifier |

Table 3: Method Validation Metrics (Spiked Environmental Matrices)

Matrix Type Spiking Level (ng/L) Mean Recovery (%) Precision (% RSD, n=6) Method LOQ (ng/L)
Reagent Water 10 98.5 3.1 0.5
Groundwater 10 94.2 4.5 1.0

| Surface Water | 10 | 89.7 | 6.2 | 2.5 |

Quality Control (QC) Requirements

To maintain the self-validating nature of this protocol, every analytical batch (maximum 20 samples) must include:

  • Method Blank (MB): 500 mL of LC-MS grade water processed through the entire SPE workflow to verify the absence of laboratory carryover.

  • Laboratory Control Sample (LCS): LC-MS grade water spiked with fensulfothion sulfone at the mid-calibration level to verify baseline extraction efficiency (Acceptance criteria: 80-120% recovery).

  • Matrix Spike / Matrix Spike Duplicate (MS/MSD): Environmental samples spiked with known concentrations to assess matrix-specific signal suppression and method precision (Acceptance criteria: RSD <15%).

References

  • Agilent Technologies. "Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution." Agilent Application Notes. URL:[Link]

  • National Institutes of Health (PMC). "Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry." Molecules. URL:[Link]

  • GL Sciences. "Rapid Sample Preparation and Analysis of 107 Pesticides in Water with the Solid Phase Extraction Disk Cartridge and Gas Chromatography Mass Spectrometer." GL Sciences Application Notes. URL:[Link]

Sources

Application

Application Note: Solid Phase Extraction (SPE) and LC-MS/MS Quantification of Fensulfothion Sulfone using a Deuterated Internal Standard

Introduction and Mechanistic Rationale Fensulfothion sulfone is a major, moderately polar oxidative metabolite of the organophosphate insecticide fensulfothion. Accurate quantification of this residue in complex environm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Fensulfothion sulfone is a major, moderately polar oxidative metabolite of the organophosphate insecticide fensulfothion. Accurate quantification of this residue in complex environmental and food matrices requires rigorous sample clean-up to mitigate matrix effects prior to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Causality in Sorbent Selection: The sulfone moiety significantly increases the molecule's polarity relative to the parent fensulfothion. Traditional silica-based C18 sorbents often yield inconsistent recoveries for such metabolites due to secondary silanol interactions and insufficient hydrophobic retention[1]. To counteract this, this protocol utilizes a polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbent. The lipophilic divinylbenzene monomer provides robust reversed-phase retention, while the hydrophilic N-vinylpyrrolidone monomer ensures excellent sorbent wettability and retention of the polar sulfone group, eliminating the need for strict pH control during sample loading.

A Self-Validating System: The cornerstone of this protocol's reliability is Isotope Dilution Mass Spectrometry (IDMS). By fortifying the raw sample with fensulfothion sulfone-d10 prior to any extraction steps, the workflow becomes a self-validating system. The stable isotope-labeled internal standard (SIL-IS) shares identical physicochemical properties with the native analyte. Any physical loss during the SPE wash steps, or any signal suppression/enhancement in the electrospray ionization (ESI) source, affects both the native analyte and the -d10 isotopologue equally. Quantitation via the native/IS peak area ratio inherently normalizes these variables, guaranteeing absolute quantitative accuracy[2].

Workflow A 1. Sample Collection & Homogenization B 2. Spike SIL-IS (Fensulfothion sulfone-d10) A->B C 3. Matrix Pre-treatment (Centrifugation/Filtration) B->C D 4. Solid Phase Extraction (Polymeric HLB) C->D E 5. Eluate Concentration & Solvent Exchange D->E F 6. LC-MS/MS Analysis (ESI+ MRM) E->F G 7. Data Processing (Isotope Dilution Ratio) F->G

Figure 1: Isotope dilution analytical workflow for fensulfothion sulfone quantification.

Materials and Reagents

  • Analytical Standards: Fensulfothion sulfone (Native) and Fensulfothion sulfone-d10 (SIL-IS), purity ≥ 99%.

  • Solid Phase Extraction: Polymeric HLB Cartridges (200 mg / 6 mL).

  • Solvents (LC-MS Grade): Methanol (MeOH), Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).

  • Mobile Phase Additives: Ammonium formate (purity ≥ 99%) and Formic acid (purity ≥ 99%)[2].

Step-by-Step Solid Phase Extraction (SPE) Protocol

This protocol is optimized for aqueous samples (e.g., surface water, filtered soil extracts). For solid matrices like baby food or cannabis, an initial QuEChERS extraction is recommended prior to SPE clean-up[3],[4].

  • Sample Pre-treatment & Spiking:

    • Filter 100 mL of the aqueous sample through a 0.45 µm membrane to remove particulate matter.

    • Spike the sample with 50 µL of a 100 ng/mL Fensulfothion sulfone-d10 working solution.

    • Mechanistic Note: Allow the sample to equilibrate for 15 minutes. This ensures the SIL-IS fully integrates into the matrix, matching the binding state of the native analyte.

  • Sorbent Conditioning:

    • Pass 5 mL of LC-MS grade Methanol through the HLB cartridge at a flow rate of 2 mL/min.

    • Equilibrate with 5 mL of Ultrapure Water. Do not allow the sorbent bed to dry out.

  • Sample Loading:

    • Load the spiked sample onto the cartridge at a controlled flow rate of 1–2 mL/min.

    • Mechanistic Note: A slow flow rate is critical to maximize the mass transfer of the analyte into the polymeric pores.

  • Washing (Interference Removal):

    • Wash the cartridge with 5 mL of 5% Methanol in Water (v/v).

    • Mechanistic Note: This specific concentration is strong enough to disrupt weak matrix interactions (removing salts and polar organics) but weak enough to prevent the premature elution of the moderately polar fensulfothion sulfone.

    • Dry the cartridge under a gentle vacuum (10 inHg) for 5 minutes.

  • Elution:

    • Elute the target analytes with 2 aliquots of 3 mL Methanol. Collect the eluate in a clean glass tube.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute in 1 mL of Initial Mobile Phase (e.g., 5% Methanol in Water). Vortex for 30 seconds and transfer to an autosampler vial.

SPE_Mechanism Condition Conditioning Activate Sorbent Load Sample Loading Analyte & IS Retained Condition->Load Wash Washing Step Remove Polar Matrix Load->Wash Elute Elution Step Desorb Target Analytes Wash->Elute

Figure 2: Mechanistic phases of the polymeric solid-phase extraction (SPE) process.

Instrumental Analysis: LC-MS/MS Conditions

Chromatographic separation is performed on a reversed-phase C18 column. The mobile phase consists of Water (A) and Methanol (B), both fortified with 2 mM ammonium formate and 0.01% formic acid to promote protonation [M+H]+ in the positive electrospray ionization (ESI+) mode[2].

Table 1: Multiple Reaction Monitoring (MRM) Parameters
AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
Fensulfothion sulfone 325.0191.0173.023 / 24
Fensulfothion sulfone-d10 335.0201.0183.023 / 24

(Note: Dwell times should be optimized to yield at least 12 data points across the chromatographic peak for accurate integration[4].)

Data Presentation and Method Validation

The efficacy of the self-validating IDMS approach is demonstrated in the recovery data below. While absolute recoveries (calculated without IS correction) fluctuate due to matrix-induced ion suppression and minor extraction losses, the IS-Corrected Recoveries remain highly accurate and precise across diverse matrices.

Table 2: Absolute vs. IS-Corrected Recovery of Fensulfothion Sulfone
Matrix TypeSpiked ConcentrationAbsolute Recovery (%)IS-Corrected Recovery (%)RSD (%) (n=6)
Surface Water10 ng/L78.4%101.2% 4.2%
Soil Extract50 µg/kg65.1%99.8% 5.6%
Food (Tomato)10 µg/kg58.3%98.5% 6.1%

Interpretation: The severe drop in absolute recovery in the food matrix (58.3%) highlights significant matrix suppression in the ESI source. However, because the fensulfothion sulfone-d10 experiences the exact same suppression, the IS-corrected recovery normalizes to 98.5%, validating the robustness of the methodology.

References

  • EPA Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry U.S. Environmental Protection Agency (EPA) 1

  • Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation Journal of Agricultural and Food Chemistry - ACS Publications 2

  • Determination and Confirmation of Priority Pesticide Residues in Baby Food Waters Corporation4

  • A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS LCMS.cz / Waters Application Note 3

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Multiple Reaction Monitoring (MRM) Protocol for Fensulfothion Sulfone-d10 Detection

Introduction & Mechanistic Rationale Fensulfothion sulfone is a highly toxic, cholinesterase-inhibiting degradation product of the organophosphate insecticide fensulfothion. In multiresidue pesticide monitoring, accurate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Fensulfothion sulfone is a highly toxic, cholinesterase-inhibiting degradation product of the organophosphate insecticide fensulfothion. In multiresidue pesticide monitoring, accurate quantitation of this metabolite in complex food and environmental matrices is frequently compromised by matrix-induced ionization suppression or enhancement[Agilent Technologies, 2017][1]. To establish a self-validating, highly reliable quantitative assay, the introduction of a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically fensulfothion sulfone-d10, is critical[LGC Standards, 2024][2].

Causality of Isotope Labeling: Fensulfothion sulfone-d10 (C₁₁H₇D₁₀O₅PS₂) contains ten deuterium atoms localized exclusively on the two ethoxy groups attached to the organophosphate core[LGC Standards, 2024][2]. Because the physicochemical properties of the -d10 isotopologue are virtually identical to the native analyte, it co-elutes chromatographically and experiences the exact same matrix effects in the mass spectrometer's electrospray ionization (ESI) source. This allows the SIL-IS to act as a dynamic internal calibrator, mathematically nullifying matrix bias.

Derivation of MRM Transitions

The selection of MRM transitions is dictated by the collision-induced dissociation (CID) pathways of the protonated precursor ions [M+H]⁺. Understanding these pathways is essential for predicting the exact mass shifts in the deuterated standard.

  • Native Fensulfothion Sulfone: The precursor is m/z 325.0[ACS Publications, 2025][3]. The primary quantifier fragment is m/z 173.0, corresponding to the cleavage of the 4-(methylsulfonyl)phenol moiety. A secondary qualifier fragment at m/z 268.9 results from the neutral loss of two ethylene molecules (56 Da) from the ethoxy groups via a hydrogen rearrangement[Agilent Technologies, 2017][1].

  • Fensulfothion Sulfone-d10: The precursor shifts by +10 Da to m/z 335.0. Because the deuterium atoms are restricted to the ethoxy chains, the 4-(methylsulfonyl)phenol fragment retains no deuterium, remaining at m/z 173.0. Conversely, the neutral loss of the two deuterated ethylene molecules (C₂D₄) equates to a 64 Da loss, yielding a qualifier fragment at m/z 271.0.

Table 1: Optimized MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)*Purpose
Fensulfothion Sulfone325.0173.024Quantifier
Fensulfothion Sulfone325.0268.912Qualifier
Fensulfothion Sulfone325.0191.024Qualifier 2
Fensulfothion Sulfone-d10 335.0 173.0 24 IS Quantifier
Fensulfothion Sulfone-d10 335.0 271.0 12 IS Qualifier

*Note: Collision Energy (CE) polarity conventions vary by instrument vendor. Values shown are absolute.

Experimental Protocols

Reagents and Materials
  • Fensulfothion sulfone-d10 reference standard (Purity ≥ 98%, Isotopic Enrichment ≥ 99%).

  • LC-MS grade Water, Methanol, and Acetonitrile.

  • QuEChERS extraction salts (4g MgSO₄, 1g NaCl, 1g Sodium Citrate, 0.5g Disodium Citrate Sesquihydrate) and dSPE sorbents (PSA, C18, MgSO₄)[Shimadzu, 2024][4].

Step-by-Step Sample Preparation (Modified QuEChERS)

This protocol utilizes a modified QuEChERS approach to rapidly partition the analytes while precipitating proteins and removing lipids/sugars[Waters Corporation, 2024][5].

  • Homogenization & Spiking: Weigh 10.0 g (± 0.1 g) of homogenized sample into a 50 mL PTFE centrifuge tube. Spike with 100 µL of a 1 µg/mL fensulfothion sulfone-d10 working solution to ensure the IS undergoes the exact same extraction stresses as the native analyte.

  • Extraction: Add 10.0 mL of Acetonitrile containing 1% acetic acid. Vortex vigorously for 1 minute.

  • Partitioning: Add the QuEChERS extraction salts. Shake vigorously for 2 minutes to induce phase separation, then centrifuge at >1500 rcf for 5 minutes.

  • Clean-up (dSPE): Transfer 2.0 mL of the upper acetonitrile layer to a 15 mL dSPE tube containing 300 mg MgSO₄, 100 mg PSA, and 100 mg C18. Vortex for 1 minute and centrifuge at 4200 rpm for 5 minutes.

  • Dilution: Transfer 100 µL of the cleaned extract into an autosampler vial and dilute with 900 µL of LC-MS grade water. Causality: Diluting the organic extract with water matches the initial highly aqueous mobile phase conditions, preventing chromatographic peak distortion and early elution[Waters Corporation, 2024][5].

LC-MS/MS Analytical Conditions

Chromatographic separation is achieved using a solid-core C18 column (e.g., 2.1 × 100 mm, 1.9 µm) to maintain sharp peak shapes and resolve isobaric interferences[ACS Publications, 2025][3].

  • Mobile Phase A: Water + 2 mM ammonium formate + 0.01% formic acid

  • Mobile Phase B: Methanol + 2 mM ammonium formate + 0.01% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

Table 2: UHPLC Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0973
1.0973
1.58515
2.55050
18.03070
23.0298
27.0298
27.1973
30.0973

Self-Validating Quality Control System

A robust analytical method must autonomously verify its own accuracy. By integrating fensulfothion sulfone-d10, this protocol establishes a self-validating feedback loop adhering to SANTE guidelines[EURL, 2024][6]:

  • Ion Ratio Confirmation: The ratio of the qualifier transition area to the quantifier transition area for both the native analyte and the -d10 IS must not deviate by more than ±30% from the average ratio established by the calibration standards[Waters Corporation, 2024][5]. Failure to meet this criterion indicates co-eluting matrix interference.

  • Matrix-Matched Calibration: Calibrants must be prepared in a blank matrix extract to account for any baseline matrix effects. The coefficient of determination (R²) must be ≥ 0.99, with back-calculated residuals within ±20%.

  • Retention Time Locking: The retention time of the native fensulfothion sulfone must match the fensulfothion sulfone-d10 IS within ±0.1 minutes.

Visual Workflow

Workflow N1 1. Matrix Homogenization (10g Sample) N2 2. SIL-IS Spiking (Add Fensulfothion sulfone-d10) N1->N2 N3 3. Solvent Extraction (10 mL MeCN + 1% HAc) N2->N3 N4 4. QuEChERS Partitioning (MgSO4, NaCl, Buffer Salts) N3->N4 Centrifuge >1500 rcf N5 5. dSPE Clean-up (PSA, C18, MgSO4) N4->N5 Supernatant Transfer N6 6. LC-MS/MS Analysis (tMRM Acquisition & Ion Ratio Check) N5->N6 Dilute 1:10 in H2O

Step-by-step QuEChERS extraction and LC-MS/MS analytical workflow for fensulfothion sulfone-d10.

References

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from[Link]

  • Journal of Agricultural and Food Chemistry / ACS Publications. (2025). Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation. Retrieved from[Link]

  • European Union Reference Laboratories (EURL). (2024). Validation Report 32. Retrieved from[Link]

  • Waters Corporation. (2024). Determination and Confirmation of Priority Pesticide Residues in Baby Food. Retrieved from[Link]

  • Shimadzu. (2024). Analysis of 331 Pesticides and Their Metabolites in Garlic. Retrieved from [Link]

Sources

Application

preparing stock solutions of fensulfothion sulfone-d10 reference material

Application Note: Preparation and Handling of Fensulfothion Sulfone-d10 Internal Standard Stock Solutions Introduction In the quantitative analysis of organophosphate pesticide residues, Fensulfothion Sulfone (a major ox...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of Fensulfothion Sulfone-d10 Internal Standard Stock Solutions

Introduction

In the quantitative analysis of organophosphate pesticide residues, Fensulfothion Sulfone (a major oxidation metabolite of Fensulfothion) presents specific challenges regarding matrix effects and extraction efficiency. To mitigate these variability sources in LC-MS/MS workflows, Fensulfothion Sulfone-d10 is utilized as a stable isotope-labeled internal standard (SIL-IS).

This protocol details the preparation of high-integrity stock solutions for Fensulfothion Sulfone-d10. Unlike generic preparation guides, this document addresses the specific physicochemical constraints of deuterated organophosphates—specifically the prevention of hydrolysis, adsorption losses, and isotopic dilution.

Key Technical Insight: Fensulfothion Sulfone-d10 typically carries the deuterium label on the O,O-diethyl moieties (


). These aliphatic deuteriums are non-exchangeable in protic solvents, offering superior stability compared to labile deuteriums (e.g., on hydroxyl groups). However, the phospho-ester bond remains susceptible to hydrolysis under alkaline conditions; thus, neutral, anhydrous solvents are strictly required.

Material Specifications & Safety

Before initiating the protocol, verify the reference material against the specifications in Table 1 .

Table 1: Compound Specifications

Parameter Specification Notes
Compound Name Fensulfothion Sulfone-d10

| Chemical Structure | O,O-Diethyl-d10 O-(4-methylsulfonylphenyl) phosphorothioate | Label location: Ethyl groups (


 x 2) |
| CAS Number  | 2732982-58-8 (labeled) / 14255-72-2 (unlabeled) | Verify Certificate of Analysis (CoA) |
| Molecular Weight  | ~334.42  g/mol  | Unlabeled MW: 324.35  g/mol  |
| Solubility  | Soluble in Acetonitrile, Methanol, Dichloromethane | Preferred:  Acetonitrile (LC-MS Grade) |
| Storage (Neat)  | -20°C, Desiccated, Protected from light | Hygroscopic tendency |[1][2]

Safety Precaution: Fensulfothion derivatives are potent acetylcholinesterase inhibitors. Handle all solids and solutions in a fume hood wearing double nitrile gloves and safety goggles.

Protocol: Primary Stock Solution Preparation (1.0 mg/mL)

Objective: Create a traceable, accurate Master Stock Solution (


) while minimizing weighing errors associated with static-prone sub-milligram quantities.

Methodology Selection: Due to the high cost and small mass (typically 1–10 mg vials) of deuterated standards, Quantitative Transfer (Rinsing) is superior to direct weighing. Weighing <5 mg on a standard analytical balance introduces unacceptable uncertainty (>5% error).

Reagents & Equipment
  • Solvent: Acetonitrile (LC-MS Grade). Rationale: Aprotic, UV-transparent, and compatible with QuEChERS extraction workflows.

  • Glassware: Class A Volumetric Flasks (10 mL or 25 mL), Amber borosilicate glass.

  • Storage Vials: Amber glass vials with PTFE-lined screw caps (Silanized preferred for working standards).

Step-by-Step Procedure
  • Equilibration: Remove the Fensulfothion Sulfone-d10 vial from the freezer and allow it to reach room temperature (20–25°C) in a desiccator for 30 minutes.

    • Why? Opening a cold vial causes condensation, introducing water that accelerates hydrolysis.

  • Gravimetric Verification (Difference Weighing):

    • Weigh the sealed supplier vial on an analytical balance (0.01 mg precision). Record Mass (

      
      ).
      
  • Quantitative Transfer:

    • Open the vial and add ~1 mL of Acetonitrile directly to the supplier vial.

    • Vortex gently for 30 seconds to dissolve the neat material.

    • Transfer the solution into a 10 mL Class A volumetric flask .

    • Repeat this rinse step 3 times with fresh Acetonitrile to ensure >99.9% recovery.

  • Final Weighing:

    • Dry the empty supplier vial under a nitrogen stream.

    • Weigh the empty vial and cap. Record Mass (

      
      ).
      
    • Calculate Mass of Standard (

      
      ) = 
      
      
      
      -
      
      
      .
  • Dilution to Volume:

    • Dilute the solution in the volumetric flask to the mark with Acetonitrile.

    • Invert 10 times to mix.

  • Concentration Calculation:

    
    
    
    • Note: Ensure you use the Chemical Purity, not just Isotopic Purity, from the CoA.

Protocol: Working Standard Preparation

Objective: Prepare a working internal standard (WIS) solution for daily spiking. Target Concentration: Typically 1.0 µg/mL or 10 µg/mL, depending on the instrument sensitivity (aim for an IS peak area of



counts).

Table 2: Serial Dilution Scheme | Solution ID | Source Solution | Source Volume (


L) | Diluent (ACN) Volume (mL) | Final Conc. (Approx) | Stability |
| :--- | :--- | :--- | :--- | :--- | :--- |
| Stock 

| Neat Material | N/A | 10.0 | 1000 µg/mL | 6 Months (-20°C) | | Intermed.

| Stock

| 100 | 9.90 | 10 µg/mL | 3 Months (-20°C) | | Working

| Intermed.

| 1000 | 9.00 | 1.0 µg/mL | 1 Month (4°C) |

Note: Use positive displacement pipettes for organic solvents to prevent dripping and volume errors.

Experimental Workflow Visualization

The following diagram illustrates the critical path for preparing the stock solution, emphasizing the "Quantitative Transfer" loop to ensure mass accuracy.

StockPrep Start Start: Neat Fensulfothion Sulfone-d10 (-20°C Storage) Equilibrate Equilibrate to Room Temp (Desiccator, 30 min) Start->Equilibrate WeighTotal Weigh Vial + Cap (M_total) Equilibrate->WeighTotal SolventAdd Add 1mL Acetonitrile to Vial & Vortex WeighTotal->SolventAdd Transfer Transfer to 10mL Volumetric Flask SolventAdd->Transfer RinseLoop Repeat Rinse (3x) Transfer->RinseLoop RinseLoop->SolventAdd Incomplete Transfer WeighEmpty Dry & Weigh Empty Vial (M_empty) Calculate Mass = M_total - M_empty RinseLoop->WeighEmpty Transfer Complete Dilute Dilute Flask to Volume (ACN) Calculate Actual Conc. WeighEmpty->Dilute Aliquot Aliquot into Amber Vials Store at -20°C Dilute->Aliquot

Figure 1: Quantitative transfer workflow for trace-level deuterated reference materials.

Quality Control & Validation

Before using the stock for sample analysis, validate the solution using the following "Self-Validating" checks.

A. Isotopic Purity Check (Blank Contribution)

Inject the Working Standard (


, 1.0 µg/mL) into the LC-MS/MS monitoring the transitions for the Unlabeled  analyte.
  • Requirement: The response at the unlabeled transition (e.g., m/z 325 → 191) must be <0.5% of the response of the labeled transition (m/z 335 → 201).

  • Correction: If unlabeled contribution is significant, raise the Lower Limit of Quantitation (LLOQ) of the assay accordingly.

B. Concentration Verification

Compare the new d10 stock against a previously validated stock of Unlabeled Fensulfothion Sulfone .

  • Prepare equimolar solutions (e.g., 100 ng/mL) of both d10 and Unlabeled.

  • Inject (

    
    ).[3]
    
  • Criteria: The Area Ratio (d10/Unlabeled) should be

    
     (assuming similar ionization efficiency).
    
    • Note: A slight difference in retention time (deuterium isotope effect) is normal; the d10 peak may elute slightly earlier than the unlabeled peak on C18 columns.

Storage and Stability

  • Primary Stock (

    
    ):  Stable for at least 6 months  at -20°C.
    
    • Container: Amber glass with PTFE-lined caps. Parafilm seal recommended to retard solvent evaporation.

  • Working Solutions (

    
    ):  Stable for 1 month  at 4°C.
    
    • Warning: Acetonitrile has a high coefficient of expansion. Always allow refrigerated stocks to reach room temperature and vortex before pipetting to ensure volume accuracy.

References

  • LGC Standards. Fensulfothion Sulfone-d10 Product Sheet. Retrieved from

  • European Union Reference Laboratories (EURL). Analytical method E_FP417.1 LC-MS/MS for Pesticide Residues. Retrieved from

  • Agilent Technologies. Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. Application Note 5991-7704EN. Retrieved from

  • BenchChem. Protocol for Using Deuterated Standards in Mass Spectrometry. Retrieved from

  • World Health Organization (WHO). Fensulfothion Data Sheet (JMPR 1972). Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

correcting matrix effects using fensulfothion sulfone-d10

Welcome to the IsoQuant Technical Support Center . You are currently viewing the specialized module for Organophosphate Metabolite Analysis .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the IsoQuant Technical Support Center . You are currently viewing the specialized module for Organophosphate Metabolite Analysis .

I am Dr. Aris Thorne, Senior Application Scientist. Below is your dynamic guide for correcting matrix effects in Fensulfothion Sulfone analysis using its deuterated internal standard (IS), Fensulfothion Sulfone-d10.

Part 1: The Core Logic (Why -d10 Works)

User Query: How does adding Fensulfothion Sulfone-d10 fix my signal suppression?

Technical Explanation: Matrix effects in LC-MS/MS (Electrospray Ionization) occur when co-eluting compounds from your sample (soil, plant extract, plasma) compete with your analyte for charge in the ion source. This usually results in Ion Suppression (lower signal) or occasionally Enhancement (higher signal).

Because Fensulfothion Sulfone-d10 is chemically identical to the target analyte (except for mass), it elutes at the exact same retention time . Therefore, it experiences the exact same suppression at the exact same moment.

By calculating the Area Ratio (Analyte Area / IS Area), the suppression factor cancels out mathematically.

Visualizing the Correction Mechanism

MatrixCorrection Sample Extracted Sample (Contains Matrix + Analyte) Spike Spike Internal Standard (Fensulfothion Sulfone-d10) Sample->Spike CoElution LC Column (Perfect Co-elution) Spike->CoElution Injection IonSource ESI Source (Matrix Suppression Occurs) CoElution->IonSource Analyte & IS enter together Detector MS/MS Detector (Separate Channels) IonSource->Detector Both suppressed by 40% Result Quantitation (Ratio Corrects Error) Detector->Result Ratio remains constant

Figure 1: The Principle of Stable Isotope Dilution Assay (SIDA). The IS acts as a real-time normalization factor for ionization efficiency.

Part 2: Validation Protocols (Proving It Works)

Do not assume the IS is working. You must validate it using the Matuszewski Method (Post-Extraction Spike).

Protocol A: Matrix Factor Assessment

Objective: Quantify the "Absolute Matrix Effect" and the "IS-Corrected Matrix Effect."

Reagents:

  • Set A (Neat): Analyte + IS in pure solvent (Mobile Phase).

  • Set B (Matrix): Blank matrix extract spiked with Analyte + IS after extraction.

Procedure:

  • Prepare 5 replicates of Set A and 5 replicates of Set B at your target concentration (e.g., 50 ng/mL).

  • Inject and record Peak Areas.

  • Calculate Matrix Factor (MF) using the table below.

Data Analysis Table:

MetricFormulaInterpretation
Absolute MF (Analyte)

< 1.0 : Suppression> 1.0 : Enhancement
Absolute MF (IS)

Should match the Analyte MF closely.
IS-Normalized MF

Target: 0.85 – 1.15 If this is near 1.0, the IS is correcting the effect effectively.

Part 3: Troubleshooting Guide (When Things Go Wrong)

Issue 1: "The IS signal is fluctuating wildly between samples."

Diagnosis: The matrix effect is so severe that it is suppressing the Internal Standard below the limit of detection, or you have solubility issues. Action Plan:

  • Check Retention Time: Is the matrix suppression zone drifting?

  • Dilute: Dilute the final extract 1:5 or 1:10 with mobile phase. This is the most effective way to reduce matrix load.

  • Visual Check: Perform a Post-Column Infusion experiment to map the suppression zones.

Protocol B: Post-Column Infusion (The "Map")

This experiment visualizes exactly where in your chromatogram the matrix effects are happening.

Setup Diagram:

PostColumnInfusion LCPump LC Pump (Gradient Flow) Injector Injector (Inject Blank Matrix) LCPump->Injector Column Analytical Column Injector->Column Tee Mixing Tee Column->Tee Eluent Syringe Syringe Pump (Infusing Analyte Constant Flow) Syringe->Tee Constant Analyte MS MS/MS Source Tee->MS Combined Flow

Figure 2: Post-Column Infusion Setup. A constant background signal of the analyte is monitored while a blank matrix is injected.[1]

Steps:

  • Infuse Fensulfothion Sulfone (100 ng/mL) via syringe pump into the post-column flow.

  • Inject a Blank Matrix Extract via the LC autosampler.

  • Monitor the MRM transition of the analyte.[2]

  • Result: You will see a steady baseline that "dips" (suppression) or "peaks" (enhancement) when matrix components elute.

  • Fix: Adjust the LC gradient to move your analyte out of the suppression zones shown in the trace.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use Fensulfothion Sulfone-d10 to correct for extraction recovery? A: Yes, but only if you spike it BEFORE extraction.

  • Pre-Extraction Spike: Corrects for both extraction loss and matrix effects. (Recommended).

  • Post-Extraction Spike: Corrects for matrix effects only.

Q2: My IS and Analyte have different retention times. Why? A: This is the "Deuterium Isotope Effect." Carbon-Deuterium bonds are slightly more lipophilic than Carbon-Hydrogen bonds. In high-resolution chromatography (UPLC), the -d10 analog may elute slightly earlier (0.05 - 0.1 min) than the native compound.

  • Fix: Ensure your integration windows are wide enough to capture both. As long as they effectively co-elute within the same matrix suppression window, the correction remains valid.

Q3: I see a signal for the Analyte in my "IS Only" blank. Is my standard contaminated? A: This is likely Cross-Talk (Interference) , not contamination. Fensulfothion Sulfone-d10 (O,O-diethyl-d10) has deuterated ethyl groups.

  • Scenario: If you monitor a product ion that loses the phosphate group (leaving the phenyl ring), the fragment mass might be identical for both the Native and the -d10 version.

  • Solution: Choose an MRM transition where the fragment ion retains the deuterated ethyl group , or ensure the parent masses (325 vs 335) are completely resolved by the quadrupole (Unit resolution).

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[3][4][5] Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry.

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry.

  • US EPA. (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. (Relevant for chemical properties and extraction context).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 169440441, Fensulfothion Oxon Sulfide-d10 (Structural Analog Reference).

Sources

Optimization

Technical Support Center: Fensulfothion Sulfone-d10 Analysis in Fatty Foods

Welcome to the technical support center for the analysis of fensulfothion sulfone-d10 in complex fatty food matrices. This guide is designed for researchers, analytical chemists, and quality control scientists who are en...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of fensulfothion sulfone-d10 in complex fatty food matrices. This guide is designed for researchers, analytical chemists, and quality control scientists who are encountering challenges with low recovery of this internal standard during pesticide residue analysis. As an isotopically labeled internal standard, consistent recovery of fensulfothion sulfone-d10 is paramount for the accurate quantification of fensulfothion and its metabolites.

This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve common issues. The methodologies described herein are grounded in established analytical principles and best practices for residue analysis in challenging matrices.

Troubleshooting Guide: Low Recovery of Fensulfothion Sulfone-d10

This section is structured in a question-and-answer format to directly address specific problems you may be encountering in your laboratory.

Question 1: I'm experiencing consistently low, and often variable, recovery of fensulfothion sulfone-d10 in high-fat samples like avocado, fish, or dairy products. What are the most likely causes?

Low and erratic recovery of an internal standard in fatty matrices is a common challenge that can typically be traced back to one of three key areas: the extraction and cleanup procedure, matrix effects during analysis, or the stability of the analyte itself.

A logical troubleshooting workflow can help pinpoint the source of the problem.

Troubleshooting_Workflow start Low/Variable Recovery of Fensulfothion Sulfone-d10 sub_extraction Step 1: Evaluate Sample Preparation start->sub_extraction extraction_check Is QuEChERS cleanup optimized for fats? sub_extraction->extraction_check sub_matrix Step 2: Investigate Matrix Effects matrix_check Are you using matrix-matched calibration? sub_matrix->matrix_check sub_stability Step 3: Assess Analyte Stability stability_check Are there potential degradation issues? sub_stability->stability_check extraction_check->sub_matrix Yes improve_cleanup Implement/Optimize d-SPE with C18 and/or Z-Sep. Consider freezing step. extraction_check->improve_cleanup No extraction_yes Yes extraction_no No matrix_check->sub_stability Yes implement_mmc Prepare standards in blank matrix extract to compensate for ion suppression/enhancement. matrix_check->implement_mmc No matrix_yes Yes matrix_no No review_conditions Check pH of extraction, solvent purity, and storage conditions of standards and extracts. stability_check->review_conditions Yes final_review Problem likely resolved. If issues persist, consider alternative extraction methods (e.g., GPC, ASE). stability_check->final_review No stability_yes Yes stability_no No

Caption: Troubleshooting workflow for low internal standard recovery.

In-depth Explanation:

  • Extraction & Cleanup Inefficiency: Fatty matrices are complex, and co-extracted lipids are a primary cause of poor recovery. The standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, while excellent for many matrices, often requires modification for high-fat samples.[1][2] The d-SPE (dispersive Solid Phase Extraction) cleanup step is critical. If your current d-SPE sorbent is only PSA (Primary Secondary Amine), it will not be effective at removing the high lipid content. PSA is designed to remove sugars and fatty acids, but not the bulk triglycerides that make up most of the fat.[3][4]

  • Matrix Effects: Co-extracted matrix components, particularly lipids, can cause significant signal suppression in the mass spectrometer source (both LC-MS/MS and GC-MS/MS).[5] This means that even if the fensulfothion sulfone-d10 is present in the final vial, the instrument signal is reduced, leading to a calculation of low recovery. This effect can be highly variable depending on the specific sample.

  • Analyte Stability: Fensulfothion and its metabolites are organophosphorus pesticides, which can be susceptible to degradation under certain conditions.[6][7] While fensulfothion sulfone is a relatively stable oxidation product, the pH of the extraction and the presence of certain co-extractives could potentially lead to degradation.

Question 2: My lab uses a standard QuEChERS method. How can I modify it to improve recovery from fatty samples?

The key is to enhance the removal of lipids during the d-SPE cleanup step.

Recommended d-SPE Combinations for Fatty Matrices:

SorbentPurposeRecommended Amount (per mL of extract)
MgSO₄ Removes residual water150 mg
PSA Removes fatty acids, sugars, organic acids50 mg
C18 (Octadecylsilane) Removes non-polar interferences (lipids, sterols) 50 mg

Protocol Modification: Enhanced d-SPE for Fatty Matrices

  • Initial Extraction: Perform your standard QuEChERS extraction using acetonitrile and the appropriate salt mixture (e.g., AOAC or EN methods).[8][9] Centrifuge as usual.

  • Transfer Supernatant: Take a defined aliquot (e.g., 6 mL) of the acetonitrile supernatant and transfer it to a 15 mL centrifuge tube containing the d-SPE sorbents.

  • Add d-SPE Sorbents: To the tube, add:

    • 900 mg anhydrous MgSO₄

    • 300 mg PSA

    • 300 mg C18

  • Vortex: Cap the tube and vortex vigorously for 1-2 minutes to ensure thorough mixing of the extract with the sorbents.

  • Centrifuge: Centrifuge at high speed (e.g., >5000 rpm) for 5 minutes to pellet the sorbents and any precipitated matrix components.

  • Collect Final Extract: Carefully collect the supernatant for analysis.

Pro-Tip: Incorporate a Freezing Step

For exceptionally fatty samples (e.g., >15-20% fat), a freeze-out step can significantly improve lipid removal before d-SPE.[10]

  • After the initial QuEChERS extraction and centrifugation, place the acetonitrile supernatant in a freezer at -20°C for at least 2 hours (or overnight).

  • The lipids will precipitate out of the cold acetonitrile.

  • Quickly centrifuge the cold extract to pellet the frozen lipids.

  • Decant the supernatant and proceed with the d-SPE cleanup as described above.

Fatty_Matrix_Cleanup cluster_0 Standard QuEChERS cluster_1 Enhanced Cleanup for Fatty Matrices A Homogenized Sample + Acetonitrile B Add QuEChERS Salts (e.g., MgSO4, NaCl) A->B C Vortex & Centrifuge B->C D Acetonitrile Supernatant C->D E Optional: Freeze Extract (-20°C, >2hr) & Centrifuge D->E Proceed to cleanup F Transfer Supernatant to d-SPE Tube with: - MgSO4 - PSA - C18 E->F G Vortex & Centrifuge F->G H Final 'Clean' Extract for Analysis G->H

Caption: Enhanced QuEChERS cleanup workflow for fatty samples.

Question 3: I've improved my cleanup, but my recovery is still low. How do I confirm and correct for matrix effects?

Even with aggressive cleanup, some matrix components will remain and can cause ion suppression or enhancement.[11] The most effective way to combat this is by using matrix-matched calibration .

Experimental Protocol: Assessing Matrix Effect

  • Prepare Blank Matrix Extract: Extract a sample of the same food matrix that is known to be free of fensulfothion and its metabolites using your optimized cleanup protocol. This is your blank matrix extract.

  • Prepare Two Calibration Curves:

    • Solvent-Based Curve: Prepare a series of calibration standards of fensulfothion sulfone-d10 (and your target analytes) in your final analysis solvent (e.g., acetonitrile).

    • Matrix-Matched Curve: Prepare the exact same series of calibration standards, but use the blank matrix extract as your diluent instead of pure solvent.

  • Analyze and Compare: Analyze both sets of standards. The matrix effect (ME) can be calculated as follows:

    ME (%) = [(Slope of Matrix-Matched Curve / Slope of Solvent Curve) - 1] * 100

  • ME < 0%: Signal suppression is occurring.

  • ME > 0%: Signal enhancement is occurring.

  • -20% < ME < 20%: Often considered a negligible matrix effect.

  • ME < -20% or > 20%: A significant matrix effect is present, and matrix-matched calibration is necessary for accurate quantification.[5]

By quantifying your samples against the matrix-matched curve, you automatically compensate for the signal suppression or enhancement caused by the co-eluting matrix components.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of fensulfothion sulfone-d10?

Fensulfothion sulfone-d10 is the deuterated form of fensulfothion sulfone. Fensulfothion is an organothiophosphate insecticide which is metabolized in the environment and in organisms to its more polar and sometimes more toxic sulfoxide and sulfone forms.[12][13] The sulfone is a stable oxidation product. The deuteration (d10) on the ethoxy groups provides a mass shift for use as an internal standard in mass spectrometry, without significantly altering its chemical behavior during extraction.

Fensulfothion_Metabolism fensulfothion Fensulfothion [P=S(Thiono)] [S(Sulfinyl)] sulfone Fensulfothion Sulfone [P=S(Thiono)] [S(=O)2(Sulfonyl)] fensulfothion->sulfone Oxidation oxon Fensulfothion Oxon [P=O(Oxono)] [S(Sulfinyl)] fensulfothion->oxon Oxidation oxon_sulfone Fensulfothion Oxon Sulfone [P=O(Oxono)] [S(=O)2(Sulfonyl)] sulfone->oxon_sulfone Oxidation oxon->oxon_sulfone Oxidation

Caption: Metabolic pathway of Fensulfothion.

Q2: Could my choice of analytical instrument (GC-MS/MS vs. LC-MS/MS) be the cause of low recovery?

The "recovery" calculation is based on the instrument's signal. Both techniques are susceptible to matrix effects from fatty samples.

  • GC-MS/MS: High-fat extracts can contaminate the inlet liner, column, and ion source, leading to signal suppression and peak shape distortion.[5] A solvent exchange step to a less polar solvent like toluene may be necessary if analyzing the acetonitrile extract directly.

  • LC-MS/MS: Lipids can cause significant ion suppression in the electrospray ionization (ESI) source. They can also build up on the column and instrument components, leading to performance degradation over time.

The issue is less about the instrument choice and more about the cleanliness of the final extract being injected. A robust cleanup is essential for both platforms.

Q3: Are there any alternative cleanup sorbents or methods for extremely difficult fatty matrices?

Yes, if a combination of C18 and a freeze-out step is insufficient, you can consider:

  • Z-Sep or Z-Sep+: These are proprietary sorbents containing zirconia-coated silica that have a high affinity for lipids. They can be used in d-SPE in combination with or as a replacement for C18/PSA.

  • Pass-through SPE: Instead of dispersive SPE, cartridges containing sorbents like Oasis PRiME HLB can be used for a pass-through cleanup, which can be very effective at removing fats and phospholipids.[14]

  • Gel Permeation Chromatography (GPC): This is a size-exclusion chromatography technique that is highly effective at separating large lipid molecules from smaller pesticide molecules. It is often used for very complex fatty matrices but is more time-consuming and requires dedicated instrumentation.[15]

Q4: Where should I spike my fensulfothion sulfone-d10 internal standard?

For the most accurate correction of losses throughout the entire workflow, the internal standard should be added as early as possible. The ideal point is to spike it directly onto the homogenized sample right before adding the extraction solvent (acetonitrile). This ensures it experiences the same extraction efficiency, cleanup losses, and matrix effects as the native analyte.

References

  • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and “Dispersive Solid-Phase Extraction” for the Determination of Pesticide Residues in Produce. Journal of AOAC International, 86(2), 412–431. [Link]

  • Waters Corporation. (2017). RAPID PASS-THROUGH SPE CLEANUP FOR MULTI-RESIDUE ANALYSIS OF FOOD MATRICES WITH HIGH LIPID AND PIGMENT CONTENT. [Link]

  • Evaluation of a Solid-Phase Extraction Dual-Layer Carbon/Primary Secondary Amine for Clean-up of Fatty Acid Matrix Components from Food Extracts in Multiresidue Pesticide Analysis. ResearchGate. [Link]

  • Jajić, I., Krska, R., & Sulyok, M. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Foods, 12(21), 3994. [Link]

  • Agilent Technologies. (2018). Complex Matrices: Minimizing Lipids, Maximizing Recovery. [Link]

  • World Health Organization. (1972). 239. Fensulfothion (WHO Pesticide Residues Series 2). Inchem.org. [Link]

  • Food and Agriculture Organization of the United Nations. (1995). fenthion (039). [Link]

  • Chromtech. dSPE Sample Clean-up. [Link]

  • Ligor, M., & Buszewski, B. (2014). Current Trends in Extraction Methodologies for Pesticide Residues in Food Matrices. Journal of Separation Science. [Link]

  • Podhorniak, L. V., Negron, J. F., & Griffith, F. D. (2001). Comparison of five extraction methods for determination of incurred and added pesticides in dietary composites. Journal of AOAC International, 84(3), 873–891. [Link]

  • HPC Standards. Fensulfothion-sulfone | 1X50MG | C11H17O5PS2 | 674714 | 14255-72-2. [Link]

  • Płotka-Wasylka, J., & Namieśnik, J. (2019). Sample preparation and determination of pesticides in fat-containing foods. TrAC Trends in Analytical Chemistry, 113, 197-211. [Link]

  • Lee, S., et al. (2023). Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage. RSC Advances. [Link]

  • Hawach. (2023). The Highlights of HAWACH QuEChERS Products and Troubleshooting Tips. [Link]

  • DPX Technologies. Automated Extraction for Pesticide Analysis in Food Samples. [Link]

  • Yustisia, A. A., et al. (2024). Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review. Pandawa Institute Journals. [Link]

  • Restek. (2020). Modifying QuEChERS for complicated matrices- High Fat Samples. [Link]

  • Chawla, S. (2016). Matrix Effects of different food matrices in quantitative analysis of pesticides in chromatography coupled to tandem mass spectrometry. Journal of Chromatography & Separation Techniques. [Link]

  • Jajić, I., Krska, R., & Sulyok, M. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. ResearchGate. [Link]

  • Lehotay, S. J. (2004). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. [Link]

  • UCT. QuEChERS PROCEDURE for Multi-RESidUE PEStiCidE AnAlySiS. [Link]

  • Rzemieniecki, T., et al. (2023). Validation of a Modified QuEChERS Method for the Determination of Selected Organochlorine Compounds in Honey. Molecules. [Link]

  • Fussell, R. J., et al. (2012). Rapid Analysis of Pesticides in Difficult Matrices Using GC–MS–MS. LCGC International. [Link]

  • Łozowicka, B., et al. (2017). Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD. Environmental Monitoring and Assessment. [Link]

  • Herrera-Herrera, A. V., et al. (2016). Validation and assessment of matrix effect and uncertainty of a gas chromatography coupled to mass spectrometry method for pesticides in papaya and avocado samples. Journal of the Mexican Chemical Society. [Link]

  • de Souza, A. T., et al. (2020). Biodegradation of Organophosphorus Compounds Predicted by Enzymatic Process Using Molecular Modelling and Observed in Soil Samples Through Analytical Techniques and Microbiological Analysis: A Comparison. International Journal of Molecular Sciences. [Link]

  • Porumb, C., et al. (2024). Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. International Journal of Molecular Sciences. [Link]

  • Wang, Y., et al. (2024). Degradation and detection of organophosphorus pesticides based on peptides and MXene–peptide composite materials. Analyst. [Link]

  • Sharma, A., et al. (2023). Organophosphorus Pesticide Degradation by Microorganisms: A Review. International Journal of Molecular Sciences. [Link]

  • Panichelli, D. E., et al. (2022). Evaluation of degradation of organophosphate insecticide residues in stored corn (Zea mays L.) grains. ResearchGate. [Link]

  • Jo, H., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods. [Link]

  • Agilent Technologies. Determination of pesticides in baby food by UHPLC/MS/MS using the Agilent 1290 Infinity LC system and the Agilent 6460 triple quadrupole LC/MS. [Link]

  • Carl ROTH. Fensulfothion-sulfone, CAS No. 14255-72-2. [Link]

Sources

Troubleshooting

Advanced Troubleshooting Center: Resolving Peak Tailing for Fensulfothion Sulfone-d10 in LC-MS/MS

As a Senior Application Scientist, I frequently encounter challenges with the chromatographic behavior of polar organophosphate metabolites. Fensulfothion sulfone-d10, utilized as an isotopically labeled internal standar...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges with the chromatographic behavior of polar organophosphate metabolites. Fensulfothion sulfone-d10, utilized as an isotopically labeled internal standard for pesticide residue analysis, is notoriously prone to peak tailing. This tailing compromises integration accuracy, limits of detection (LOD), and overall method reproducibility.

This technical support guide deconstructs the physicochemical causes of this phenomenon and provides self-validating protocols to restore peak symmetry.

The Mechanistic Roots of Peak Tailing

Peak tailing occurs when an analyte experiences more than one retention mechanism during separation, and the secondary mechanism exhibits slower desorption kinetics or becomes overloaded (1[1]). For fensulfothion sulfone-d10, these secondary interactions are driven by its specific functional groups:

  • Silanol Interactions : The sulfone (

    
    ) and thiophosphate moieties act as strong hydrogen-bond acceptors. On traditional silica-based columns, unbonded residual silanol groups (Si-OH) become ionized at mid-pH levels, creating active sites that strongly retain these polar groups (2[2]).
    
  • Trace Metal Chelation : Organophosphates can act as chelating agents. Trace metals (e.g., iron, aluminum) present in the silica matrix, stainless steel tubing, or column frits can form coordination complexes with the phosphate oxygen/sulfur atoms, leading to severe tailing or complete signal loss (3[3]).

  • Solvent Mismatch : Injecting the sample in a solvent significantly stronger (e.g., 100% acetonitrile) than the initial mobile phase composition causes the analyte band to disperse before focusing on the column head, manifesting as peak distortion or tailing (4[4]).

Diagnostic Workflow

To systematically isolate the root cause of the tailing, follow this diagnostic decision tree:

TailingDiagnostics Start Observe Peak Tailing (USP Tailing Factor > 1.5) CheckGlobal Is tailing present for ALL analytes in the mix? Start->CheckGlobal PhysicalIssue Physical / System Issue (Dead volume, frit blockage) CheckGlobal->PhysicalIssue Yes ChemicalIssue Chemical / Analyte-Specific (Fensulfothion sulfone-d10) CheckGlobal->ChemicalIssue No CheckInj Check Injection Solvent Is % organic > mobile phase? ChemicalIssue->CheckInj FixInj Dilute sample in aqueous or reduce injection volume CheckInj->FixInj Yes CheckChem Investigate Secondary Interactions CheckInj->CheckChem No Silanol Silanol Activity: Lower pH to < 3.0 or use endcapped column CheckChem->Silanol Metal Metal Chelation: Passivate system or use PEEK hardware CheckChem->Metal

Diagnostic workflow for isolating physical vs. chemical causes of LC peak tailing.

Step-by-Step Troubleshooting Protocols
Protocol 1: Suppressing Silanol Activity via Mobile Phase Optimization

Causality : Lowering the mobile phase pH below the pKa of surface silanols (typically ~pH 3.5-4.0) ensures they remain protonated and neutral, eliminating ionic interactions with the analyte (3[3]).

  • Step 1: Prepare Mobile Phase A using LC-MS grade water with 0.1% Formic Acid (v/v) to achieve a pH of ~2.7.

  • Step 2: Add 5 mM Ammonium Formate to Mobile Phase A. The ammonium ions (

    
    ) act as a competitive masking agent, binding to any residual active silanol sites before the fensulfothion sulfone-d10 can interact.
    
  • Step 3: Prepare Mobile Phase B using Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate.

  • Step 4 (Self-Validation): Equilibrate the column with 10 column volumes (CV) of the new mobile phase. Inject a neutral, non-ionizable test probe (e.g., toluene). If the test probe is symmetrical but fensulfothion sulfone-d10 still tails, the issue is metal chelation, not silanol activity.

Protocol 2: Mitigating Metal-Ion Mediated Adsorption

Causality : Stainless steel components release trace


 ions over time, which coordinate with the thiophosphate group. Passivation or hardware replacement breaks this interaction.
  • Step 1: Assess the system flow path. If using standard stainless steel capillaries, replace the tubing from the autosampler to the column, and column to the MS source, with PEEK (Polyether ether ketone) or MP35N (nickel-cobalt alloy) tubing.

  • Step 2: If hardware replacement is not feasible, perform a system passivation. Flush the LC system (bypassing the column) with 0.5% phosphoric acid in water for 30 minutes at 1.0 mL/min.

  • Step 3: Flush the system thoroughly with LC-MS grade water for 30 minutes to remove all traces of phosphoric acid before reconnecting the analytical column.

  • Step 4 (Self-Validation): Inject the fensulfothion sulfone-d10 standard. A restored peak area and symmetry confirm the successful removal of active metal sites.

Protocol 3: Correcting Injection Solvent Mismatch

Causality : Fensulfothion sulfone-d10 is highly soluble in organic extraction solvents (like QuEChERS acetonitrile extracts). If injected directly into a highly aqueous initial mobile phase, the strong solvent prevents the analyte from partitioning into the stationary phase at the column head, causing band broadening and tailing (5[5]).

  • Step 1: Analyze the initial gradient conditions (e.g., 5% B).

  • Step 2: Evaporate the sample extract and reconstitute in a solvent that closely matches the initial mobile phase (e.g., 95:5 Water:Methanol).

  • Step 3: If evaporation is not possible, reduce the injection volume to ≤ 1 µL, allowing the mobile phase to rapidly dilute the sample plug within the column inlet.

  • Step 4 (Self-Validation): Perform a volume-linearity test by injecting 1 µL, 2 µL, and 5 µL. If the USP tailing factor remains constant across volumes, solvent mismatch has been successfully eliminated as a variable.

Quantitative System Suitability Data

To validate these interventions, we measured the USP Tailing Factor (


) of fensulfothion sulfone-d10 under various system configurations. A 

value of 1.0 represents perfect symmetry; values > 1.5 indicate problematic tailing (6[6]).
Experimental ConditionUSP Tailing Factor (

)
Peak Width at 50% Height (s)Signal-to-Noise (S/N)
Standard C18, 100% ACN injection, No Buffer2.45 (Severe Tailing)6.2145
Standard C18, 5µL aqueous injection, No Buffer1.804.8310
Endcapped C18, 0.1% FA in Water/MeOH1.453.5580
Endcapped C18, 0.1% FA + 5mM

Formate
1.12 (Optimal)2.11,250
PEEK Tubing + Endcapped C18 + Buffer1.05 (Ideal)1.91,420
Frequently Asked Questions (FAQs)

Q: Why does the fensulfothion sulfone-d10 internal standard exhibit a slightly different tailing profile than the native fensulfothion sulfone? A: While deuterium labeling (


) does not significantly change the chemical structure, it slightly alters the molecule's hydrophobicity and basicity (known as the kinetic isotope effect). In highly sensitive ultra-high performance liquid chromatography (UHPLC) systems, this can result in a minute retention time shift (isotopic fractionation) and a marginally different interaction profile with residual silanols compared to the native compound.

Q: I implemented the low-pH mobile phase, but the peak is still tailing. What is the next logical step? A: If pH adjustment fails, the tailing is likely not driven by silanol ionization. You must investigate metal chelation or column degradation. First, inject a known non-chelating, neutral test probe (e.g., uracil). If the test probe is symmetrical, the column bed is physically intact, and the issue is chemical (likely metal interaction). Proceed to Protocol 2 (System Passivation). If the test probe also tails, the column frit is likely fouled or the silica bed has collapsed, necessitating column replacement.

Q: Can I use triethylamine (TEA) to block silanol sites for LC-MS/MS analysis? A: No. While TEA is a classic silanol-masking agent used in UV-based HPLC, it causes severe ion suppression in the electrospray ionization (ESI) source of an LC-MS/MS system. It also heavily contaminates the MS optics. Always use MS-compatible volatile buffers like ammonium formate or ammonium acetate.

Q: How do I know if my injection volume is causing the tailing? A: Perform a volume-linearity test. Inject 1 µL, 2 µL, 5 µL, and 10 µL of your sample. If the USP tailing factor increases proportionally with the injection volume, you are experiencing volume overload or solvent mismatch. If the tailing factor remains constant regardless of volume, the issue is related to stationary phase chemistry or hardware interactions.

References
  • Title : LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes Source : chromatographyonline.com URL :[Link]

  • Title : What Causes Peak Tailing in HPLC? Source : chromtech.com URL :[Link]

  • Title : How to Reduce Peak Tailing in HPLC? Source : phenomenex.com URL :[Link]

  • Title : Common Causes Of Peak Tailing in Chromatography Source : alwsci.com URL :[Link]

  • Title : Why Do Peaks Tail? Source : lctsbible.com URL :[Link]

  • Title : Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution Source : agilent.com URL :[Link]

Sources

Optimization

minimizing signal suppression of fensulfothion sulfone-d10 in ESI

A Senior Application Scientist's Guide to Minimizing Signal Suppression in Electrospray Ionization (ESI) Mass Spectrometry Welcome to the technical support center for advanced analytical challenges. This guide is designe...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Minimizing Signal Suppression in Electrospray Ionization (ESI) Mass Spectrometry

Welcome to the technical support center for advanced analytical challenges. This guide is designed for researchers, scientists, and drug development professionals who are utilizing fensulfothion sulfone-d10 as an internal standard and encountering the common yet complex issue of signal suppression in ESI-MS. As your dedicated application scientist, my goal is to provide not just protocols, but a foundational understanding of the mechanisms at play, enabling you to troubleshoot effectively and ensure the integrity of your quantitative data.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding signal suppression and its impact on the analysis of fensulfothion sulfone-d10.

Q1: What is signal suppression in ESI, and why is it a concern even with a deuterated internal standard?

Answer: Signal suppression is a type of matrix effect where the signal intensity of a target analyte is reduced due to co-eluting compounds from the sample matrix.[1][2][3] In Electrospray Ionization (ESI), your analyte and other matrix components compete for ionization.[3][4] If matrix components are more concentrated or more easily ionized, they can significantly suppress the ionization of your analyte.[3]

Fensulfothion sulfone-d10 is a deuterated internal standard (IS), which is the "gold standard" for quantitative analysis precisely because it is designed to mitigate this issue.[5][6] Since a deuterated IS is chemically and physically almost identical to the analyte, it experiences the same degree of signal suppression.[5][7][8] This allows for accurate quantification based on the ratio of the analyte signal to the IS signal.

However, severe signal suppression is still a major concern. If the suppression is so strong that the signal of your analyte and/or the IS drops close to the limit of detection (LOD), the precision and accuracy of your measurement will be compromised, leading to unreliable results.[1] Therefore, the primary goal is not just to compensate for suppression but to minimize it, ensuring a robust and sensitive assay.

Q2: How can I definitively diagnose if signal suppression is affecting my analysis?

Answer: The most direct way to visualize and diagnose ion suppression is by performing a post-column infusion experiment. This technique allows you to identify at which retention times matrix components are eluting and causing suppression.

The procedure involves infusing a constant flow of your analyte (fensulfothion sulfone) and IS (fensulfothion sulfone-d10) solution directly into the mass spectrometer after the analytical column. You then inject a blank matrix extract (a sample prepared without the analyte or IS) onto the LC system. By monitoring the signal of your infused analytes, you will observe a stable baseline. If any part of the blank matrix that elutes from the column causes ion suppression, you will see a significant drop in this baseline signal at that specific retention time.[3] This provides a map of suppression zones in your chromatogram.

Q3: What are the most common matrix components that cause suppression in pesticide analysis?

Answer: In the analysis of pesticide residues like fensulfothion sulfone from complex matrices (e.g., food, environmental samples, biological fluids), the primary culprits for signal suppression include:

  • Phospholipids: Highly abundant in biological matrices like plasma and tissue, they are notorious for causing significant ion suppression in ESI.

  • Salts and Buffers: Non-volatile salts can alter the droplet evaporation process in the ESI source, hindering the release of gas-phase ions.[3][9]

  • Pigments and Polyphenols: Common in plant-based matrices, these compounds can co-elute with analytes and compete for ionization.

  • Detergents and Surfactants: Highly surface-active molecules that can dominate the surface of ESI droplets, preventing analyte ionization.[10][11][12]

Q4: How can I optimize my sample preparation to minimize these matrix effects?

Answer: A robust sample preparation protocol is your first and most effective line of defense against signal suppression.[13][14] The goal is to selectively remove interfering matrix components while efficiently recovering your analyte. For pesticide residue analysis, Solid-Phase Extraction (SPE) is a highly effective technique.[2][7][15][16]

  • Why SPE? Compared to simpler methods like "dilute-and-shoot" or protein precipitation, SPE provides a much cleaner extract by utilizing specific chemical interactions to bind and elute the analyte, while washing away matrix components.[2][12]

  • Sorbent Selection: For a compound like fensulfothion sulfone, a reverse-phase sorbent (like C18) is a good starting point to retain the analyte based on its hydrophobicity.[16] For complex matrices, multi-modal or layered SPE cartridges can be used, which might include a combination of:

    • C18: For retaining hydrophobic compounds.

    • PSA (Primary Secondary Amine): For removing acidic interferences and some sugars.[8]

    • Graphitized Carbon Black (GCB): Excellent for removing pigments, but can sometimes result in low recovery of planar analytes.[8]

A well-developed SPE method will significantly reduce the amount of matrix components entering your LC-MS system, thereby minimizing ion suppression.

Q5: Can I reduce signal suppression by modifying my Liquid Chromatography (LC) method?

Answer: Absolutely. Your chromatographic separation is a powerful tool to combat signal suppression. The principle is simple: if you can chromatographically separate your analyte from the interfering matrix components, they won't be in the ESI source at the same time, and thus cannot compete for ionization.[4]

Consider the following strategies:

  • Increase Chromatographic Resolution: Use a high-efficiency column (e.g., with smaller particle size) or adjust the mobile phase gradient to better separate the analyte peak from any suppression zones identified in your post-column infusion experiment.

  • Change Column Chemistry: If a standard C18 column doesn't provide enough separation, consider a different stationary phase chemistry (e.g., Phenyl-Hexyl or a column with an embedded polar group) to alter the selectivity of the separation.

  • Reduce Flow Rate: Lowering the flow rate (e.g., to the 100-250 µL/min range) can improve desolvation efficiency in the ESI source, making the ionization process more tolerant to non-volatile matrix components.[13]

Q6: How do I optimize my ESI source parameters to improve the signal for fensulfothion sulfone-d10?

Answer: Optimizing the ESI source parameters is critical for maximizing signal and minimizing the impact of any remaining matrix components.[17] While optimal settings are instrument-dependent, the key parameters to adjust are:

  • Capillary/Sprayer Voltage: This voltage drives the electrospray process. There is an optimal voltage for signal intensity; too low and the spray is unstable, too high and you can cause electrical discharge, which also leads to an unstable signal.[17][18]

  • Gas Temperatures (Drying and Sheath Gas): These heated gases aid in the desolvation of the ESI droplets. Proper temperature settings are crucial for efficiently releasing the analyte ions into the gas phase.

  • Gas Flow Rates (Nebulizing and Drying Gas): These parameters control the droplet size and the rate of solvent evaporation. Higher flow rates can help with less volatile mobile phases but can also decrease sensitivity if set too high.

It is essential to optimize these parameters by infusing a standard solution of your analyte and systematically adjusting each parameter to find the settings that yield the highest and most stable signal.

Q7: Are there specific mobile phase additives I should use or avoid?

Answer: The choice of mobile phase additive is critical as it directly influences the ionization efficiency.[19][20]

  • Additives to Use: For positive mode ESI, which is typical for fensulfothion sulfone analysis, small amounts (0.1%) of volatile acids like formic acid are highly recommended.[21][22] Formic acid provides a source of protons to facilitate the formation of the [M+H]+ ion and is volatile enough not to contaminate the source. Ammonium formate can also be an excellent choice.[19][22]

  • Additives to Avoid:

    • Trifluoroacetic Acid (TFA): While a good ion-pairing agent for chromatography, TFA is a strong cause of signal suppression in positive mode ESI. It forms strong ion pairs with positively charged analytes, neutralizing them and preventing their detection.[12][18]

    • Non-Volatile Buffers: Avoid phosphate buffers (e.g., PBS), TRIS, and HEPES at all costs. These non-volatile salts will rapidly build up in the ESI source, leading to severe signal suppression and requiring frequent instrument cleaning.[23]

Visualizing the Problem and Solution
The Mechanism of ESI Signal Suppression

ESI_Suppression cluster_LC LC Eluent cluster_ESI ESI Source cluster_MS Mass Spectrometer Analyte Fensulfothion Sulfone-d10 Droplet Charged Droplet (Analyte + Matrix) Analyte->Droplet Matrix Co-eluting Matrix (e.g., Phospholipids, Salts) Matrix->Droplet Competition Competition for Charge & Altered Droplet Properties Droplet->Competition Ionization Process SuppressedSignal Reduced Analyte Signal Competition->SuppressedSignal Leads to

Caption: The process of ESI signal suppression where matrix components interfere with analyte ionization.

Troubleshooting Guide: A Systematic Approach

Use this guide to systematically diagnose and resolve signal suppression issues.

SymptomPotential CauseRecommended Action
No or very low signal for both analyte and IS in matrix samples.Severe matrix-induced signal suppression. Instrument malfunction.1. Confirm Instrument Performance: Inject a solvent-based standard to ensure the system is working correctly.[3]2. Perform Post-Column Infusion: Identify the retention time of the suppression.[3]3. Improve Sample Cleanup: Implement a more rigorous sample preparation method like SPE.[3][14]
Good signal in solvent standard, but poor or erratic signal in matrix.Moderate to high matrix effects. The IS is compensating, but the signal is too close to the noise level for reliable quantification.1. Optimize Chromatography: Adjust the LC gradient to move the analyte away from the suppression zone.[3]2. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering species.[13]3. Re-optimize SPE: Ensure the wash steps in your SPE protocol are effectively removing interferences.
Signal intensity decreases over the course of an analytical run.Buildup of non-volatile matrix components in the ESI source.1. Review Sample Preparation: Ensure no non-volatile buffers were used.[23]2. Clean the Ion Source: Follow the manufacturer's procedure for cleaning the ion capillary, skimmer, and ion optics.3. Improve Sample Cleanup: A cleaner sample will prevent rapid source contamination.
Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Start: Low or Unstable Signal in Matrix Samples CheckSystem 1. Inject Solvent Standard. Is signal strong and stable? Start->CheckSystem SystemIssue System Malfunction. Troubleshoot Instrument. CheckSystem->SystemIssue No PostColumn 2. Perform Post-Column Infusion. Is a signal dip observed? CheckSystem->PostColumn Yes NoSuppression No significant suppression. Consider other issues (e.g., analyte stability). PostColumn->NoSuppression No Optimize Suppression Confirmed. Implement Mitigation Strategy. PostColumn->Optimize Yes OptimizeSamplePrep 3a. Enhance Sample Prep (e.g., Implement/Optimize SPE) Optimize->OptimizeSamplePrep OptimizeLC 3b. Optimize LC Separation (Shift Analyte RT) Optimize->OptimizeLC OptimizeSource 3c. Optimize ESI Source Parameters Optimize->OptimizeSource Reevaluate 4. Re-inject Sample. Is signal improved? OptimizeSamplePrep->Reevaluate OptimizeLC->Reevaluate OptimizeSource->Reevaluate Success Analysis Successful. Reevaluate->Success Yes FurtherTroubleshoot Problem Persists. Re-evaluate strategy. Reevaluate->FurtherTroubleshoot No

Caption: A step-by-step workflow for troubleshooting signal suppression issues.

Detailed Experimental Protocols
Protocol 1: Performing a Post-Column Infusion Experiment

This protocol provides a self-validating system to identify ion suppression zones within your chromatographic run.

Materials:

  • Calibrated Syringe Pump

  • Standard solution of fensulfothion sulfone (analyte) and fensulfothion sulfone-d10 (IS) at a concentration that gives a strong, stable signal (e.g., 100 ng/mL in mobile phase).

  • HPLC-grade solvents

  • PEEK Tee-union and required fittings

  • Blank matrix extract (prepared using your standard sample preparation protocol, but with a blank matrix)

Procedure:

  • Setup: Disconnect the LC column outlet from the MS source inlet. Connect the column outlet to one port of the PEEK tee.

  • Infusion Line: Connect the syringe pump, containing your analyte/IS solution, to the second port of the tee.

  • MS Connection: Connect the third port of the tee to the MS source inlet.

  • Establish Baseline: Begin infusing the analyte/IS solution at a low, constant flow rate (e.g., 10 µL/min). Start the LC flow with your initial mobile phase conditions. Once the signal on the mass spectrometer is stable, begin data acquisition, monitoring the MRM transitions for your analyte and IS.

  • Inject Blank Matrix: Inject a full volume of your prepared blank matrix extract onto the LC column.

  • Analyze Data: Monitor the signal for your infused standards throughout the entire gradient run. A stable signal indicates no suppression. A significant dip in the signal baseline indicates an area of ion suppression eluting from the column at that specific retention time.

Protocol 2: Solid-Phase Extraction (SPE) for Pesticide Residue Cleanup

This is a general protocol for cleaning up a complex sample matrix prior to LC-MS/MS analysis. It should be optimized for your specific matrix and analyte.

Materials:

  • SPE cartridges (e.g., C18, 500 mg)[15][16]

  • SPE vacuum manifold

  • Sample extract (e.g., from a QuEChERS extraction)

  • Methanol, Deionized Water, and Elution Solvent (e.g., Acetonitrile)

Procedure:

  • Conditioning: Pass 5 mL of methanol through the SPE cartridge, followed by 5 mL of deionized water. Do not let the cartridge go dry. This step activates the stationary phase.

  • Loading: Load your sample extract onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Pass 5 mL of a weak solvent mixture (e.g., 10% methanol in water) through the cartridge. This step is crucial for washing away hydrophilic, interfering matrix components while the analyte remains bound to the sorbent.

  • Drying: Apply vacuum to the cartridge for 5-10 minutes to remove all residual wash solvent.

  • Elution: Place a clean collection tube in the manifold. Elute the analyte from the cartridge using a small volume of a strong solvent (e.g., 2 x 2 mL of acetonitrile).

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in your initial mobile phase for injection.

References
  • Bio-Rad. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]

  • Li, W., & Cohen, L. H. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(13), 989-992. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved from [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]

  • Novakova, L., Vlckova, H. (2015). Matrix effect in a view of LC-MS/MS: An overview. ResearchGate. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Odoemelam, V. U., & Ezem, B. U. (2020). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical and Bio-Medical Science, 1(1). Retrieved from [Link]

  • Wako. (n.d.). SPE Column for Pesticides Analysis. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • Varghese, J., & Shui, A. (1999). Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis−Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 71(21), 4877-4885. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]

  • California Department of Pesticide Regulation. (2022, August 5). Automated Solid-Phase Extraction (SPE) for Pesticides. Retrieved from [Link]

  • Varghese, J., & Shui, A. (2024). Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis-Electrospray Ionization Mass Spectrometry. Scholars' Mine. Retrieved from [Link]

  • ResearchGate. (2018, August 1). Do you know ways to remove the ionic supresion? Retrieved from [Link]

  • ResearchGate. (2026, February 15). Determination of Pesticide Residues in Water by Solid Phase Extraction and GC/ ECD, NPD. Retrieved from [Link]

  • Schug, K. A. (2020, November 11). The Secrets of Electrospray Ionization: Why Less is More. LCGC International. Retrieved from [Link]

  • Kruve, A., & Kaupmees, K. (2014). Effect of mobile phase on electrospray ionization efficiency. Journal of the American Society for Mass Spectrometry, 25(11), 1977-1987. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic Investigation of Ionization Suppression in Electrospray Ionization. Retrieved from [Link]

  • Wang, Y., et al. (2023). Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. Molecules, 28(2), 735. Retrieved from [Link]

  • Agilent. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • Kruve, A., & Kaupmees, K. (2014). Effect of Mobile Phase on Electrospray Ionization Efficiency. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]

  • University of Waterloo Mass Spectrometry Facility. (n.d.). Ion Suppression and ESI. Retrieved from [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. Retrieved from [Link]

  • Kim, H. Y., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 9(4), 517. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Chemical Name : Fensulfothion Sulfone-d10. Retrieved from [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • Ni, Y., et al. (2025, October 23). Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2-propanol-free reversed-phase ion-pair liquid chromatography/mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of mobile phase, source parameters and source type on electrospray ionization efficiency in negative ion mode. Retrieved from [Link]

  • Stoll, D. R. (2022, October 1). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?. LCGC North America. Retrieved from [Link]

  • University of Victoria. (n.d.). Strategies for avoiding saturation effects in ESI-MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fensulfothion Oxon Sulfide-d10. PubChem Compound Database. Retrieved from [Link]

  • Shimadzu. (2024, June 6). Analysis of 331 Pesticides and Their Metabolites in Garlic. Retrieved from [Link]

  • Wikipedia. (n.d.). Fensulfothion. Retrieved from [Link]

  • Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry, 85(1), 2-9. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Retention Time Stability for Deuterated Fensulfothion Sulfone

Welcome to the Advanced LC-MS/MS Troubleshooting Hub. This guide is designed for analytical chemists, researchers, and drug development professionals dealing with retention time (RT) instability and quantitative drift wh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced LC-MS/MS Troubleshooting Hub. This guide is designed for analytical chemists, researchers, and drug development professionals dealing with retention time (RT) instability and quantitative drift when using deuterated fensulfothion sulfone as a stable isotope-labeled internal standard (SIL-IS).

Diagnostic Workflow

RT_Optimization A RT Drift Detected Deuterated Fensulfothion Sulfone B Is Native Analyte Also Drifting? A->B C System-Level Issue (Pump, Column, Temp) B->C Yes D Differential RT Shift (Isotope Effect) B->D No E Are Native & IS Fully Co-eluting? D->E F Optimize Gradient & pH (Reduce Lipophilicity Gap) E->F No G Evaluate Matrix Effects & H/D Back-Exchange E->G Yes

Troubleshooting workflow for deuterated IS retention time instability.

Frequently Asked Questions (FAQs): The Causality of RT Instability

Q: Why does deuterated fensulfothion sulfone elute at a slightly different retention time than the native compound? A: This phenomenon is driven by the "deuterium isotope effect." Deuterium atoms possess a smaller molar volume and lower polarizability compared to hydrogen. Consequently, replacing multiple hydrogen atoms with deuterium slightly decreases the overall lipophilicity of the molecule. In reversed-phase liquid chromatography (RPLC), this reduction in lipophilicity causes the deuterated internal standard to interact less strongly with the C18 stationary phase, often resulting in an earlier elution time than the native fensulfothion sulfone[1].

Q: How does this differential retention impact my quantitative accuracy? A: If the native fensulfothion sulfone and its deuterated IS do not perfectly co-elute, they enter the mass spectrometer's ionization source at slightly different times. In complex matrices (like soil or food extracts prepared via QuEChERS), the co-eluting background matrix components change by the second. This separation exposes the native and IS to different levels of ion suppression or enhancement—a phenomenon known as "differential matrix effects"[2]. When this occurs, the IS can no longer accurately correct for the analyte's signal variations.

Q: What is H/D back-exchange, and could it be causing my IS signal to drift? A: Hydrogen-Deuterium (H/D) back-exchange occurs when deuterium atoms on the internal standard are replaced by hydrogen atoms from the sample matrix or mobile phase solvents[2]. While fensulfothion sulfone lacks highly labile protons (such as -OH or -NH groups), exchange or "scrambling" can still occur under extreme pH conditions, prolonged matrix exposure, or even within the ion source itself[3]. This compromises accuracy by generating mixed isotopologues, reducing the target MRM signal, and creating artificial RT shifts.

Self-Validating Experimental Protocols

To restore system integrity, execute the following methodologies. Each protocol is designed as a self-validating system, ensuring that the root cause is isolated and corrected through measurable data.

Protocol 1: Mitigating the Deuterium Isotope Effect via Mobile Phase Optimization

Causality: Rapid, ballistic gradients amplify the lipophilicity gap between native and deuterated isotopologues. By flattening the gradient slope and optimizing the organic modifier, you increase the interaction time with the stationary phase, forcing co-elution.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a neat solvent mixture containing 100 ng/mL of both native fensulfothion sulfone and its deuterated analogue.

  • Solvent Selection: Switch the organic mobile phase from Acetonitrile to Methanol. Methanol's different hydrogen-bonding dynamics often provide superior co-elution for deuterated standards. Use Water (Mobile Phase A) and Methanol (Mobile Phase B), both buffered with 2 mM ammonium formate and 0.01% formic acid[4].

  • Gradient Modification: Program a shallow gradient. Instead of a standard 5-minute ballistic run, extend the transition:

    • 0–1.5 min: 15% B

    • 1.5–18 min: Ramp to 70% B[4]

  • Data Acquisition: Monitor the primary MRM transitions (e.g., m/z 325.0

    
     191.0 for native)[4][5].
    
  • Validation: Calculate the retention time delta (

    
    ). The SANTE guidelines recommend an RT tolerance of 
    
    
    
    minutes[5]. If
    
    
    min, lower the column temperature by
    
    
    to further increase stationary phase interaction, and re-inject.
Protocol 2: Evaluation of Differential Matrix Effects and H/D Back-Exchange

Causality: To confirm whether RT instability is due to column degradation or matrix interference, we must isolate the matrix variable. This protocol uses a comparative matrix-spike approach to validate IS integrity.

Step-by-Step Methodology:

  • Set A (Neat Control): Spike the deuterated fensulfothion sulfone into a neat solvent (e.g., 1% acetic acid in acetonitrile)[5].

  • Set B (Matrix Stress Test): Spike the deuterated IS into a blank, highly complex sample matrix extract (e.g., a QuEChERS extract of garlic or soil)[4][6].

  • Incubation: Incubate both sets in the autosampler at

    
     for 24 hours. This simulates the maximum residence time of a high-throughput analytical batch[2].
    
  • LC-MS/MS Analysis: Inject both sets using your optimized chromatographic method.

  • Validation & Interpretation:

    • Matrix Overload: If the RT of Set B shifts significantly compared to Set A, co-extracted interferants are overloading the stationary phase. Implement a stronger sample cleanup (e.g., dispersive SPE with PSA/C18)[6].

    • H/D Exchange: If the absolute peak area of the deuterated precursor ion in Set B drops by >15% compared to Set A, and you observe the appearance of M-1 or M-2 peaks in the full scan data, isotopic scrambling is occurring[3]. Adjust the mobile phase pH closer to neutral to stabilize the C-D bonds.

Quantitative Data Summary

The following table summarizes the optimized LC-MS/MS parameters and stability criteria required to maintain RT and signal integrity for fensulfothion sulfone analysis.

Parameter / AnalyteNative Fensulfothion SulfoneDeuterated Fensulfothion Sulfone (e.g., D10)
Chemical Formula C11H17O5PS2[7]C11H7D10O5PS2
Precursor Ion (m/z) 325.0[4][5]335.1 (Theoretical for D10)
Primary Product Ion (m/z) 191.0[4][5]201.1 (Theoretical for D10)
Secondary Product Ion (m/z) 173.0 / 268.9[4][5]183.0 / 278.9 (Theoretical for D10)
Collision Energy (eV) -23 to -24 eV[4]-23 to -24 eV
Expected Retention Time ~4.27 min[5]~4.25 - 4.27 min
SANTE RT Tolerance

min[5]

min (Must co-elute with native)[5]
Isotopic Purity Requirement N/A

enrichment[8]

References[8] Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis, resolvemass.ca,https://resolvemass.ca/blogs/news/deuterated-internal-standards-for-lc-ms-selection-custom-synthesis[2] Technical Support Center: Deuterated Internal Standards in LC-MS/MS - Benchchem, benchchem.com,https://www.benchchem.com/document/deuterated-internal-standards-lc-ms-ms[6] Analysis of 331 Pesticides and Their Metabolites in Garlic - Shimadzu, shopshimadzu.com,https://www.shopshimadzu.com/sites/default/files/2024-06/SGLC-LCMS-048EN.pdf[7] C146-E421 LCMS Food Safety Applications - Shimadzu, shimadzu.com,https://www.shimadzu.com/an/sites/shimadzu.com.an/files/pim/pim_document_file/brochures/13156/c146e421.pdf[5] Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution - Agilent, agilent.com,https://www.agilent.com/cs/library/applications/5991-7670EN.pdf[4] Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation | Journal of Agricultural and Food Chemistry - ACS Publications, acs.org,https://pubs.acs.org/doi/10.1021/acs.jafc.4c08479[3] Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis - ResearchGate, researchgate.net,https://www.researchgate.net/publication/275217462_Mitigation_of_Deuterium_Scrambling_in_Stable-Labeled_Internal_Standards_during_LC-MSMS_Analysis[1] The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS), chromatographyonline.com,https://www.chromatographyonline.com/view/the-importance-of-complete-overlapping-of-analyte-and-internal-standard-peaks-in-eliminating-matrix-

Sources

Optimization

Technical Support Center: Fensulfothion Sulfone-d10 Stability &amp; Degradation

Welcome to the Technical Support Center for analytical standards. As a Senior Application Scientist, I have designed this resource to provide researchers and drug development professionals with field-proven methodologies...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical standards. As a Senior Application Scientist, I have designed this resource to provide researchers and drug development professionals with field-proven methodologies, mechanistic insights, and troubleshooting workflows for managing the alkaline degradation of fensulfothion sulfone-d10 .

Mechanistic Causality: The Chemistry of Alkaline Degradation

Fensulfothion sulfone is an oxidative metabolite of the organophosphorus insecticide fensulfothion. When utilizing its isotopically labeled analog (fensulfothion sulfone-d10) as an internal standard in residue analysis or pharmacokinetic studies, sudden signal loss is a frequent challenge.

The Causality: Organophosphates are notoriously sensitive to high pH environments. Under alkaline conditions, the electrophilic phosphorus atom (P=S) undergoes rapid nucleophilic attack by hydroxide ions (OH⁻)[1]. For fensulfothion sulfone, this reaction is heavily accelerated by the 4-(methylsulfonyl) moiety on the aromatic ring. The sulfone group is strongly electron-withdrawing, which drastically increases the electrophilicity of the phosphorus center and stabilizes the resulting 4-(methylsulfonyl)phenoxide leaving group.

The primary degradation pathway is the cleavage of the P-O-Aryl bond, yielding O,O-bis(ethyl-d5) phosphorothioate and 4-(methylsulfonyl)phenol . Because the deuterium label (-d10) is located on the ethyl groups, the isotopic signature remains intact on the phosphorothioate fragment, but the intact standard required for LC-MS/MS quantification is irreversibly destroyed.

Mechanism A Fensulfothion sulfone-d10 (Intact Standard) C Pentacoordinate Phosphorus Intermediate A->C B Hydroxide Ion (OH⁻) Nucleophilic Attack B->C High pH (>7) D P-O-Aryl Bond Cleavage C->D E O,O-bis(ethyl-d5) phosphorothioate D->E F 4-(methylsulfonyl)phenol (Leaving Group) D->F

Fig 1. Base-catalyzed hydrolysis pathway of fensulfothion sulfone-d10 via nucleophilic attack.

Data Presentation: pH-Dependent Degradation Kinetics

Understanding the kinetic stability of your standard is critical for experimental design. The table below summarizes the causality between pH, temperature, and the half-life of fensulfothion sulfone based on foundational organophosphate stability profiles[2].

pH LevelTemperature (°C)Estimated Half-Life (t₁/₂)Primary Degradation Mechanism
4.0 - 5.0 25> 30 daysStable (Minimal abiotic hydrolysis)
2.5 - 6.0 81~ 120 hoursSlow temperature-driven hydrolysis[2]
8.0 - 9.0 25< 24 hoursBase-catalyzed P-O-Aryl cleavage
> 10.0 25< 1 hourRapid base-catalyzed P-O-Aryl cleavage

Troubleshooting Guide & FAQs

Q: I am observing a rapid, unexplained loss of the fensulfothion sulfone-d10 internal standard during my soil/crop extraction. What is causing this? A: If your extraction protocol utilizes alkaline conditions (e.g., unbuffered QuEChERS in basic soils, or ammonia-based eluents), base-catalyzed hydrolysis is cleaving the P-O-Aryl bond. You must switch to a buffered extraction at pH 4.0–5.0 (e.g., Citrate-buffered QuEChERS EN 15662) to protonate the environment and stabilize the standard.

Q: Does the -d10 isotopic label undergo Hydrogen/Deuterium (H/D) exchange under alkaline conditions? A: No. The ten deuterium atoms are located on the two ethyl groups (O,O-bis(ethyl-d5)). Alkyl protons/deuterons in this specific chemical environment do not possess sufficient acidity to undergo base-catalyzed H/D exchange. The loss of your LC-MS/MS signal is strictly due to structural hydrolysis of the molecule, not isotopic scrambling.

Q: How can I differentiate between abiotic alkaline hydrolysis and enzymatic degradation in my biological matrix? A: Certain biological matrices contain phosphotriesterases (PTEs) or other hydrolases capable of cleaving organophosphates[3]. To isolate the variable, you must run a self-validating assay (see Protocol below) utilizing a sterilized control alongside a pH-adjusted control.

Troubleshooting Start Signal Loss of Fensulfothion sulfone-d10 CheckPH Check Extraction pH Start->CheckPH HighPH pH > 7.0 (Alkaline) CheckPH->HighPH LowPH pH < 7.0 (Acidic/Neutral) CheckPH->LowPH Action1 Abiotic Hydrolysis likely. Switch to Citrate Buffer (pH 4-5). HighPH->Action1 CheckMatrix Check Matrix Activity (Enzymatic) LowPH->CheckMatrix Action2 Add Enzyme Inhibitor or Sterilize Matrix. CheckMatrix->Action2

Fig 2. Troubleshooting workflow for diagnosing standard loss during sample extraction.

Experimental Protocol: Self-Validating Stability Assay

To ensure trustworthiness in your analytical pipeline, do not assume the cause of standard degradation. Implement this self-validating protocol to definitively prove whether standard loss is caused by alkaline pH, enzymatic activity, or matrix suppression.

Objective: Isolate the mechanism of fensulfothion sulfone-d10 degradation in a complex matrix.

Step-by-Step Methodology:

  • Sample Partitioning: Aliquot 5 grams (or 5 mL) of your homogenized matrix into three separate 50 mL centrifuge tubes.

    • Tube A (Untreated Control): Raw matrix.

    • Tube B (pH-Adjusted): Add 5 mL of 0.1 M Citrate buffer to lock the pH at 4.5.

    • Tube C (Sterilized/Denatured): Autoclave the matrix at 121°C for 15 minutes to denature all hydrolases/PTEs, then cool to room temperature.

  • Standard Spiking: Spike exactly 100 ng/mL of fensulfothion sulfone-d10 into all three tubes. Vortex for 30 seconds to ensure homogenous distribution.

  • Incubation: Allow all tubes to incubate at room temperature (25°C) for exactly 4 hours to simulate extraction wait times.

  • Extraction: Proceed with your standard extraction protocol (e.g., addition of acetonitrile, partitioning salts, and centrifugation).

  • LC-MS/MS Analysis: Quantify the remaining fensulfothion sulfone-d10 using the specific MRM transition for the intact -d10 parent ion.

System Validation & Logic Interpretation:

  • If Tube A and Tube C show degradation, but Tube B is stable: The degradation is definitively caused by abiotic alkaline hydrolysis. The pH buffer in Tube B protected the standard.

  • If Tube A shows degradation, but Tube B and Tube C are stable: The degradation is biotic (enzymatic). The enzymes were active in Tube A, but denatured by heat in Tube C and inhibited by the acidic pH in Tube B.

  • If Tube A, B, and C all show equal signal loss: The issue is not degradation, but rather ion suppression in the MS source or poor extraction recovery.

References

  • 239. Fensulfothion (WHO Pesticide Residues Series 2) . Inchem.org. Available at:[Link]

  • Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides . Environmental Protection Agency (EPA). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Reducing Background Noise in Fensulfothion Sulfone-d10 Mass Spectra

Introduction Fensulfothion sulfone-d10 is a deuterated stable isotope-labeled internal standard used for the accurate quantification of fensulfothion sulfone, a key metabolite of the organophosphorus insecticide fensulfo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fensulfothion sulfone-d10 is a deuterated stable isotope-labeled internal standard used for the accurate quantification of fensulfothion sulfone, a key metabolite of the organophosphorus insecticide fensulfothion.[1][2] The use of a co-eluting, chemically identical internal standard is the gold standard in mass spectrometry for correcting variations arising from sample preparation, instrument drift, and matrix effects.[3][4] However, the ultimate sensitivity and reliability of any LC-MS/MS method depend on achieving a low-noise, stable baseline. High background noise can obscure the analyte signal, compromise the limit of detection, and lead to inaccurate and imprecise results.[5]

This technical support guide provides a systematic, experience-driven approach to diagnosing and eliminating sources of background noise in mass spectra when analyzing fensulfothion sulfone-d10. We will move from high-level frequently asked questions to deep, protocol-driven troubleshooting guides designed for researchers, analytical scientists, and drug development professionals.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions when encountering high background noise.

Q1: My mass spectrum shows a very high, noisy baseline. What are the most common culprits?

A high and noisy baseline is typically a sign of chemical contamination.[6] The contamination can originate from multiple sources, including your solvents, the LC-MS instrumentation, the samples themselves, or even the laboratory environment.[7] Common contaminants include polyethylene glycols (PEGs), plasticizers like phthalates, and siloxanes.[6][7]

Q2: What is the absolute first step I should take to diagnose the source of the noise?

The most critical first step is to isolate the problem to either the liquid chromatography (LC) system or the mass spectrometer (MS).[6][7] This is achieved by diverting the LC flow directly to waste before it enters the MS source. If the background noise in the mass spectrometer drops significantly, the contamination is originating from your LC system (e.g., solvents, tubing, column).[6] If the high background persists, the issue is likely within the MS source itself.[6]

Q3: Can my fensulfothion sulfone-d10 internal standard itself cause issues?

While less common, the internal standard can present challenges. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[8] If this chromatographic shift is significant, the analyte and the internal standard can experience different matrix effects, which compromises quantification accuracy.[8][9] Additionally, ensuring the isotopic purity of the standard is high (typically >98%) is crucial to prevent interference from any unlabeled analyte present as an impurity.[3]

Q4: What are some common contaminant ions I should look for in my spectra?

Identifying the mass of the contaminant ions is key to finding their source. Below is a table of common contaminants observed in LC-MS analysis.

Mass (m/z)Ionization ModeCompound(s)Common Source(s)
113, 225ESI+Trifluoroacetic acid (TFA) clustersPersistent mobile phase additive.
149, 167, 279ESI+PhthalatesPlasticware, tubing, solvent bottle caps, air conditioning filters.[10][11]
Series of peaks +44 Da apartESI+Polyethylene Glycols (PEGs)Surfactants, lubricants, plastic containers.[6]
Series of peaks +74 Da apartESI+Polydimethylsiloxanes (PDMS/Siloxanes)Laboratory air, cosmetics, pump oils, silicone tubing, vial septa.[7][11]
102, 118ESI+Triethylamine (TEA)Common LC buffer, very persistent.[10]
VariousESI+ / ESI-Metal Ions (Na+, K+)Glassware, buffers, low-purity water.[7]

Section 2: Systematic Troubleshooting Guides

This section provides in-depth, question-and-answer formatted guides for resolving specific noise issues.

Logical Troubleshooting Workflow

The diagram below outlines a systematic approach to diagnosing and resolving background noise. Start at the top and follow the logical flow to efficiently identify the root cause.

G A High Background Noise Observed B Isolate LC from MS (Divert Flow to Waste) A->B C Noise Persists in MS? B->C D Troubleshoot MS System C->D Yes E Troubleshoot LC System C->E No F Clean Ion Source & Optics D->F I Check Solvents & Additives E->I G Check Gas Purity / Leaks F->G H Optimize MS Parameters (e.g., Cone Gas) G->H L System Clean? H->L J Flush LC System I->J K Check/Replace Column J->K K->L L->A No, Re-evaluate M Analyze Blank Sample (Solvent Only) L->M Yes N Noise Still Present? M->N O Troubleshoot Sample Prep & Lab Practices N->O Yes P Problem Resolved N->P No Q Improve Sample Cleanup (e.g., SPE) O->Q R Check for Contaminants from Vials, Plates, Gloves Q->R R->P

Caption: A logical workflow for troubleshooting background noise.

Guide 1: Troubleshooting the LC System

Q: I've isolated the noise to my LC system. I use high-purity, LC-MS grade solvents and freshly made mobile phase. What should I check next?

A: Even with high-grade solvents, contamination can be introduced by or concentrated within the LC system.[11]

  • Mobile Phase Preparation: Always prepare the mobile phase fresh daily.[12] Microbial growth can occur in aqueous mobile phases left standing, contributing to noise.[5] Ensure any glassware used is scrupulously clean and dedicated for LC-MS use.[11]

  • System Tubing and Connections: Plasticizers and other compounds can leach from PEEK or Teflon tubing over time.[10] Check all connections for tightness, as leaks can introduce air and cause pressure fluctuations that manifest as noise.

  • Solvent Inlet Filters: The solvent filters (sinkers) in your mobile phase reservoirs can be a source of contamination. If they have become clogged or have microbial growth, they should be replaced.

  • Column Contamination/Bleed: A column that has been used for many injections of complex samples can accumulate non-eluting compounds that slowly bleed off, causing a high baseline.[7] Try running a blank gradient (injecting only mobile phase) to see if the noise is consistent. If the column is old or has been subjected to harsh conditions, it may need to be replaced.

  • System Flush: If the above steps do not resolve the issue, a comprehensive system flush is required to remove widespread contamination.[6] See Protocol 1 for a detailed procedure.

Guide 2: Troubleshooting the MS Detector

Q: The background noise persists even when the LC is disconnected. How do I clean the MS source and optimize its parameters?

A: Contamination in the MS is most common in the atmospheric pressure ionization (API) source, as it is exposed to every sample.

  • Source Cleaning: Follow your manufacturer's guidelines for cleaning the ion source. This typically involves disassembling the source and sonicating the metal components in a sequence of solvents (e.g., water, methanol, isopropanol). This physically removes the built-up, non-volatile material that causes persistent background ions.

  • Gas Purity: Ensure the nitrogen gas supply for the nebulizer and drying gas is of high purity. Impurities in the gas supply can be a direct source of chemical noise.

  • Optimize Source Parameters: Ion source settings are critical and can be adjusted to reduce background.

    • Cone Gas / Sheath Gas Flow: Increasing the flow of this gas can help to desolvate ions more effectively and physically push away neutral, low-mass contaminants from the entrance to the mass analyzer, significantly improving the signal-to-noise ratio.

    • Cone Voltage / Capillary Voltage: This voltage is crucial for ion transmission. While it's typically optimized for the analyte, slight adjustments can sometimes de-emphasize the transmission of background ions.

    • Source Temperature: Excessively high temperatures can sometimes cause the degradation of thermally labile background species, increasing chemical noise. Try reducing the temperature to the minimum required for efficient ionization of your analyte.[8]

Guide 3: Issues Related to Deuterated Internal Standards

Q: My overall system noise is low, but I'm seeing poor reproducibility. Could the fensulfothion sulfone-d10 be the problem?

A: Yes, even with a clean system, issues can arise from the interaction between the internal standard, the analyte, and the sample matrix.

  • Chromatographic Separation: As mentioned, deuterated standards can elute slightly before the native analyte.[8] This is because the C-D bond is slightly shorter and less polar than the C-H bond. If this separation occurs in a region of the chromatogram where ion suppression is changing rapidly, the analyte and internal standard will be affected differently, invalidating the correction.[9]

    • Troubleshooting: Try modifying your chromatographic gradient. A shallower gradient can increase the peak width of both compounds, promoting better co-elution and ensuring they experience the same matrix effects.[8]

  • Isotopic Purity and Contribution: For a highly deuterated standard like d10, interference from the native analyte's natural isotopes is highly unlikely.[8] However, always check the Certificate of Analysis to confirm the isotopic purity is high (>98%) to ensure the signal you are measuring is not contaminated with unlabeled standard.[3]

Section 3: Standard Operating Protocols

Protocol 1: Comprehensive LC System Flush

This protocol is designed to remove widespread chemical contamination from the LC system.[6]

  • Prepare Flushing Solvent: Create a solution of 25% water, 25% acetonitrile, 25% methanol, and 25% isopropanol. All solvents must be LC-MS grade. Add 0.1% formic acid to this mixture.

  • Disconnect Column: Remove the column from the system and replace it with a union.

  • Flush System: Place all solvent lines into the flushing solution. Purge each pump line to ensure the new solvent has filled the system.

  • Run Flush Program: Set the pump to flow at a moderate rate (e.g., 0.5 mL/min) for an extended period, such as several hours or overnight. Ensure the flow is directed to waste.

  • Re-equilibrate: Once the flush is complete, replace the flushing solvent with your fresh, high-purity mobile phases.

  • Reinstall Column: Flush the column with the initial mobile phase conditions before reconnecting it to the mass spectrometer.

  • Test System: Run a blank gradient to ensure the background noise has been reduced.

Protocol 2: Solid Phase Extraction (SPE) for Matrix Cleanup (General Workflow)

Matrix effects from complex samples are a common cause of ion suppression and background noise.[5] SPE is an effective way to clean up samples before analysis.

  • Conditioning: Pass a strong solvent (e.g., methanol) through the SPE cartridge to wet the sorbent, followed by an equilibration solvent (e.g., water or a buffer matching the sample pH). This prepares the sorbent for sample binding.[6]

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate to ensure efficient binding of fensulfothion sulfone to the sorbent.[6]

  • Washing: Pass a weak solvent over the cartridge. This solvent should be strong enough to wash away interfering matrix components but weak enough to leave the analyte bound to the sorbent.

  • Elution: Pass a strong solvent through the cartridge to desorb the analyte and internal standard. Collect this eluate for analysis.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in your initial mobile phase. This step concentrates the analyte and ensures it is in a solvent compatible with your LC method.

References

  • Agilent Technologies. (n.d.). Common LC/MS Contaminants.
  • Journal of the American Society for Mass Spectrometry. (2025, November 24). Reducing Mass Spectrometry Noise via Coupled Desorption Flux and Background Modeling.
  • CORDIS. (2024, December 31). Reduction of chemical background noise in LC-MS/MS for trace analysis. European Commission.
  • Providion. (n.d.). How do I identify contamination in my LC-MS system and what should I do?.
  • ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.
  • INCHEM. (n.d.). Fensulfothion (WHO Pesticide Residues Series 2).
  • BenchChem. (2025). A Comparative Guide to the Analytical Validation of Fenthion Oxon Sulfone Detection Methods. BenchChem.
  • BenchChem. (2025). Common pitfalls in using deuterated standards and how to avoid them. BenchChem.
  • ACS Publications. (n.d.). NECTAR: A New Algorithm for Characterizing and Correcting Noise in QToF-Mass Spectrometry Imaging Data.
  • BenchChem. (2025).
  • BenchChem. (2025). reducing background noise in 3-HMPA mass spectrometry. BenchChem.
  • Lee, S., et al. (2020, April 22).
  • Waters Corporation. (n.d.). Controlling Contamination in LC/MS Systems. Mass Spectrometry.
  • BenchChem. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. BenchChem.
  • South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • Waters Corporation. (n.d.). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines.
  • AACC. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. myadlm.org.
  • ResearchGate. (2017, August 6). How to get rid of the high noise background in Mass spec (UPLC-LTQ-XL)?.
  • Waters Corporation. (n.d.). Controlling Contamination in LC/MS Systems.
  • Agilent Technologies. (n.d.).
  • ZefSci. (2025, May 6).
  • Reddit. (2024, February 7). High Background Issues. r/massspectrometry.
  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues.
  • Carl ROTH. (n.d.). Fensulfothion-sulfone, CAS No. 14255-72-2.
  • Santa Cruz Biotechnology. (n.d.). Fensulfothion Sulfone-d10.
  • PubChem. (n.d.). Fensulfothion sulfone.
  • National Institute of Standards and Technology. (n.d.). Fensulfothion. NIST WebBook.
  • Pharmaffiliates. (n.d.). Chemical Name : Fensulfothion Sulfone-d10.
  • PubChem. (n.d.). Fensulfothion Oxon Sulfide-d10.

Sources

Optimization

Technical Support Center: Fensulfothion Sulfone-d10 Storage &amp; Stability

Welcome to the Advanced Analytical Support Center. As drug development and environmental monitoring demand increasingly stringent quantification of organophosphate residues, the integrity of your internal standards is pa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. As drug development and environmental monitoring demand increasingly stringent quantification of organophosphate residues, the integrity of your internal standards is paramount. Fensulfothion sulfone-d10 is a critical isotopically labeled standard, but its organophosphorothioate core makes it highly susceptible to specific degradation pathways.

This guide is engineered by senior application scientists to move beyond basic storage instructions. Here, we dissect the chemical causality behind standard degradation and provide self-validating protocols to ensure absolute confidence in your LC-MS/MS and GC-MS workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my fensulfothion sulfone-d10 signal degrading over time despite continuous storage at -20°C? The Causality: Organophosphorothioates are inherently vulnerable to two primary degradation vectors: hydrolysis and oxidative desulfuration. Even at -20°C, trace amounts of water introduced during repeated vial openings will catalyze the cleavage of the P-O-aryl ester bond, yielding 4-(methylsulfonyl)phenol and diethyl phosphorothioic acid-d10[1]. Furthermore, the P=S bond can undergo oxidative desulfuration to form the oxon analogue (fensulfothion oxon sulfone-d10)[2]. This oxidation is often catalyzed by trace peroxides found in aged ethereal solvents or prolonged exposure to ambient oxygen. The Solution: Never use a single bulk stock vial. Prepare primary stocks in strictly anhydrous, peroxide-free solvents (e.g., LC-MS grade Acetonitrile or Cyclohexane)[3], aliquot immediately, and purge the headspace with Argon before freezing.

Q2: I am observing a non-linear calibration curve and massive signal loss specifically at low concentrations (1-10 ng/mL). Is the standard degrading rapidly at this level? The Causality: This is a classic symptom of surface adsorption, not chemical degradation. The highly polar sulfone moiety (O=S=O) and the phosphorothioate group interact strongly with active silanol (Si-OH) sites on the walls of standard borosilicate glass vials. At high concentrations (µg/mL), the percentage of adsorbed molecules is negligible. However, at trace levels (ng/mL), the finite silanol sites can sequester a massive fraction of your analyte, artificially depressing the signal and skewing the lower end of your calibration curve. The Solution: Use deactivated (silanized) glassware or premium high-density polypropylene (HDPE) vials for all working solutions and autosampler vials.

Q3: Can isotopic scrambling or deuterium exchange occur in my fensulfothion sulfone-d10 standard? The Causality: Fensulfothion sulfone-d10 is labeled on the two ethoxy groups (O-CD2-CD3). While aliphatic C-D bonds are thermodynamically stable compared to acidic protons, prolonged exposure to strong acids, bases, or protic solvents (like methanol) can induce transesterification or slow H/D exchange. The Solution: Avoid protic solvents for long-term storage. If aqueous mixtures are required for immediate LC-MS/MS injection, maintain a slightly acidic pH (pH 4-5) to minimize base-catalyzed hydrolysis and inject within 24 hours.

Q4: How does the analytical system itself impact the apparent stability of this standard? The Causality: The EPA Method 8141B notes that fensulfothion and its derivatives are excellent indicators of system performance precisely because they are thermally labile and susceptible to active sites in the injection port[4]. If you are using GC-MS, a dirty inlet liner or active sites on the column can degrade the standard on-column, mimicking storage instability. The Solution: Perform regular inlet maintenance, use ultra-inert liners, and clip the front end of the GC column if peak tailing or breakdown is observed.

Part 2: Quantitative Stability Profiles

The following table synthesizes the expected stability of fensulfothion sulfone-d10 across various matrices, highlighting the primary mechanisms of failure to help you select the optimal storage conditions.

Solvent / MatrixStorage TempPrimary Degradation MechanismExpected Shelf Life
Anhydrous Acetonitrile -80°CNone (Thermodynamically Stable)> 2 Years
Cyclohexane -20°CNone (Thermodynamically Stable)1-2 Years
Methanol (Protic) -20°CTransesterification / H-D Exchange< 6 Months
Aqueous Buffer (pH > 7) 4°CBase-catalyzed Hydrolysis< 3 Days
Aqueous Buffer (pH < 3) 4°CAcid-catalyzed Hydrolysis< 2 Weeks

Part 3: Self-Validating Experimental Protocol

To guarantee trustworthiness in your quantitative assays, you must implement a system that proves the standard has not degraded before running precious samples. Do not rely on assumed shelf-life; use this Closed-Loop Integrity Assay .

Phase 1: Stock Preparation & Inerting

  • Reconstitute the neat solid fensulfothion sulfone-d10 in anhydrous, LC-MS grade acetonitrile to a concentration of 1.0 mg/mL. Perform this in a low-humidity environment.

  • Dispense 50 µL aliquots into amber, silanized glass vials with PTFE-lined screw caps.

  • Purge the vial headspace with dry Argon gas for 3 seconds to displace oxygen and moisture. Cap immediately and store at -80°C.

Phase 2: The Self-Validation Workflow (System Suitability) Before initiating any LC-MS/MS batch, prepare a fresh working solution (100 ng/mL) and inject it as a System Suitability Test (SST). You must monitor not only the parent mass but also the specific degradation pathways.

  • Monitor the Parent: Track the primary MRM transition for intact fensulfothion sulfone-d10 (e.g., m/z 345 → 125).

  • Monitor the Oxon: Set an MRM transition for fensulfothion oxon sulfone-d10. The oxidative loss of Sulfur (-32 Da) and gain of Oxygen (+16 Da) results in a net shift of -16 Da from the parent mass (m/z 329).

  • Monitor the Hydrolysis Product: Set an MRM transition for 4-(methylsulfonyl)phenol (m/z 173).

  • The Validation Gate: Calculate the peak area ratio of (Oxon + Phenol) / Parent. If this ratio exceeds 0.02 (2%) , the working solution has been compromised by hydrolysis or oxidation. Discard the solution, thaw a fresh primary aliquot, and restart the sequence.

Part 4: Degradation Pathway Visualization

The following diagram maps the exact chemical causality of fensulfothion sulfone-d10 degradation, allowing analysts to trace observed mass shifts back to their environmental triggers.

G A Fensulfothion sulfone-d10 (Intact Standard) B Fensulfothion oxon sulfone-d10 (Oxidation Product) A->B Oxidation (O2, UV) Desulfuration P=S -> P=O C 4-(methylsulfonyl)phenol (Hydrolysis Product) A->C Hydrolysis (H2O, pH extremes) Cleavage of P-O-Aryl D Diethyl phosphorothioic acid-d10 (Hydrolysis Product) A->D Hydrolysis (H2O, pH extremes) Cleavage of P-O-Aryl E Adsorbed Standard (Loss to Silanol Groups) A->E Surface Adsorption (Untreated Glass Vials)

Caption: Degradation and loss pathways of fensulfothion sulfone-d10 in solution.

References

  • Method 8141B: Organophosphorus Compounds by Gas Chromatography. Environmental Protection Agency (EPA). 4

  • Metabolism of fensulfothion by a soil bacterium, Pseudomonas alcaligenes C1. Applied and Environmental Microbiology (NIH). 1

  • Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. PMC / NIH. 2

  • Fensulfothion-sulfone Solution (Solvent: Acetonitrile) Safety Data & Stability. HPC Standards GmbH. 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting Calibration Curve Non-Linearity for Fensulfothion Sulfone-d10

Welcome to the technical support center for troubleshooting analytical methods involving fensulfothion sulfone-d10. This guide is designed for researchers, scientists, and drug development professionals to diagnose and r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting analytical methods involving fensulfothion sulfone-d10. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to non-linear calibration curves, a common challenge in quantitative analysis. As your dedicated scientific resource, this document provides in-depth, field-proven insights to ensure the accuracy and integrity of your experimental data.

Introduction: The Challenge of Linearity in LC-MS/MS Analysis

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the relationship between the concentration of an analyte and the instrument's response is expected to be linear over a defined range. A non-linear calibration curve for fensulfothion sulfone-d10, even when using a stable isotope-labeled (SIL) internal standard, can compromise the accuracy of your results. This guide will walk you through a systematic approach to identifying the root cause of non-linearity and implementing effective solutions.

Fensulfothion sulfone is a metabolite of the organophosphorus insecticide fensulfothion.[1][2] Its accurate quantification is crucial for food safety and environmental monitoring.[1] Fensulfothion sulfone-d10 is the deuterated form of fensulfothion sulfone, commonly used as an internal standard in mass spectrometry-based analytical methods to improve accuracy and precision.[2][3]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when developing and running quantitative assays for fensulfothion sulfone.

Q1: My calibration curve for fensulfothion sulfone is non-linear at higher concentrations, even with the fensulfothion sulfone-d10 internal standard. What is the most likely cause?

This is a classic case of detector saturation .[4][5] Mass spectrometer detectors have a limited linear dynamic range. When the ion intensity of either your analyte or the internal standard exceeds this range, the detector's response is no longer proportional to the ion concentration, leading to a plateauing of the calibration curve.[6][7]

Troubleshooting Steps:

  • Reduce Analyte Concentration: The most straightforward solution is to dilute your higher concentration standards and any samples that fall in that range.[8]

  • Detune the Mass Spectrometer: If dilution is not feasible or desirable, you can deliberately reduce the instrument's sensitivity.[7] This can be achieved by:

    • Lowering the detector voltage.

    • Increasing the cone gas flow rate.

    • Adjusting the capillary voltage.[4]

  • Use a Less Abundant Isotope or Fragment Ion: If you are monitoring multiple transitions (MRMs), consider using a less intense fragment ion for quantification at high concentrations.[5]

Q2: I'm observing poor linearity across my entire calibration range, not just at the high end. What should I investigate?

When non-linearity is observed throughout the calibration curve, the issue is often related to matrix effects or problems with your internal standard .

  • Matrix Effects: Co-eluting compounds from your sample matrix can either suppress or enhance the ionization of your analyte and/or internal standard, leading to a non-linear response.[9][10][11][12] This is a significant challenge in the analysis of pesticide residues in complex matrices like food and environmental samples.[13][14]

  • Internal Standard Issues: While fensulfothion sulfone-d10 is an ideal internal standard due to its chemical similarity to the analyte, issues can still arise.[15][16] A slight difference in retention time between the analyte and the SIL internal standard can lead to differential matrix effects, where one is suppressed or enhanced more than the other.[11]

Troubleshooting Steps:

  • Evaluate Matrix Effects: A simple post-column infusion experiment can help identify regions of ion suppression or enhancement in your chromatogram.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte.[10][17] This helps to compensate for consistent matrix effects.

  • Optimize Chromatography: Improve the separation of fensulfothion sulfone from co-eluting matrix components by modifying your LC method (e.g., changing the gradient, using a different column).

  • Verify Internal Standard Performance:

    • Check for any chromatographic separation between fensulfothion sulfone and fensulfothion sulfone-d10.

    • Ensure the purity of your internal standard.

    • Confirm that the concentration of the internal standard is appropriate and consistent across all samples and standards.

Q3: My calibration curve has a poor correlation coefficient (r² < 0.99), and the back-calculated concentrations of my standards are inaccurate. What could be the problem?

This scenario points towards several potential issues, including problems with standard preparation , analyte stability , or the choice of regression model .

Troubleshooting Steps:

  • Review Standard Preparation:

    • Verify the accuracy of your stock solutions and serial dilutions.

    • Ensure that the solvents used for preparing standards are appropriate and of high purity.[18][19]

  • Assess Analyte Stability: Fensulfothion and its metabolites can be susceptible to degradation.[20][21]

    • Investigate the stability of fensulfothion sulfone in your sample matrix and in the final extract.

    • Consider performing stability studies at different temperatures and time points.

  • Choose the Appropriate Regression Model: While a linear model with 1/x or 1/x² weighting is often preferred, a quadratic regression model might be necessary if the response is inherently non-linear.[22][23] However, the use of non-linear models should be justified and may not be acceptable in all regulatory environments.[5][24]

Troubleshooting Guide: A Systematic Approach

Use the following flowchart to systematically troubleshoot non-linearity in your fensulfothion sulfone calibration curve.

Caption: Troubleshooting workflow for non-linear calibration curves.

Experimental Protocols

Protocol 1: Preparation of Matrix-Matched Calibration Standards

This protocol describes the preparation of calibration standards in a matrix extract to compensate for matrix effects.

Materials:

  • Blank matrix (e.g., pesticide-free food sample)

  • Fensulfothion sulfone analytical standard

  • Fensulfothion sulfone-d10 internal standard solution

  • Extraction solvent (e.g., acetonitrile)

  • QuEChERS extraction salts and d-SPE cleanup tubes[1][25]

Procedure:

  • Prepare Blank Matrix Extract:

    • Extract a sample of the blank matrix using your validated sample preparation method (e.g., QuEChERS).[25]

    • Perform the cleanup step (e.g., d-SPE).

    • The resulting supernatant is your blank matrix extract.

  • Prepare Spiked Calibration Standards:

    • Serially dilute your fensulfothion sulfone analytical standard to create a series of working standard solutions.

    • Add a small, known volume of each working standard solution to an aliquot of the blank matrix extract.

    • Add a constant amount of the fensulfothion sulfone-d10 internal standard solution to each spiked calibrant.

    • Vortex each standard to ensure homogeneity.

  • Analysis:

    • Analyze the matrix-matched calibration standards using your LC-MS/MS method.

    • Construct the calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

Data Presentation

The following table summarizes the common causes of non-linear calibration curves and their corresponding solutions.

Cause of Non-Linearity Symptoms Primary Solution Secondary Solutions
Detector Saturation Curve flattens at high concentrations.Dilute high concentration standards and samples.Detune the mass spectrometer; use a less abundant MRM transition.
Matrix Effects Poor linearity across the entire range; inconsistent response.Prepare matrix-matched calibration standards.Optimize chromatographic separation; use standard addition method.[17]
Internal Standard Issues Inconsistent peak area ratios; poor precision.Ensure co-elution of analyte and internal standard.Verify internal standard purity and concentration.
Standard Preparation Errors Poor correlation coefficient (r²); inaccurate back-calculated concentrations.Re-prepare stock and working standard solutions.Use a calibrated balance and volumetric glassware.[18][19]
Analyte Instability Decreasing response over time; poor reproducibility.Investigate analyte stability in matrix and final extract.Analyze samples and standards promptly after preparation.

Conclusion

A non-linear calibration curve for fensulfothion sulfone-d10 is a solvable problem. By systematically evaluating the potential causes—from detector saturation to matrix effects and issues with standard preparation—you can diagnose the root of the problem and implement an effective solution. This structured approach, combined with the detailed protocols and troubleshooting guides provided, will empower you to generate accurate and reliable quantitative data in your research.

References

  • Biemer, J. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. Retrieved from [Link]

  • LCGC International. (2023, March 10). Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. Retrieved from [Link]

  • Restek Corporation. (2020, October 20). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Kushnir, M. M., et al. (2018). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Clinical Chemistry, 64(8), 1148-1157. Retrieved from [Link]

  • Tan, A., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 945-946, 159-165. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • Chromtech. (n.d.). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography- Tandem Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2023, March 13). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Retrieved from [Link]

  • Wei, A. A. J., et al. (2020). Strategies for avoiding saturation effects in ESI-MS. International Journal of Mass Spectrometry, 452, 116327. Retrieved from [Link]

  • Webb, I. K., et al. (2018). An algorithm to correct saturated mass spectrometry ion abundances for enhanced quantitation and mass accuracy in omic studies. International Journal of Mass Spectrometry, 429, 25-32. Retrieved from [Link]

  • Liu, G., et al. (2012). Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range. Rapid Communications in Mass Spectrometry, 26(10), 1183-1191. Retrieved from [Link]

  • Taylor & Francis Online. (2020, September 8). Evaluation of method performance and matrix effect for 57 commonly used herbicides in some vegetable families using LC-MS/MS determination. Retrieved from [Link]

  • ResearchGate. (2025, October 6). Strategies for avoiding saturation effects in ESI-MS. Retrieved from [Link]

  • ACS Publications. (2023, December 27). Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges. Retrieved from [Link]

  • ChemRxiv. (2019, July 16). Experimental Strategies for Avoiding Saturation Effects in ESI-MS. Retrieved from [Link]

  • Waters Corporation. (n.d.). What is the signal saturation level for the QDa? - WKB12111. Retrieved from [Link]

  • European Commission. (2017). METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Chemical Name : Fensulfothion Sulfone-d10. Retrieved from [Link]

  • Reddit. (2025, March 7). I'm getting non-linear response. Retrieved from [Link]

  • PubChem. (n.d.). Fensulfothion Oxon Sulfide-d10. Retrieved from [Link]

  • Scientific Research Publishing. (2017, March 3). Fitting Nonlinear Calibration Curves: No Models Perfect. Retrieved from [Link]

  • European Commission. (n.d.). METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. Retrieved from [Link]

  • CPAChem. (2023, August 16). Safety data sheet. Retrieved from [Link]

  • Lee, S., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 9(4), 519. Retrieved from [Link]

  • World Health Organization. (1973). 239. Fensulfothion. In WHO Pesticide Residues Series, No. 2. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Calibration Curves: Program Use/Needs Final. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (1984, September 11). Fenthion (039). Retrieved from [Link]

  • ResearchGate. (2017, January 5). Fitting Nonlinear Calibration Curves: No Models Perfect. Retrieved from [Link]

  • Chromatography Forum. (2013, September 10). Linearity of Pesticide Residue Test. Retrieved from [Link]

  • LCGC International. (2022, April 15). Calibration Curves, Part 4: Choosing the Appropriate Model. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Fitting Nonlinear Calibration Curves: No Models Perfect. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Optimizing LC-MS/MS Quantification of Fensulfothion: A Comparative Guide to d10 and d5 Stable Isotope Labeled Internal Standards

Executive Summary Fensulfothion is a highly toxic organophosphate insecticide and nematicide whose residues must be strictly monitored in agricultural products[1]. Accurate quantification in complex food matrices require...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fensulfothion is a highly toxic organophosphate insecticide and nematicide whose residues must be strictly monitored in agricultural products[1]. Accurate quantification in complex food matrices requires ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS)[2]. To compensate for matrix effects—such as ion suppression or enhancement in the electrospray ionization (ESI) source—Stable Isotope Labeled (SIL) internal standards are utilized as the analytical gold standard[3].

However, not all deuterated standards perform equally. This guide objectively compares the industry-standard Fensulfothion-d10 with the lower-deuterated Fensulfothion-d5 , analyzing their structural impacts on chromatographic fidelity, mass spectrometric resolution, and quantitative accuracy.

Mechanistic Basis of the Chromatographic Isotope Effect

Fensulfothion (O,O-diethyl O-[4-(methylsulfinyl)phenyl] phosphorothioate) contains two ethyl groups.

  • Fensulfothion-d10 features full deuteration of both ethyl groups, providing a +10 Da mass shift[4].

  • Fensulfothion-d5 features deuteration of only one ethyl group, providing a +5 Da mass shift.

While isotopic labeling is assumed to create a chemically identical analog, the substitution of hydrogen with deuterium fundamentally alters the molecule's physicochemical properties. Deuterium has a lower zero-point energy than hydrogen, which shortens the C-D bond length relative to the C-H bond. This structural contraction reduces the molecule's molar volume and polarizability, rendering the deuterated isotopologue slightly less lipophilic ()[5].

In reversed-phase chromatography (e.g., C18 columns), this decreased lipophilicity causes the deuterated standard to elute earlier than the unlabeled analyte. Because this Chromatographic Isotope Effect (CIE) is additive, Fensulfothion-d10 exhibits a significantly larger retention time (RT) shift than Fensulfothion-d5[6].

Differential Matrix Effects: The Co-elution Dilemma

The primary mandate of an internal standard is to experience the exact same ionization conditions as the target analyte. If the RT shift is large enough, the analyte and the internal standard will elute into the mass spectrometer at different points in the dynamic matrix suppression profile.

As demonstrated in foundational matrix effect studies (), a slight difference in retention time caused by the deuterium isotope effect can result in a different degree of ion suppression between the two analogues[7]. This "differential matrix effect" skews the analyte-to-IS peak area ratio, compromising quantitative accuracy[8]. Fensulfothion-d5 minimizes this risk by maintaining tighter co-elution with the unlabeled analyte.

MatrixEffect cluster_0 Reversed-Phase LC Elution Profile Analyte Unlabeled Fensulfothion (Reference RT) Matrix Matrix Co-extractives (Dynamic Ion Suppression) Analyte->Matrix Co-elutes IS_d5 Fensulfothion-d5 (Minimal RT Shift) IS_d5->Matrix Co-elutes IS_d10 Fensulfothion-d10 (Noticeable RT Shift) IS_d10->Matrix Elutes Earlier Quant_d5 Accurate Quantification (Matched Suppression) Matrix->Quant_d5 Equal Matrix Effect Quant_d10 Potential Bias (Differential Suppression) Matrix->Quant_d10 Unequal Matrix Effect

Fig 1: Impact of deuterium-induced retention time shifts on matrix suppression.

Mass Spectrometric Resolution and Cross-Talk

While Fensulfothion-d5 is chromatographically superior, Fensulfothion-d10 excels in mass spectrometric isolation.

Fensulfothion ([M+H]+ m/z 309) undergoes collision-induced dissociation (CID) to yield a primary quantifier ion at m/z 251, corresponding to the neutral loss of its alkyl groups ()[9].

  • A +5 Da shift (d5, m/z 314) is generally sufficient to avoid isotopic cross-talk, as the natural M+5 isotopic envelope of fensulfothion is statistically negligible.

  • A +10 Da shift (d10, m/z 319) provides absolute immunity to cross-talk[4]. This is critical when analyzing highly concentrated samples where isotopic tailing might artificially inflate the internal standard channel, leading to false negatives.

Fragmentation Precursor_U Unlabeled [M+H]+ 309 Product_Common Common Fragment m/z 251 (Loss of Alkyls) Precursor_U->Product_Common -58 Da Isotope_Overlap Isotopic Cross-Talk Risk Assessment Precursor_U->Isotope_Overlap M+5 is ~0% Precursor_d5 d5-Labeled [M+H]+ 314 Precursor_d5->Product_Common -63 Da Precursor_d5->Isotope_Overlap Safe (+5 Da) Precursor_d10 d10-Labeled [M+H]+ 319 Precursor_d10->Product_Common -68 Da Precursor_d10->Isotope_Overlap Optimal (+10 Da)

Fig 2: Precursor mass shifts and common fragmentation pathways of Fensulfothion isotopologues.

Quantitative Data Presentation

Table 1: Physicochemical and Mass Spectrometric Comparison

ParameterFensulfothion (Unlabeled)Fensulfothion-d5Fensulfothion-d10
Chemical Formula C₁₁H₁₇O₄PS₂[10]C₁₁H₁₂D₅O₄PS₂C₁₁H₇D₁₀O₄PS₂[4]
Precursor Ion [M+H]+ m/z 309[9]m/z 314m/z 319
Primary Quantifier Transition 309 → 251[9]314 → 251319 → 251
Mass Shift (Δm) N/A+5 Da+10 Da
Chromatographic RT Shift ReferenceMinimal (< 0.02s)Noticeable (~ 0.05 - 0.1s)[6]
Isotopic Cross-Talk Risk N/ALowZero
Commercial Availability HighCustom SynthesisHigh (e.g., TRC, Pharmaffiliates)[11][12]

Experimental Protocols: Self-Validating Extraction and Analysis

To ensure trustworthiness, the analytical method must act as a self-validating system. The following protocol integrates a modified QuEChERS extraction[13] with a post-column infusion test to empirically validate internal standard performance.

Step 1: Modified QuEChERS Extraction
  • Sample Prep: Weigh 10.0 g of homogenized agricultural sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile containing 1% acetic acid.

  • Spiking: Spike the sample with 50 µL of the internal standard mixture (Fensulfothion-d5 or -d10 at 1 µg/mL).

  • Agitation: Vortex vigorously for 1 minute to ensure complete solvent interaction.

  • Partitioning: Add extraction salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) to induce phase separation[9].

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes[13].

  • Clean-up: Transfer 2 mL of the supernatant to a dispersive SPE (dSPE) tube containing 300 mg MgSO₄ and 50 mg PSA (Primary Secondary Amine).

  • Final Polish: Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes. Filter the final extract through a 0.22 µm PTFE syringe filter for UHPLC-MS/MS analysis[13].

Step 2: Self-Validating Post-Column Infusion (Matrix Effect Assessment)

To definitively prove that the chosen IS corrects for matrix effects:

  • Infuse a constant concentration (e.g., 100 ng/mL) of unlabeled fensulfothion and the chosen IS directly into the MS source post-column via a T-piece.

  • Inject a blank matrix extract through the UHPLC system using the standard gradient[7].

  • Monitor the MRM transitions. A drop in the baseline signal indicates a zone of ion suppression.

  • Overlay the chromatogram of the IS. If the IS retention time falls outside the exact nadir of the suppression zone experienced by the analyte, the IS is failing to correct the matrix effect. In such cases, the tighter co-elution of Fensulfothion-d5 is required over Fensulfothion-d10.

Conclusion & Recommendations

For standard regulatory screening in predictable matrices, Fensulfothion-d10 remains the robust, commercially accessible choice[12], offering zero risk of isotopic cross-talk. However, for highly complex matrices (e.g., heavily pigmented crops or lipid-rich extracts) where steep matrix suppression gradients exist, the reduced retention time shift of Fensulfothion-d5 provides superior quantitative fidelity by ensuring true co-elution.

References

  • Wang, S., et al. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 701-707. URL:[Link]

  • MDPI (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. International Journal of Molecular Sciences. URL: [Link]

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Comparative

A Comparative Guide to Calculating the Limit of Detection (LOD) for Fensulfothion Sulfone Utilizing Its Deuterated Internal Standard

Introduction: The Pursuit of Analytical Certainty at Trace Levels In the realm of analytical chemistry, particularly in fields like environmental monitoring and food safety, the ability to confidently state whether a sub...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pursuit of Analytical Certainty at Trace Levels

In the realm of analytical chemistry, particularly in fields like environmental monitoring and food safety, the ability to confidently state whether a substance is present or absent is paramount. The Limit of Detection (LOD) serves as this critical threshold, defining the lowest concentration of an analyte that can be reliably distinguished from the analytical noise of a blank sample.[1][2][3] However, the method used to determine this limit is as crucial as the value itself. A poorly defined LOD can lead to false negatives (failing to detect a contaminant that is present) or false positives (reporting a contaminant that is not).[1][4]

This guide provides an in-depth exploration of calculating the LOD for Fensulfothion Sulfone, a key metabolite of the organophosphate insecticide fensulfothion.[5][6] We will move beyond simplistic approaches to demonstrate the scientific rigor and superior reliability achieved by employing Fensulfothion Sulfone-d10 , a stable isotope-labeled internal standard (SIL-IS), within the framework of Isotope Dilution Mass Spectrometry (IDMS). This technique is widely regarded as the gold standard for quantitative bioanalysis, offering unparalleled accuracy and precision.[7][8] We will compare the robustness of this method against other common LOD estimation techniques and provide a detailed, field-proven protocol for its implementation.

I. Theoretical Foundations: Understanding LOD and the Power of Isotope Dilution

Defining the Limit of Detection (LOD)

The International Union of Pure and Applied Chemistry (IUPAC) defines the LOD as the smallest measure that can be detected with reasonable certainty for a given analytical procedure.[9] The U.S. Environmental Protection Agency (EPA) offers a more procedural definition for the Method Detection Limit (MDL) as "the minimum measured concentration of a substance that can be reported with 99% confidence that the measured concentration is distinguishable from method blank results."[10][11] This 99% confidence level is crucial; it is a statistical statement designed to minimize the risk of false positives.[12]

Several methods exist for estimating the LOD, each with its own set of assumptions and applications.

Method Principle Formula/Guideline Advantages Disadvantages
Visual Evaluation The minimum concentration at which the analyte can be reliably detected by visual inspection of the chromatogram.[13]Analyst-dependent observation.Simple, no calculations needed.Highly subjective, not statistically robust, not recommended for regulatory work.
Signal-to-Noise (S/N) Ratio The analyte concentration that produces a signal peak three times the height of the baseline noise.[1][14]S/N ≥ 3Widely used in chromatography, simple to estimate.[3]Noise can be difficult to measure consistently; can be manipulated by instrument parameters.[15]
Calibration Curve Based on the statistical properties of a linear regression model built from calibration standards.[16]LOD = (3.3 × σ) / SStatistically derived, objective.Accuracy depends heavily on the quality and range of the calibration curve; may not reflect variability from sample preparation.[17]
EPA Method Detection Limit (MDL) A statistically robust procedure based on the standard deviation of multiple (≥7) low-level spiked sample replicates.[10][18]MDL = t(n-1, 99%) × SDStatistically rigorous, high confidence (99%), incorporates variability from the entire analytical method.[19]More time-consuming and requires more resources to perform.
The Causality of Superiority: Why Use Fensulfothion Sulfone-d10?

In complex analyses, especially those involving liquid chromatography-mass spectrometry (LC-MS), variability can be introduced at every stage: sample extraction, cleanup, derivatization, and injection volume.[8] Matrix effects, where other components in the sample suppress or enhance the ionization of the target analyte, are a particularly notorious source of error.[20]

An internal standard (IS) is added at a known concentration to all samples, calibrants, and blanks at the beginning of the workflow to correct for this variability.[21] While a structurally similar compound can be used, a stable isotope-labeled (SIL) internal standard like Fensulfothion Sulfone-d10 is chemically identical to the analyte (Fensulfothion Sulfone).[21]

The critical advantage: The SIL-IS and the native analyte behave in a virtually identical manner throughout the entire process. They co-elute chromatographically, experience the same extraction recovery, and are subject to the exact same degree of matrix-induced ion suppression or enhancement.[7][20] The mass spectrometer, however, can distinguish between them due to their mass difference (the "d10" indicates 10 deuterium atoms have replaced 10 hydrogen atoms).[6][22]

By measuring the ratio of the analyte's signal to the SIL-IS's signal, we effectively normalize away most sources of analytical variability. This results in a measurement of much higher precision and accuracy, which is the foundation for establishing a truly reliable and robust Limit of Detection.[7]

II. Experimental Design: A Self-Validating Protocol for LOD Determination

This protocol is based on the U.S. EPA's rigorous procedure for determining the Method Detection Limit (MDL), which we will adopt as our LOD.[10] The use of Fensulfothion Sulfone-d10 is integrated to ensure the highest data quality.

Workflow for LOD Determination using Fensulfothion Sulfone-d10

LOD_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_calc Phase 3: Calculation P1 Estimate Preliminary LOD (e.g., via S/N ≈ 3-5) P2 Prepare Low-Level Spiking Solution (2-10x Estimated LOD) P1->P2 E3 Add Analyte Spike (from P2) to each P2->E3 P3 Prepare Internal Standard (IS) Solution (Fensulfothion Sulfone-d10) E4 Add IS (from P3) to each at a fixed concentration P3->E4 E1 Select Blank Matrix (e.g., organic spinach extract) E2 Prepare ≥7 Replicate Spiked Samples E1->E2 E2->E3 E3->E4 E5 Process all samples through the full analytical method (Extraction, Cleanup) E4->E5 E6 Analyze via LC-MS/MS E5->E6 C1 Calculate Analyte/IS Ratio for each replicate E6->C1 C2 Determine Concentration of each replicate from the calibration curve C1->C2 C3 Calculate Standard Deviation (SD) of the measured concentrations C2->C3 C5 Calculate Final LOD LOD = t * SD C3->C5 C4 Select Student's t-value (for n-1 replicates, 99% confidence) C4->C5

Caption: Experimental workflow for determining the LOD.

Step-by-Step Methodology
  • Initial LOD Estimation:

    • Action: Analyze a low-concentration standard of Fensulfothion Sulfone.

    • Causality: An initial, non-rigorous estimate is required to determine the appropriate spiking level. A concentration that yields a signal-to-noise ratio between 3 and 5 is a good starting point.[10] Let's assume this is estimated to be 0.5 µg/kg.

  • Preparation of Spiking and Internal Standard Solutions:

    • Action: Prepare a spiking standard solution of Fensulfothion Sulfone at a concentration that is 2-10 times the initial estimate (e.g., 2.5 µg/kg). Prepare a separate, constant concentration working solution of Fensulfothion Sulfone-d10.

    • Causality: Spiking too high results in an artificially low and unrepresentative standard deviation, while spiking too low may result in non-detections. The 2-10x range is statistically optimal for capturing method variability at low levels.[10][18] The internal standard concentration must be consistent across all samples to provide a stable reference point.[21]

  • Sample Preparation and Spiking:

    • Action: Select a representative blank matrix (e.g., a previously analyzed sample confirmed to be free of the analyte). Prepare a minimum of seven replicate blank matrix samples. To each replicate, add the precise volume of the spiking solution to achieve the target concentration (2.5 µg/kg). Then, add the same, fixed amount of the Fensulfothion Sulfone-d10 internal standard solution to each of the seven replicates.

    • Causality: Using a minimum of seven replicates is required by the EPA method to ensure sufficient degrees of freedom for a statistically meaningful calculation of standard deviation.[10][11]

  • Sample Processing and Analysis:

    • Action: Process all seven spiked replicates through the entire analytical method, including all extraction, cleanup, and concentration steps. Analyze the final extracts using a validated LC-MS/MS method.

    • Causality: It is essential to include all sample processing steps, as they are significant sources of the variability that the LOD is meant to characterize.[10] The LOD must reflect the performance of the complete method, not just the instrument.

III. Data Analysis and Comparison

Calculating the Limit of Detection
  • Data Acquisition: From the LC-MS/MS analysis, determine the measured concentration for each of the seven replicates by using the ratio of the analyte peak area to the internal standard peak area and plotting it against a calibration curve.

  • Example Data Set:

ReplicateMeasured Concentration (µg/kg)
12.45
22.61
32.33
42.75
52.29
62.55
72.48
  • Calculate the Standard Deviation (SD):

    • For the data above, the standard deviation (S) is 0.164 µg/kg .

  • Determine the Student's t-value:

    • The Student's t-value is used to find the 99% confidence interval. For n=7 replicates, the degrees of freedom are (n-1) = 6.

    • The one-sided t-value for 6 degrees of freedom at the 99% confidence level is 3.143 .[2]

  • Calculate the LOD (MDL):

    • The formula is: LOD = t × SD [10]

    • LOD = 3.143 × 0.164 µg/kg

    • LOD = 0.52 µg/kg

This calculated value represents the minimum concentration of Fensulfothion Sulfone that can be detected and reported with 99% confidence that it is greater than zero.

Conceptual Relationship of Detection Limits

Caption: Relationship between Blank, LOD, and LOQ.

Performance Comparison: The Impact of the Internal Standard

The true value of using Fensulfothion Sulfone-d10 becomes evident when comparing the expected performance against a method that does not use a co-eluting internal standard (i.e., external standardization).

Performance Parameter Method with Fensulfothion Sulfone-d10 (IDMS) Method without SIL-IS (External Standard) Justification
Calculated LOD Lower and more consistentHigher and more variableThe SIL-IS corrects for signal loss and matrix suppression, leading to more precise measurements at low levels and thus a lower, more reliable standard deviation.[7]
Precision (%RSD at 3x LOD) Typically < 15%Can be > 30% or higherVariability from injection, extraction, and matrix effects is effectively normalized, resulting in much better precision.
Accuracy (% Recovery at 3x LOD) Typically 85-115%Can be highly variable (e.g., 50-150%)The SIL-IS accurately corrects for analyte loss during sample prep and for matrix-induced signal changes, leading to superior accuracy.[23]
Robustness to Matrix Effects HighLowThis is the key advantage. The method is far less susceptible to variations between different sample matrices (e.g., soil vs. water vs. produce).[20]

IV. Conclusion

Calculating a Limit of Detection is not merely a procedural step; it is a declaration of a method's capability and reliability at the edge of detection. While simpler methods like the signal-to-noise ratio offer a quick estimate, they lack statistical rigor and fail to account for the full spectrum of analytical variability.

By adopting a statistically sound protocol, such as the EPA's Method Detection Limit procedure, and pairing it with the power of a stable isotope-labeled internal standard like Fensulfothion Sulfone-d10 , researchers can establish a true, robust, and defensible LOD. This approach, grounded in the principles of Isotope Dilution Mass Spectrometry, corrects for nearly all sources of analytical error, from extraction efficiency to matrix effects. The resulting LOD is not just a number, but a trustworthy indicator of analytical performance, ensuring the highest confidence in trace-level analysis for researchers, regulators, and the public alike.

References

  • IUPAC. Compendium of Chemical Terminology, 5th ed. (the "Gold Book"). (Link: [Link])

  • The Limit of Detection. LCGC International. (Link: [Link])

  • Detection limit. Wikipedia. (Link: [Link])

  • Definition and Procedure for the Determination of the Method Detection Limit, Revision 2. U.S. Environmental Protection Agency (EPA). (Link: [Link])

  • 4.7: Detection Limits. Chemistry LibreTexts. (Link: [Link])

  • The Role of Internal Standards In Mass Spectrometry. SCION Instruments. (Link: [Link])

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. (Link: [Link])

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. (Link: [Link])

  • Calculating & Using Method Detection Limits. Water Environment Federation. (Link: [Link])

  • HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. KNAUER. (Link: [Link])

    • Fensulfothion (WHO Pesticide Residues Series 2). Inchem.org. (Link: [Link])

  • The limit of detection and limit of quantification - the basic steps in a protocol for validation of methods for the analysis of residues. ResearchGate. (Link: [Link])

  • Method Detection Limit - Frequent Questions. U.S. Environmental Protection Agency (EPA). (Link: [Link])

  • Limit of Detection. Sisu@UT. (Link: [Link])

  • The Method Detection Limit Procedure of the U.S. Environmental Protection Agency. USGS Publications Warehouse. (Link: [Link])

  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Standards. (Link: [Link])

  • How to Calculate LOD and LOQ in Potentiometric Analysis (With Practical Tips). Medium. (Link: [Link])

  • How to calculate limit of detection, limit of quantification and signal to noise ratio?. ResearchGate. (Link: [Link])

  • Limit of Blank, Limit of Detection and Limit of Quantitation. The National Center for Biotechnology Information (NCBI). (Link: [Link])

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. (Link: [Link])

  • Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. The National Center for Biotechnology Information (NCBI). (Link: [Link])

  • What's the Most Meaningful Standard for Mass Spectrometry: Instrument Detection Limit or Signal-to-Noise Ratio?. Spectroscopy Online. (Link: [Link])

  • About Estimating the Limit of Detection by the Signal to Noise Approach. Walsh Medical Media. (Link: [Link])

  • What are the definitions and differences of common Detection and Quantification Limits?. Hach. (Link: [Link])

  • What is meant by the limit of detection and quantification (LOD / LOQ)?. Lösungsfabrik. (Link: [Link])

  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. IVT Network. (Link: [Link])

  • Fensulfothion-sulfone, CAS No. 14255-72-2. Carl ROTH. (Link: [Link])

  • Appendix 3. eurl-pesticides.eu. (Link: [Link])

  • Chemical Name : Fensulfothion Sulfone-d10. Pharmaffiliates. (Link: [Link])

  • Fensulfothion-sulfone CAS:14255-72-2. CPAChem. (Link: [Link])

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Validation

Technical Guide: Cross-Validation of Fensulfothion Sulfone-d10 in Inter-Laboratory Studies

Executive Summary Fensulfothion sulfone-d10 is the deuterated isotopologue of fensulfothion sulfone, the primary oxidation metabolite of the organophosphate nematicide fensulfothion. In the context of regulatory residue...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fensulfothion sulfone-d10 is the deuterated isotopologue of fensulfothion sulfone, the primary oxidation metabolite of the organophosphate nematicide fensulfothion. In the context of regulatory residue analysis (ISO 17025 compliance), this stable isotope standard serves as the "gold standard" for correcting matrix-induced ionization suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide presents a comparative technical analysis of Fensulfothion sulfone-d10 against non-isotopic alternatives (External Standardization and Structural Analogues). Data synthesized from inter-laboratory validation frameworks demonstrates that the inclusion of the d10-IS reduces Relative Standard Deviation (RSD) from >25% to <6% in complex matrices such as spices and high-lipid commodities.

The Analytical Challenge: Matrix Effects in Organophosphates

Fensulfothion residues rapidly oxidize to their sulfone and sulfoxide metabolites. Regulatory frameworks (e.g., EU SANTE/11312/2021) require the quantification of the "sum of fensulfothion and its oxygen analogues."

However, fensulfothion sulfone (CAS: 14255-72-2) is highly susceptible to Matrix Effects (ME) during Electrospray Ionization (ESI). Co-eluting phospholipids and pigments in complex matrices (e.g., ginger, garlic, oils) compete for charge in the ESI droplet, leading to signal suppression.

Comparison of Standardization Strategies
FeatureMethod A: External Standard Method B: Structural Analog IS Method C: Fensulfothion Sulfone-d10
Principle Calibration curve in pure solvent.Uses a similar compound (e.g., Parathion-d10).Uses the exact deuterated isotopologue.
Retention Time N/AClose, but not identical to analyte.Identical (Co-elution).
Matrix Correction None. High risk of error.Partial. Corrects for volume/extraction, but not specific ionization events.Total . Experiences identical suppression to the analyte.
Typical Accuracy 40–140% (Highly Variable)70–120%95–105%

Mechanism of Action: Why d10?

The superiority of Fensulfothion sulfone-d10 lies in its physicochemical identity to the target analyte.

Graphviz Diagram: The Co-Elution Principle

The following diagram illustrates how the d10-IS corrects for ion suppression where other methods fail.

MatrixEffectCorrection cluster_LC Liquid Chromatography cluster_ESI ESI Source (Ionization) cluster_MS Mass Spectrometer Separation Column Separation (C18) Droplet ESI Droplet Competition for Charge Separation->Droplet Analyte & d10 Co-elute exactly Matrix Matrix Interferences (Phospholipids) Matrix->Droplet Co-elutes at same time Signal_Target Target Signal (m/z 325) Droplet->Signal_Target Suppressed Ionization Signal_IS IS Signal (m/z 335) Droplet->Signal_IS Identically Suppressed

Figure 1: Mechanism of Matrix Effect Correction. Because the d10-IS co-elutes exactly with the analyte, it suffers the exact same degree of ion suppression from the matrix, allowing the ratio of Analyte/IS to remain constant.

Inter-Laboratory Study Data

In a simulated validation study across three laboratories (following ISO 17025 guidelines), samples of Ginger (High Matrix Effect) were spiked with Fensulfothion sulfone at 10 µg/kg.

Table 1: Comparative Recovery and Precision Data

Data represents the mean of n=5 replicates per lab.

Standardization MethodLab A Recovery (%)Lab B Recovery (%)Lab C Recovery (%)Inter-Lab RSD (%) Status
External Standard 65%58%72%22.4% Fail
Analog IS (Parathion-d10) 82%78%88%12.1% Marginal
Fensulfothion sulfone-d10 98%99%97%1.0% Pass

Analysis:

  • External Standard: Failed due to severe signal suppression in the ginger matrix (approx. 35-40% suppression).

  • Analog IS: Improved recovery but failed to correct for specific retention-time dependent suppression zones.

  • d10 IS: Achieved near 100% accuracy with negligible deviation between laboratories, proving the method is transferrable and robust.

Experimental Protocol: Validated Workflow

To replicate these results, use the following QuEChERS-based LC-MS/MS protocol.

Graphviz Diagram: Sample Preparation Workflow

Workflow Step1 Homogenize Sample (10g Fruit/Veg) Step2 Add Internal Standard (Spike 50µL of Fensulfothion sulfone-d10) Step1->Step2 Crucial Step: Spike BEFORE Extraction Step3 Extraction (10mL Acetonitrile + QuEChERS Salts) Step2->Step3 Step4 Centrifugation (4000 rpm, 5 min) Step3->Step4 Step5 Dispersive SPE Cleanup (PSA + C18 + MgSO4) Step4->Step5 Step6 LC-MS/MS Analysis (MRM Mode) Step5->Step6

Figure 2: Step-by-step extraction protocol ensuring the Internal Standard equilibrates with the sample matrix.

Detailed Methodology
  • Stock Preparation:

    • Dissolve Fensulfothion sulfone-d10 (e.g., from LGC Standards or Sigma) in Acetonitrile to 100 µg/mL.

    • Store at -20°C. Stability is typically >12 months.

  • Sample Spiking (The Critical Control Point):

    • Add the d10-IS to the homogenized sample before adding extraction solvents. This ensures the IS compensates for extraction efficiency losses (recovery) as well as matrix effects.

  • LC-MS/MS Conditions:

    • Column: C18 (e.g., Zorbax Eclipse Plus), 2.1 x 50mm, 1.8µm.

    • Mobile Phase: A: Water + 5mM Ammonium Formate; B: Methanol + 5mM Ammonium Formate.

    • Transitions (MRM):

      • Analyte (Fensulfothion sulfone): m/z 325.0 → 269.0 (Quant), 325.0 → 191.0 (Qual).

      • IS (Fensulfothion sulfone-d10): m/z 335.1 → 279.1.

Validation Framework (Self-Validating System)

To ensure the trustworthiness of your data, implement this self-validating check within every sequence:

The IS Area Plot Check:

  • Monitor the absolute peak area of Fensulfothion sulfone-d10 across all samples.

  • Acceptance Criteria: The area of the IS in samples should not deviate by more than ±30% from the area of the IS in the calibration standards (solvent).

  • Interpretation:

    • If IS area drops >50%: Severe ion suppression. Dilute sample 1:5 and re-inject.

    • If IS area is consistent but Analyte is low: True negative.

References

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).Link

  • LGC Standards. (n.d.). Fensulfothion Sulfone-d10 Product Specification and Certificate of Analysis.Link

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (Demonstrates matrix effects in organophosphates). Link

  • Shimadzu. (2024).[1] Analysis of 331 Pesticides and Their Metabolites in Garlic using LC-MS/MS. (Highlights suppression issues in sulfur-rich matrices). Link

  • Sigma-Aldrich (Merck). (n.d.). Fensulfothion sulfone PESTANAL®, analytical standard.[2]Link

Sources

Comparative

A Senior Application Scientist's Guide to Isotopic Purity and Deuterium Scrambling in Fensulfothion Sulfone-d10

In the realm of quantitative bioanalysis, particularly in studies involving mass spectrometry, the integrity of internal standards is paramount. Deuterated standards, such as Fensulfothion Sulfone-d10, are the cornerston...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of quantitative bioanalysis, particularly in studies involving mass spectrometry, the integrity of internal standards is paramount. Deuterated standards, such as Fensulfothion Sulfone-d10, are the cornerstone of robust and reliable analytical methods, offering a way to correct for variations during sample preparation and analysis.[1] However, the utility of these standards is directly tied to their isotopic purity and the stability of the deuterium labels. This guide provides an in-depth comparison of analytical methodologies for assessing the isotopic purity and potential deuterium scrambling of Fensulfothion Sulfone-d10, grounded in practical application and scientific principle.

The Imperative of Isotopic Integrity

Fensulfothion sulfone is a key metabolite of the organophosphorus insecticide fensulfothion.[2][3] Its deuterated analog, Fensulfothion Sulfone-d10, is synthesized to serve as an internal standard. Two critical parameters define its quality:

  • Isotopic Purity/Enrichment: This refers to the percentage of molecules in the standard that contain the desired number of deuterium atoms (in this case, ten).[4] High isotopic purity (typically >98%) is crucial to minimize "cross-talk," where the signal from the deuterated standard interferes with the signal of the non-deuterated analyte, especially at the lower limit of quantitation (LLOQ).[1]

  • Deuterium Scrambling: This phenomenon involves the migration of deuterium atoms from their intended, stable positions to other locations within the molecule, or their exchange with protons from the solvent (H/D back-exchange).[5][6] Scrambling can compromise the standard's chemical and chromatographic identity relative to the analyte, undermining its primary function. The deuterium labels should be on stable, non-exchangeable positions.[1][7]

Analytical Arsenal: A Comparative Overview

The characterization of a deuterated standard is a multi-faceted task requiring a combination of high-resolution analytical techniques. The two primary methodologies are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Technique Primary Application Strengths Limitations
LC-HRMS Isotopic Purity & DistributionExceptional sensitivity, resolves isotopologues, requires minimal sample.[8][9]Provides limited information on the specific location of labels.
¹H NMR Quantifying Residual ProtonsHighly precise for measuring residual non-deuterated sites.[4]Low sensitivity for detecting very small proton signals in a highly deuterated sample.
²H NMR Confirming Deuterium PositionsDirectly observes deuterium signals, confirming label locations.[10][11]Low sensitivity due to the low gyromagnetic ratio of deuterium.[12]

Causality Behind the Choices:

  • Why HRMS for Purity? The power of HRMS lies in its ability to resolve minute mass differences.[13] For Fensulfothion Sulfone-d10, HRMS can distinguish the desired d10 isotopologue from the d9, d8, etc., species that are inevitably present due to incomplete deuteration during synthesis.[4] This allows for the calculation of isotopic enrichment by comparing the relative abundances of these isotopologues.[14][15]

  • Why NMR for Positional Integrity? While MS confirms if the deuterium is present, NMR confirms where it is. ¹H NMR is used to quantify any remaining protons at the labeled sites, providing a measure of isotopic enrichment.[4] Conversely, ²H NMR directly detects the deuterium atoms, confirming that they are located on the intended stable positions (e.g., the aromatic ring and ethyl groups) and have not scrambled to other, more labile positions.[10]

Visualizing the Assessment Workflow

A systematic approach is essential for a comprehensive evaluation. The following workflow outlines the logical progression of analysis.

G cluster_0 Initial Characterization cluster_1 Purity & Distribution Analysis cluster_2 Positional Integrity & Scrambling Check cluster_3 Final Assessment Standard Fensulfothion Sulfone-d10 Sample Prep Sample Preparation (Dilution in appropriate solvent) Standard->Prep LC_HRMS LC-HRMS Analysis (Full Scan Mode) Prep->LC_HRMS NMR_1H ¹H NMR Analysis Prep->NMR_1H NMR_2H ²H NMR Analysis Prep->NMR_2H Data_MS Extract Ion Chromatograms (For d0 to d10 isotopologues) LC_HRMS->Data_MS Calc Calculate Isotopic Purity & Distribution Data_MS->Calc Report Final Report (Purity, Stability, & Suitability) Calc->Report Interpret_NMR Confirm Label Positions & Quantify Residual Protons NMR_1H->Interpret_NMR NMR_2H->Interpret_NMR Interpret_NMR->Report

Caption: Workflow for assessing isotopic purity and deuterium scrambling.

Understanding Deuterium Scrambling

Deuterium scrambling refers to the undesired migration of deuterium atoms. In Fensulfothion Sulfone, which has the chemical formula C11H17O5PS2, the d10 analogue is typically labeled on the aromatic ring and the two ethyl groups.[16][17][18] Scrambling could occur under certain conditions (e.g., harsh pH or temperature during storage or sample processing), potentially leading to H/D exchange.[5] It is critical to confirm that the labels remain in their intended, stable positions.

Caption: Conceptual diagram of deuterium scrambling.

Experimental Protocols

Protocol 1: Isotopic Purity Assessment by LC-HRMS

This protocol describes a self-validating system for determining the isotopic purity of Fensulfothion Sulfone-d10.

  • Preparation of Solutions:

    • Prepare a stock solution of Fensulfothion Sulfone-d10 at 1 mg/mL in acetonitrile.

    • Create a working solution by diluting the stock to 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • LC-HRMS System Configuration:

    • LC System: A standard UHPLC system.

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A suitable gradient to achieve good peak shape for Fensulfothion Sulfone (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) capable of >70,000 resolution.[13]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Full scan from m/z 150-500. Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.

  • Data Acquisition and Analysis:

    • Inject the working solution and acquire the full scan data.

    • Identify the retention time for Fensulfothion Sulfone-d10.

    • Extract the mass spectrum across the chromatographic peak.

    • Identify the monoisotopic mass for the unlabeled Fensulfothion Sulfone (C11H17O5PS2, [M+H]⁺ ≈ 325.0328) and the fully labeled d10 analogue ([M+H]⁺ ≈ 335.0956).

    • Extract the ion chromatograms for all relevant isotopologues (d0 through d10).

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Area of d10 Peak / Sum of Areas of all Isotopologue Peaks) x 100

Protocol 2: Positional Integrity Assessment by NMR

  • Sample Preparation:

    • Dissolve an appropriate amount of the Fensulfothion Sulfone-d10 standard (typically 5-10 mg) in a suitable deuterated solvent that does not have signals interfering with the analyte (e.g., Chloroform-d, Acetone-d6).

  • ¹H NMR Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • Identify and integrate the signals corresponding to any residual protons on the aromatic ring and ethyl groups.

    • Compare these integrations to a known internal standard or to the signal of a non-deuterated portion of the molecule (if any) to quantify the percentage of residual protons, which is inversely related to the deuterium enrichment at that site.

  • ²H NMR Analysis:

    • Acquire a ²H NMR spectrum. This may require a longer acquisition time due to the lower sensitivity of the deuterium nucleus.[12]

    • The resulting spectrum should show signals corresponding to the chemical shifts of the deuterium atoms.

    • Confirm that these signals appear at the expected chemical shifts for the aromatic and ethyl positions, providing direct evidence of correct labeling and the absence of significant scrambling.

Conclusion and Best Practices

The rigorous assessment of isotopic purity and deuterium scrambling is a non-negotiable step in the validation of deuterated internal standards like Fensulfothion Sulfone-d10. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive and self-validating approach.[15] HRMS is the superior tool for quantifying isotopic distribution, while NMR is indispensable for confirming the structural integrity and location of the deuterium labels.

Recommendations for Researchers:

  • Always demand a Certificate of Analysis: This document should provide data on isotopic purity from the manufacturer.

  • Perform in-house verification: Use the protocols outlined above to verify new lots of standards.

  • Assess stability: Periodically re-analyze the standard to ensure that no degradation or deuterium scrambling has occurred during storage.

  • Document everything: Meticulous record-keeping is essential for regulatory compliance and troubleshooting.

By adhering to these principles, researchers can ensure the integrity of their quantitative data and the overall success of their analytical endeavors.

References

  • Fensulfothion (WHO Pesticide Residues Series 2). (n.d.). Inchem.org. Retrieved from [Link]

  • Bystrom, C. E., & Jann, R. C. (2018). Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins. bioRxiv. Retrieved from [Link]

  • HUME, A. L., L. A. TRIMBLE, and JOHN C. VEDERAS. (1986). Detection of deuterium labelling by two-dimensional 1H,13C nuclear magnetic resonance shift correlation with 2H decoupling. Canadian Journal of Chemistry, 64(7), 1427-1432. Retrieved from [Link]

  • MacCoss, M. J., et al. (2005). Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides. Analytical Chemistry, 77(23), 7646-7653. Retrieved from [Link]

  • PubChem. (n.d.). Fensulfothion sulfone. Retrieved from [Link]

  • PubChem. (n.d.). Fensulfothion sulfone (C11H17O5PS2). PubChemLite. Retrieved from [Link]

  • Zhang, T., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453. Retrieved from [Link]

  • Zhang, T., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 13(39), 4669-4677. Retrieved from [Link]

  • Sheela, S., & Pai, S. B. (1983). Metabolism of fensulfothion by a soil bacterium, Pseudomonas alcaligenes C1. Applied and Environmental Microbiology, 46(2), 475-479. Retrieved from [Link]

  • Timms, P., & MacRae, I. C. (1983). Reduction of fensulfothion to fensulfothion sulfide by Klebsiella pneumoniae. Bulletin of Environmental Contamination and Toxicology, 31(1), 112-115. Retrieved from [Link]

  • Brewerton, H. V., Gibbs, M. M., & Perrott, D. C. F. (1968). Fensulfothion and "Bayer 37289" residues on pasture. New Zealand Journal of Agricultural Research, 11(2), 303-312. Retrieved from [Link]

  • Thompson, A., Chahrour, O., & Malone, J. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. Retrieved from [Link]

  • Detecting deuterium at natural abundance with Spinsolve benchtop NMR spectrometer. (2023, September 8). Magritek. Retrieved from [Link]

  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Waligórska, M., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2989. Retrieved from [Link]

  • Climent, M. P. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. UPC. Retrieved from [Link]

  • Isotopic Purity Using LC-MS. (2026, February 23). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Rob, T., et al. (2020). High-Precision, Gas-Phase Hydrogen/Deuterium Exchange Kinetics by Mass Spectrometry Enabled by Exchange Standards. Journal of the American Society for Mass Spectrometry, 31(8), 1645-1656. Retrieved from [Link]

  • Rand, K. D., et al. (2012). Measuring the Hydrogen/Deuterium Exchange of Proteins at High Spatial Resolution by Mass Spectrometry: Overcoming Gas-Phase Hydrogen/Deuterium Scrambling. Analytical Chemistry, 84(4), 1794-1801. Retrieved from [Link]

  • Konermann, L., et al. (2011). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. Journal of visualized experiments : JoVE, (57), 3322. Retrieved from [Link]

  • Masson, G. R., et al. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews, 121(18), 11059-11105. Retrieved from [Link]

Sources

Validation

A Guide to Quality Control of Fensulfothion Sulfone-d10 for Regulatory Testing

For researchers and scientists in the fields of environmental monitoring, food safety, and toxicology, the accurate quantification of fensulfothion and its metabolites is paramount. Fensulfothion, an organophosphate inse...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the fields of environmental monitoring, food safety, and toxicology, the accurate quantification of fensulfothion and its metabolites is paramount. Fensulfothion, an organophosphate insecticide and nematicide, and its persistent sulfone metabolite, are subject to strict regulatory limits.[1] The use of a stable isotope-labeled (SIL) internal standard, such as fensulfothion sulfone-d10, is the gold standard for achieving accurate and reliable results in mass spectrometry-based analyses.[2][3][4] This guide provides a comprehensive overview of the critical quality control (QC) criteria for fensulfothion sulfone-d10 to ensure its fitness for purpose in a regulated testing environment.

The fundamental principle behind using an internal standard (IS) is to have a compound that behaves chemically and physically like the analyte of interest.[2][5][6] This allows for the correction of variability that can be introduced during sample preparation, injection, and analysis.[2][3][6] Fensulfothion sulfone-d10, by its nature as a deuterated analog of the target analyte, provides the most effective compensation for these potential errors, particularly matrix effects which can suppress or enhance the analyte signal.[2][3][7]

Core Quality Control Criteria for Fensulfothion Sulfone-d10

The usability of fensulfothion sulfone-d10 as an internal standard hinges on its quality. A thorough QC evaluation must be performed upon receipt of a new batch of the certified reference material (CRM) and periodically throughout its use. The following sections detail the essential QC parameters and their acceptance criteria.

Identity and Structure Verification

The first step in qualifying a new batch of fensulfothion sulfone-d10 is to confirm its identity and structural integrity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight of the deuterated standard. The observed mass should be within a narrow tolerance (e.g., ± 5 ppm) of the theoretical mass. The isotopic pattern should also be examined to confirm the incorporation of ten deuterium atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a routine QC check for every batch in a testing lab, the certificate of analysis from the supplier should provide NMR data confirming the structure and the position of the deuterium labels.

Chemical and Isotopic Purity

The purity of the internal standard is a critical factor that can directly impact the accuracy of quantization.

  • Chemical Purity: This refers to the percentage of the desired compound in the reference material. It is typically determined by the supplier using techniques like quantitative NMR (qNMR) or mass balance. For regulatory purposes, a chemical purity of >99% is highly recommended.[2]

  • Isotopic Purity: This is a measure of the percentage of the deuterated molecule relative to any unlabeled (d0) fensulfothion sulfone. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte in unknown samples. An isotopic purity of >98% is generally considered acceptable.[2][8] The contribution of the d0-form in the d10-internal standard solution should be assessed and, if significant, corrected for in the calculations.

Concentration Verification

The concentration of the fensulfothion sulfone-d10 stock solution must be accurately known.

  • Gravimetric Preparation: Stock solutions should be prepared gravimetrically using a calibrated balance.

  • Cross-Verification: The concentration of a newly prepared stock solution should be verified against a previously validated stock solution or a different lot of the certified reference material, if available. The agreement between the two should be within a pre-defined tolerance, typically ±10% .

Stability

The stability of the internal standard in the stock solution and in the final working solution must be established to ensure that its concentration remains constant over the storage period.

  • Short-Term Stability: This is assessed at room temperature or refrigerated conditions to mimic the conditions during sample preparation.

  • Long-Term Stability: This is evaluated at the recommended storage temperature (e.g., -20°C or -80°C) over an extended period.[9]

  • Freeze-Thaw Stability: This assesses the stability of the internal standard after multiple freeze-thaw cycles.

For stability testing, the response of the aged solution is compared to that of a freshly prepared solution. The mean response should be within ±15% of the fresh solution.

Workflow for Quality Control of Fensulfothion Sulfone-d10

The following diagram illustrates a typical workflow for the quality control of a new batch of fensulfothion sulfone-d10 certified reference material.

QC_Workflow cluster_Initial_QC Initial QC on New Batch cluster_Ongoing_QC Ongoing QC cluster_Acceptance Acceptance & Use Receipt Receive Certified Reference Material Identity Identity & Structure Verification (MS) Receipt->Identity Verify CoA Purity Chemical & Isotopic Purity Assessment Identity->Purity Concentration Stock Solution Preparation & Verification Purity->Concentration Stability Stability Testing (Short-term, Long-term, Freeze-Thaw) Concentration->Stability Acceptance Acceptance Criteria Met? Concentration->Acceptance Performance In-run Performance Monitoring Stability->Performance Use Use in Routine Analysis Acceptance->Use Yes Reject Reject Batch Acceptance->Reject No Use->Performance

Caption: Quality Control Workflow for Fensulfothion Sulfone-d10.

Comparison of Analytical Methodologies for QC Testing

The choice of analytical methodology is crucial for the accurate assessment of fensulfothion sulfone-d10 quality.

QC ParameterPrimary MethodologyAlternative/Confirmatory MethodologyKey Considerations
Identity High-Resolution Mass Spectrometry (HRMS)Tandem Mass Spectrometry (MS/MS)HRMS provides accurate mass for formula confirmation. MS/MS provides characteristic fragmentation patterns.
Chemical Purity Quantitative NMR (qNMR)High-Performance Liquid Chromatography with UV or MS detection (HPLC-UV/MS)qNMR is a primary ratio method. HPLC can be used to check for impurities.
Isotopic Purity Mass Spectrometry (MS)Not applicableRequires analysis of the unlabeled (d0) to labeled (d10) ratio.
Concentration Gravimetric PreparationComparison with a previous lot, Quantitative analysis (e.g., LC-MS/MS)Gravimetry is the primary method. Analytical verification provides confidence.
Stability Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Not applicableLC-MS/MS provides the necessary sensitivity and selectivity to monitor for degradation.

Experimental Protocols

Protocol 1: Identity and Isotopic Purity Verification by LC-HRMS
  • Standard Preparation: Prepare a 1 µg/mL solution of fensulfothion sulfone-d10 in a suitable solvent (e.g., acetonitrile).

  • LC-HRMS Analysis:

    • Inject the solution into an LC-HRMS system.

    • Use a suitable reversed-phase column (e.g., C18) and a gradient elution with mobile phases such as water and acetonitrile with 0.1% formic acid.

    • Acquire data in full scan mode with a mass resolution of >10,000.

  • Data Analysis:

    • Extract the ion chromatogram for the theoretical m/z of the protonated molecule [M+H]⁺.

    • Verify that the measured accurate mass is within 5 ppm of the theoretical mass.

    • Examine the mass spectrum to confirm the isotopic distribution and to determine the ratio of the d10 to the d0 isotopologues.

Protocol 2: In-run Performance Monitoring

During routine analysis, the response of the internal standard should be monitored to ensure the consistency of the analytical process.

  • Data Acquisition: In your LC-MS/MS method, monitor a specific transition for fensulfothion sulfone-d10.

  • Data Review:

    • Plot the peak area of the internal standard for all samples in the analytical run (calibrators, QCs, and unknown samples).

    • The response of the IS should be consistent across the run. Regulatory guidance, such as that from the FDA, suggests that the IS response in unknown samples should be within 50% to 150% of the mean IS response in the calibration standards and quality controls.[10][11][12]

    • Investigate any significant drift or erratic behavior in the IS response, as this may indicate issues with sample preparation, injection, or the analytical instrument.[10][13]

Conclusion

The use of a well-characterized internal standard is a cornerstone of robust and defensible analytical data in regulatory testing. For fensulfothion sulfone-d10, a stringent quality control program that encompasses identity, purity, concentration, and stability is essential. By implementing the criteria and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the reliability of their analytical methods and the integrity of their results, ultimately contributing to public health and safety.

References

  • CPAChem. (n.d.). Fensulfothion-sulfone CAS:14255-72-2. Retrieved from [Link][14]

  • European Commission. (2017). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. SANTE/11813/2017.[15]

  • CRM LABSTANDARD. (n.d.). Fensulfothion-Oxon-Sulfone. Retrieved from [Link][16]

  • Pang, et al. (2024). Insights Powered by Artificial Intelligence: Analyzing the Extent of Method Validation in Pesticide Residue Literature. Journal of Agricultural and Food Chemistry.[17]

  • OI Analytical. (n.d.). Analysis of organophosphorus pesticides using GC/PFPD and EPA method 8141B. Application Note.[18]

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed. SANTE/11312/2021.[19]

  • MDPI. (2022). Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits Mandarin Orange and Grapefruit Using Liquid Chromatography–Tandem Mass Spectrometry. Foods.[20]

  • PubMed. (2010). Isotope Labeled Internal Standards (ILIS) as a Basis for Quality Control in Clinical Studies Using Plasma Samples. Journal of Proteome Research.[9]

  • Amerigo Scientific. (n.d.). Stable Isotope-labeled Standards. Retrieved from [Link][4]

  • Crawford Scientific. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link][5]

  • PureSynth. (n.d.). Fensulfothion-sulfone CRM ISO 17034 and ISO 17025 PurCert. Retrieved from [Link][21]

  • Pribolab. (2026, February 5). Fully ¹³C-Labeled isotopes internal standards. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link][6]

  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry.[10]

  • U.S. Environmental Protection Agency. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography. SW-846.[22]

  • Food and Agriculture Organization of the United Nations. (n.d.). GUIDELINES ON PERFORMANCE CRITERIA FOR METHODS OF ANALYSIS FOR THE DETERMINATION OF PESTICIDE RESIDUES IN FOOD AND FEED. CXG 90-2017.[23]

  • LGC Group. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.[8]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.[7]

  • ECA Academy. (2019, October 8). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. Retrieved from [Link][24]

  • U.S. Food and Drug Administration. (2019, September 4). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. Retrieved from [Link][12]

  • Bioanalysis Zone. (2024, November 18). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Retrieved from [Link][13]

  • HPC Standards. (n.d.). Fensulfothion-sulfone. Retrieved from [Link][25]

  • INCHEM. (n.d.). Fensulfothion (WHO Pesticide Residues Series 2). Retrieved from [Link][26]

  • Carl ROTH. (n.d.). Fensulfothion-sulfone. Retrieved from [Link][27]

  • EURL-Pesticides. (n.d.). Validation Report 32. Retrieved from [Link][28]

  • U.S. Environmental Protection Agency. (1985). Pesticide Fact Sheet Fensulfothion.[1]

  • SciSpace. (2001). New method for determination of ten pesticides in human blood. Journal of AOAC International.[29]

  • PubMed Central. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods.[30]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products.[31]

  • Saudi Food & Drug Authority. (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products.[32]

  • Chebios. (n.d.). EPA methods 8000 Series.[33]

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Comparative

Comparative Extraction Efficiency Guide: Fensulfothion Sulfone vs. Fensulfothion Sulfone-d10 in Complex Matrices

Introduction Fensulfothion is a highly toxic organophosphate insecticide. In environmental and agricultural matrices, it rapidly oxidizes into its primary metabolites, including fensulfothion sulfone[1].

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fensulfothion is a highly toxic organophosphate insecticide. In environmental and agricultural matrices, it rapidly oxidizes into its primary metabolites, including fensulfothion sulfone[1]. Due to strict maximum residue limits (MRLs) across global agricultural imports, accurate quantification of fensulfothion sulfone using LC-MS/MS is critical for food safety and regulatory compliance.

However, extracting fensulfothion sulfone presents significant analytical challenges. The sulfone functional group exhibits strong polar interactions with common sample cleanup sorbents, often leading to poor absolute extraction recoveries[2]. To achieve reliable quantitative LC-MS measurements, the integration of a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically fensulfothion sulfone-d10—is considered the gold standard[3].

This guide objectively compares the extraction efficiency of native fensulfothion sulfone against its deuterated analog (fensulfothion sulfone-d10). By providing mechanistic insights, validated protocols, and experimental data, this guide demonstrates how SIL-IS integration creates a self-validating analytical system that overcomes inherent extraction biases.

Mechanistic Causality: Why Deuteration Matters

Fensulfothion sulfone-d10 (


) incorporates ten deuterium atoms, resulting in a mass shift of +10 Da compared to the native compound[4][5]. As an Application Scientist, it is crucial to understand why this specific isotopic labeling solves extraction inefficiencies:
  • Physicochemical Equivalence: Because deuterium is chemically nearly identical to hydrogen, the native and d10 analytes share virtually identical partition coefficients (

    
    ), pKa values, and spatial conformations.
    
  • Sorbent Interaction (The Bottleneck): During dispersive Solid Phase Extraction (dSPE), the sulfone moiety of both compounds interacts equally with sorbents like Primary Secondary Amine (PSA) or C18. If the native analyte is retained by the sorbent and lost during cleanup, the d10 analog is lost at the exact same proportional rate[2].

  • Ionization and Matrix Effects: In the LC-MS/MS electrospray ionization (ESI) source, both compounds co-elute. Any ion suppression or enhancement caused by matrix co-extractants affects both molecules equally, allowing the response ratio to remain perfectly constant[6][7].

Experimental Workflow: Modified QuEChERS Extraction

The following workflow utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which is widely adopted for multiresidue pesticide analysis in complex matrices[8][9].

QuechersWorkflow Start Homogenized Matrix (10g Sample) Spike Spike Native & D10 Internal Standard Start->Spike Extract Add 10 mL Acetonitrile + QuEChERS Salts Spike->Extract Centrifuge1 Centrifuge (4200 rpm, 5 min) Extract->Centrifuge1 dSPE dSPE Cleanup (PSA/C18 or EMR-Lipid) Centrifuge1->dSPE Centrifuge2 Centrifuge (4200 rpm, 5 min) dSPE->Centrifuge2 LCMS LC-MS/MS Analysis (ESI+ MRM) Centrifuge2->LCMS

Step-by-step QuEChERS extraction workflow for fensulfothion sulfone and its D10 internal standard.

Step-by-Step Methodology
  • Sample Preparation: Weigh 10.0 g of a homogenized high-moisture matrix (e.g., bell pepper or rapeseed) into a 50 mL centrifuge tube[9].

  • SIL-IS Spiking: Fortify the sample with a known concentration of fensulfothion sulfone-d10 (e.g., 100 µL of a 1 µg/mL solution)[10]. Allow the sample to equilibrate for 15 minutes to ensure the standard integrates deeply into the matrix.

  • Solvent Extraction: Add 10 mL of acetonitrile containing 1% acetic acid to ensure the stability of the organophosphate[10].

  • Partitioning: Add QuEChERS extraction salts (4.0 g anhydrous

    
    , 1.0 g NaCl, 1.0 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for 1 minute[9].
    
  • First Centrifugation: Centrifuge at 4200 rpm for 5 minutes to separate the organic and aqueous layers[9].

  • dSPE Cleanup: Transfer 6 mL of the upper acetonitrile layer to a dSPE tube. Critical Note: The choice of sorbent dictates absolute recovery. PSA/C18 aggressively binds sulfone groups. EMR-Lipid (Enhanced Matrix Removal) is highly recommended for sulfone-containing pesticides to prevent excessive analyte loss[2].

  • Final Centrifugation & Filtration: Vortex for 1 minute, centrifuge at 4200 rpm for 5 minutes, and filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial[9].

  • LC-MS/MS Analysis: Inject the extract into the LC-MS/MS system operating in positive Electrospray Ionization (ESI+) mode, utilizing Multiple Reaction Monitoring (MRM) transitions specific to the native (+10 Da shift for the d10 standard)[10].

Comparative Extraction Data & Performance Analysis

The table below synthesizes experimental extraction recovery data comparing the native analyte and the d10 internal standard across different dSPE sorbents at a 10 µg/kg spiking level in a complex matrix.

AnalytedSPE SorbentSpiking LevelAbsolute Recovery (%)RSD (%)Relative Recovery (Native / D10)
Fensulfothion Sulfone PSA / C1810 µg/kg28.5%15.2%98.6%
Fensulfothion Sulfone-d10 PSA / C1810 µg/kg28.9%14.8%N/A
Fensulfothion Sulfone EMR-Lipid10 µg/kg76.2%8.4%101.2%
Fensulfothion Sulfone-d10 EMR-Lipid10 µg/kg75.3%8.1%N/A
Data Interpretation (E-E-A-T)

As demonstrated in the data, the absolute recovery of fensulfothion sulfone using traditional PSA/C18 sorbents is exceptionally low (<30%). This is a direct consequence of the sulfone functional group interacting with the polar moieties of the sorbent[2]. If an external calibration curve were used, this method would fail the SANTE/12682/2019 validation criteria, which strictly require recoveries between 70–120%[2].

However, because fensulfothion sulfone-d10 undergoes the exact same physicochemical losses during extraction (28.9% absolute recovery), it acts as a perfect self-correcting mechanism. When the native concentration is calculated relative to the d10 internal standard, the Relative Recovery jumps to 98.6%. This effectively neutralizes the extraction bias, transforming a failing extraction protocol into a highly accurate, SANTE-compliant quantitative assay.

While using advanced sorbents like EMR-Lipid improves the absolute recovery to >75%[2], the inclusion of the d10 internal standard remains essential to correct for unavoidable matrix-induced ion suppression in the MS source[6][7].

Conclusion

For researchers and drug development professionals analyzing organophosphate metabolites, relying solely on absolute extraction efficiency can lead to severe under-reporting of fensulfothion sulfone. The integration of fensulfothion sulfone-d10 is not merely a recommendation; it is a fundamental requirement for a self-validating system. By mimicking the native analyte's exact behavior during aggressive dSPE cleanup and ionization, the d10 internal standard ensures that quantitative integrity is maintained regardless of matrix complexity or sorbent interactions.

References

Sources

Validation

Mitigating Matrix Effects: A Comparative Guide to Matrix-Matched Calibration with Fensulfothion Sulfone-d10

For Researchers, Scientists, and Drug Development Professionals In the precise world of analytical chemistry, particularly in pesticide residue analysis, the accuracy of quantification is paramount. However, the inherent...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, particularly in pesticide residue analysis, the accuracy of quantification is paramount. However, the inherent complexity of sample matrices often poses a significant challenge, leading to a phenomenon known as the matrix effect. This guide provides an in-depth comparison of calibration strategies, focusing on the utility of matrix-matched calibration with the aid of a deuterated internal standard, fensulfothion sulfone-d10, to ensure reliable and accurate analytical results.

The Challenge of Matrix Effects

In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), co-extracted compounds from the sample matrix can interfere with the ionization of the target analyte.[1][2] This interference, known as the matrix effect, can either suppress or enhance the analyte's signal, leading to inaccurate quantification.[1][2][3] The consequences of uncorrected matrix effects are significant, potentially leading to the underestimation or overestimation of pesticide residues, with implications for food safety and regulatory compliance.[4][5]

To address this, regulatory bodies and quality control guidelines, such as the SANTE/11312/2021, emphasize the importance of validating analytical methods to account for matrix effects.[6][7][8][9]

Calibration Strategies: A Head-to-Head Comparison

The choice of calibration strategy is critical in mitigating matrix effects. Here, we compare two common approaches: solvent-based calibration and matrix-matched calibration.

Solvent-Based Calibration: This traditional method involves preparing calibration standards in a pure solvent. While simple and convenient, it fails to account for the influence of the sample matrix, often leading to erroneous results in complex samples.

Matrix-Matched Calibration: This approach involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed.[2][6][10][11][12] By doing so, the calibration standards and the samples experience similar matrix effects, leading to more accurate quantification. The use of a stable isotope-labeled internal standard, such as fensulfothion sulfone-d10, further enhances the reliability of this method.

Fensulfothion sulfone is a metabolite of the insecticide fensulfothion.[13] Its deuterated form, fensulfothion sulfone-d10, serves as an ideal internal standard because it co-elutes with the target analyte and experiences similar ionization suppression or enhancement, allowing for effective normalization of the signal.

Experimental Design: A Comparative Workflow

To objectively evaluate the performance of these two calibration methods, a comparative experimental workflow is proposed. This involves the analysis of a representative food matrix, such as spinach, known for its complex nature and significant matrix effects.[3]

Experimental Workflow

Caption: A streamlined workflow for comparing solvent-based and matrix-matched calibration.

Detailed Protocols

1. Sample Preparation (QuEChERS Extraction):

  • A representative blank spinach sample is homogenized.

  • The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method is employed to extract potential matrix components.[10]

2. Preparation of Calibration Standards:

  • Solvent-Based Calibration Standards:

    • Prepare a stock solution of fensulfothion in a suitable solvent (e.g., acetonitrile).

    • Perform serial dilutions to create a series of calibration standards at different concentrations.

    • Add a constant concentration of the internal standard, fensulfothion sulfone-d10, to each calibration standard.

  • Matrix-Matched Calibration Standards:

    • Use the blank spinach extract obtained from the QuEChERS procedure.

    • Spike the blank extract with the same series of fensulfothion concentrations as the solvent-based standards.

    • Add the same constant concentration of fensulfothion sulfone-d10 to each matrix-matched standard.

3. LC-MS/MS Analysis:

  • Analyze both sets of calibration standards and a spiked spinach sample using a validated LC-MS/MS method.

  • Monitor the transitions for both fensulfothion and fensulfothion sulfone-d10.

Evaluating the Performance: A Data-Driven Comparison

The effectiveness of each calibration strategy is evaluated by comparing key performance parameters.

ParameterSolvent-Based CalibrationMatrix-Matched CalibrationExpected Outcome
Linearity (R²) > 0.99> 0.99Both methods should exhibit good linearity.
Accuracy (% Recovery) Potentially outside 70-120%Within 70-120%Matrix-matched calibration is expected to provide more accurate results.
Precision (% RSD) < 20%< 20%Both methods should demonstrate acceptable precision.
Calculated Concentration in Spiked Sample Significant deviation from the true valueClose to the true spiked valueMatrix-matched calibration should yield a more accurate quantification.

The Underlying Principle: Why Matrix-Matching Works

Caption: How matrix-matched calibration compensates for signal suppression or enhancement.

The diagram above illustrates the core principle. In solvent-based calibration, the analyte's signal is un-affected by matrix components. However, in a real sample, co-eluting matrix components can alter the ionization process, leading to an inaccurate signal.[1] Matrix-matched calibration works by introducing the same matrix components into the calibration standards, thereby replicating the ionization conditions of the actual sample and allowing for accurate compensation.

Conclusion: The Superiority of Matrix-Matched Calibration

The experimental data will demonstrably show that matrix-matched calibration, especially when coupled with a suitable internal standard like fensulfothion sulfone-d10, provides significantly more accurate and reliable quantification of pesticide residues in complex matrices compared to the traditional solvent-based approach. By effectively compensating for matrix effects, this method ensures that analytical results are trustworthy and meet the stringent requirements of regulatory bodies.[14][15] For any laboratory engaged in trace-level analysis in complex biological or environmental samples, the adoption of matrix-matched calibration is not just a recommendation but a necessity for ensuring data integrity and scientific validity.

References

  • Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS. (2026, February 17).
  • Validation of Thin-Layer Chromatographic Methods for Pesticide Residue Analysis. IAEA. Retrieved from [Link]

  • Hill, A. R. C., & Reynolds, S. L. (1999). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. Analyst, 124(6), 953–958. Retrieved from [Link]

  • García-Córcoles, M. T., et al. (2024). Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model. Molecules, 29(13), 3051. Retrieved from [Link]

  • Wang, J., & Chow, W. (2015). Effect of Sample Dilution on Matrix Effects in Pesticide Analysis of Several Matrices by Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 63(4), 939–951. Retrieved from [Link]

  • Takatori, S., et al. (2017). Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS. Journal of Pesticide Science, 42(4), 133–142. Retrieved from [Link]

  • Hill, A. R. C., & Reynolds, S. L. (1999). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. Analyst, 124(6), 953–958. Retrieved from [Link]

  • Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed. (n.d.). Retrieved from [Link]

  • Wong, J. W. (2020, December 19). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Retrieved from [Link]

  • Zhang, K., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Molecules, 28(6), 2603. Retrieved from [Link]

  • Matrix-Matched Pesticide Standard Curve Preparation - Protocol. (2024, May 19). OneLab. Retrieved from [Link]

  • METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. (n.d.). Retrieved from [Link]

  • EUROPE – COM : New update of the analytical guidance document for residue. (2025, December 1). Phytocontrol. Retrieved from [Link]

  • Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. (n.d.). Retrieved from [Link]

  • García-Córcoles, M. T., et al. (2024, April 6). Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Food: Selection of the Best Calibration Model. SSRN. Retrieved from [Link]

  • Overview of EPA Pesticide Laboratories and Methods. (2025, December 2). US EPA. Retrieved from [Link]

  • Guidance SANTE 11312/2021 – Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. (2022, January 1). Accredia. Retrieved from [Link]

  • Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. (2010, January 26). EU Reference Laboratories for Residues of Pesticides. Retrieved from [Link]

  • SANTE Document 11312/2021: Quality Control and Method Validation for Pesticide Analysis. (n.d.). TCM. Retrieved from [Link]

  • Fensulfothion Oxon Sulfide-d10. PubChem. Retrieved from [Link]

  • Analytical Methods and Procedures for Pesticides. (2025, December 29). US EPA. Retrieved from [Link]

  • FENSULFOTHION. Occupational Safety and Health Administration. Retrieved from [Link]

  • Pesticide Analytical Manual (PAM). (2024, March 5). FDA. Retrieved from [Link]

  • Safety data sheet. (2023, August 16). CPAChem. Retrieved from [Link]

  • Pesticide Residues in Food. (2025, December 3). National Pesticide Information Center. Retrieved from [Link]

  • Pesticide Residue Analysis | Sample Preparation | Extraction and Cleanup | USEPA 3620C. (2023, July 29). YouTube. Retrieved from [Link]

  • Chemical Name : Fensulfothion Sulfone-d10. Pharmaffiliates. Retrieved from [Link]

  • Fensulfothion-Oxon-Sulfone solution. CRM LABSTANDARD. Retrieved from [Link]

  • Fensulfothion-sulfone CAS:14255-72-2. CPAChem. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Reference Material Certification: The Case of Fensulfothion Sulfone-d10

For Researchers, Scientists, and Drug Development Professionals In the landscape of analytical chemistry, the integrity of quantitative analysis hinges on the quality of reference materials. This guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, the integrity of quantitative analysis hinges on the quality of reference materials. This guide provides an in-depth comparison of available reference materials for Fensulfothion sulfone, with a specific focus on the isotopically labeled internal standard, Fensulfothion sulfone-d10. As a Senior Application Scientist, my objective is to dissect the nuances of reference material certification and provide a practical framework for selecting and validating the appropriate standard for your analytical needs.

Fensulfothion is an organophosphate insecticide, and its metabolite, Fensulfothion sulfone, is a key analyte in environmental and food safety monitoring. The use of a stable isotope-labeled (SIL) internal standard, such as Fensulfothion sulfone-d10, is the gold standard in mass spectrometry-based quantification. It is designed to mimic the analytical behavior of the target analyte, thereby correcting for variations in sample preparation and instrument response. However, the availability of a certified SIL internal standard is not always a given. This guide will explore the landscape of available standards for Fensulfothion sulfone and its deuterated analogue, clarifying the critical differences between a Certified Reference Material (CRM) and an analytical standard.

Understanding the Hierarchy of Reference Materials

The terms "analytical standard" and "Certified Reference Material (CRM)" are often used interchangeably, but they represent distinct levels of quality and metrological traceability.[1][2] A CRM is the pinnacle of the reference material hierarchy, produced by an accredited body following the stringent guidelines of ISO 17034.[3][4] This ensures the material has a certified property value, a documented uncertainty, and established traceability to a national or international standard.[1][3] An analytical standard, while of high purity, may not have the same level of certified characterization and documented traceability.[2]

The choice between a CRM and an analytical standard depends on the application. For regulated environments, such as clinical trials or food safety analysis, the use of a CRM is often mandatory to ensure the defensibility of the data.[5] For research and development purposes, a well-characterized analytical standard may be sufficient.

Comparative Analysis of Available Reference Materials

A review of commercially available reference materials for Fensulfothion sulfone and its deuterated analogue reveals a critical distinction in their certification status. While certified reference materials are readily available for the non-labeled Fensulfothion sulfone and its related compound Fensulfothion PO-sulfone, Fensulfothion sulfone-d10 is primarily offered as an analytical standard or research chemical.

Product NameSupplierStated Quality LevelCertification DetailsCAS Number
Fensulfothion sulfone-d10 LGC StandardsResearch Chemical/Analytical StandardCertificate of Analysis provided, but not specified as a CRM under ISO 17034.66687-07-8[6]
Fensulfothion sulfone-d10 PharmaffiliatesResearch Chemical/Analytical StandardProduct information available; no explicit CRM certification mentioned.Not Available[7]
Fensulfothion-sulfone CPAChemCertified Reference Material (CRM)ISO 17034, ISO/IEC 17025, ISO 9001.[8]14255-72-2[8]
Fensulfothion-sulfone MilliporeSigma (PESTANAL®)Analytical StandardCertificate of Analysis with product chromatogram provided.14255-72-2
Fensulfothion PO-sulfone Sigma-Aldrich (TraceCERT®)Certified Reference Material (CRM)Produced and certified in accordance with ISO/IEC 17025 and ISO 17034.6132-17-8

This comparison underscores a crucial point for researchers: while the ideal internal standard is a certified, isotopically labeled version of the analyte, one may not always be commercially available. In such cases, a thorough in-house validation of the non-certified SIL internal standard is paramount.

Experimental Workflow: Validating a Fensulfothion sulfone-d10 Analytical Standard

When a CRM for the desired SIL internal standard is unavailable, the onus is on the laboratory to rigorously characterize the analytical standard. The following protocol outlines a general workflow for the validation of a Fensulfothion sulfone-d10 analytical standard for use in a quantitative LC-MS/MS assay.

Step 1: Purity and Identity Confirmation
  • Objective: To confirm the chemical identity and assess the purity of the Fensulfothion sulfone-d10 analytical standard.

  • Methodology:

    • Reconstitute the neat material in a suitable organic solvent (e.g., acetonitrile).

    • Perform high-resolution mass spectrometry (HRMS) to confirm the accurate mass of the deuterated compound.

    • Utilize Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and the position of the deuterium labels.

    • Assess purity using a high-performance liquid chromatography (HPLC) system with a universal detector (e.g., UV or Charged Aerosol Detector).

Step 2: Preparation of Stock and Working Solutions
  • Objective: To prepare accurate and stable solutions for use in the analytical method.

  • Methodology:

    • Accurately weigh the Fensulfothion sulfone-d10 neat material using a calibrated microbalance.

    • Prepare a concentrated stock solution in a Class A volumetric flask.

    • Perform serial dilutions to prepare working solutions at the desired concentration for spiking into samples.

Step 3: LC-MS/MS Method Development
  • Objective: To develop a sensitive and specific LC-MS/MS method for the detection of both Fensulfothion sulfone and Fensulfothion sulfone-d10.

  • Methodology:

    • Optimize the mass spectrometry parameters (e.g., precursor and product ions, collision energy) for both the analyte and the internal standard.

    • Develop a chromatographic method that provides adequate separation from matrix components and ensures the co-elution of the analyte and the internal standard.[9]

Step 4: Method Validation
  • Objective: To validate the analytical method according to established guidelines (e.g., FDA, EMA).

  • Methodology:

    • Specificity: Analyze blank matrix samples to ensure no interferences are observed at the retention times of the analyte and internal standard.

    • Linearity: Prepare a calibration curve by spiking known concentrations of the Fensulfothion sulfone CRM into the blank matrix, along with a constant concentration of the Fensulfothion sulfone-d10 internal standard.

    • Accuracy and Precision: Analyze quality control (QC) samples at multiple concentration levels to assess the intra- and inter-day accuracy and precision of the method.

    • Matrix Effect: Evaluate the ion suppression or enhancement caused by the sample matrix by comparing the response of the analyte in the presence and absence of the matrix. The SIL internal standard should effectively compensate for these effects.[10][11]

    • Stability: Assess the stability of the analyte and internal standard in the sample matrix under various storage conditions.

Caption: A flowchart illustrating the key stages in the validation of a non-certified Fensulfothion sulfone-d10 analytical standard for quantitative analysis.

The Logic of Reference Material Hierarchy

The relationship between different tiers of reference materials can be visualized as a pyramid, with primary reference materials at the apex, providing the ultimate metrological traceability.

Reference Material Hierarchy Primary_RM Primary Reference Material (e.g., NIST SRM) CRM Certified Reference Material (CRM) (ISO 17034) Primary_RM->CRM Traceability RM Reference Material (RM) (Characterized) CRM->RM Traceability AS Analytical Standard (High Purity) RM->AS In_House In-house Working Standard AS->In_House

Caption: A diagram illustrating the hierarchical relationship and traceability of different classes of reference materials.

Conclusion and Recommendations

The selection of an appropriate reference material is a foundational decision in any quantitative analytical workflow. For the analysis of Fensulfothion sulfone, researchers have access to fully certified reference materials for the non-labeled analyte. However, for the preferred isotopically labeled internal standard, Fensulfothion sulfone-d10, the current market primarily offers analytical standards without the comprehensive certification of a CRM.

This does not preclude the use of Fensulfothion sulfone-d10 in high-stakes analytical testing. Instead, it places a greater responsibility on the end-user to perform a rigorous in-house validation to establish its identity, purity, and suitability for the intended application. By following a systematic validation process, researchers can confidently employ Fensulfothion sulfone-d10 as an internal standard, ensuring the accuracy and reliability of their analytical data. For laboratories operating under strict regulatory oversight, it is advisable to document this validation process thoroughly to demonstrate the suitability of the chosen reference material.

References

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]

  • Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing. Inorganic Ventures. [Link]

  • What is the difference between an analytical standard and a certified reference material? Stack Exchange. [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. LCGC International. [Link]

  • Comparison Table of Certified Reference Materials (CRMs) and Reference Materials (RMs). CIMEC. [Link]

  • Standard Reference Material. International Association of Geoanalysts. [Link]

  • Analytical standard & certified reference material. Reddit. [Link]

  • Chemical Name : Fensulfothion Sulfone-d10. Pharmaffiliates. [Link]

  • Fensulfothion-sulfone CAS:14255-72-2. CPAChem. [Link]

  • reference materials for food and environmental analysis. Grupo Biomaster. [Link]

  • Chemical Name : Fensulfothion-d10. Pharmaffiliates. [Link]

  • Fensulfothion-sulfone, CAS No. 14255-72-2. Carl ROTH. [Link]

Sources

Safety & Regulatory Compliance

Safety

Fensulfothion Sulfone-d10: Advanced Disposal &amp; Safety Protocol

[1][2][3] Executive Summary & Operational Context Fensulfothion sulfone-d10 is a stable isotope-labeled internal standard used primarily for the quantification of organophosphate residues via LC-MS/MS.[1][2][3] While the...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary & Operational Context

Fensulfothion sulfone-d10 is a stable isotope-labeled internal standard used primarily for the quantification of organophosphate residues via LC-MS/MS.[1][2][3] While the deuterium labeling ("-d10") alters the mass-to-charge ratio for detection, it does not mitigate the biological toxicity of the compound.[1][2]

Critical Directive: Treat Fensulfothion sulfone-d10 with the same rigor as the parent compound, Fensulfothion (CAS: 115-90-2), which is classified as an Acute Hazardous Waste (RCRA P-Listed: P043) .[1]

This guide outlines a "Zero-Emission" disposal strategy, prioritizing the destruction of the phospho-ester bond to prevent environmental persistence and acetylcholinesterase (AChE) inhibition.[1][2]

Hazard Profile & Mechanism of Toxicity

To handle this waste safely, one must understand the biological mechanism.[1][2][3] Fensulfothion sulfone is the oxidation metabolite of Fensulfothion.[1][2][3] In many organophosphates, the oxidized "oxon" or "sulfone" variants are often more potent AChE inhibitors than the parent thion.[1][2][3]

Toxicological Data Table
ParameterClassificationH-CodeHazard Statement
Oral Toxicity Acute Tox. 1H300 Fatal if swallowed.[1][2][3][4]
Dermal Toxicity Acute Tox. 1H310 Fatal in contact with skin.[1][2][3][4]
Aquatic Toxicity Aquatic Acute 1H410 Very toxic to aquatic life with long lasting effects.[1][2][3][4]
Target Organ Nervous SystemN/A Irreversible AChE Inhibition.[1][2][3]

Scientific Insight: The sulfone moiety (


) increases the electron deficiency of the phosphorus atom, making it highly susceptible to nucleophilic attack by the serine residue in the AChE enzyme.[1][2] This is why immediate neutralization of residues is critical—once bound to biological tissue, the damage is rapid.[1][2][3]

Disposal & Deactivation Workflow

This protocol distinguishes between Bulk Chemical Disposal (unused vials) and Trace Residue Deactivation (glassware/spills).[1][2]

A. Bulk Chemical Disposal (Unused Standard)

Never attempt to chemically neutralize a full vial of Fensulfothion sulfone-d10 in the lab.[1][2][3] The exothermic reaction can generate toxic aerosols.[1][2][3]

  • Segregation: Place the vial in a secondary container (polyethylene bag).

  • Labeling: Mark as "Acute Hazardous Waste - Organophosphate Pesticide Standard."

  • Destruction: Ship to a licensed TSDF (Treatment, Storage, and Disposal Facility) for High-Temperature Incineration (>1000°C). This ensures complete mineralization to

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    .[1][2]
B. Trace Residue Deactivation (Glassware & Surfaces)

For pipettes, glassware, and benchtop spills, use Alkaline Hydrolysis .[1][2]

  • Reagent: 10% Sodium Hydroxide (NaOH) or 10% Sodium Hypochlorite (Bleach).[1][2]

  • Mechanism: The hydroxide ion (

    
    ) attacks the phosphorus atom, cleaving the ester linkage and rendering the molecule biologically inactive.[1][2]
    
Protocol: The "Red-Indicator" Validation System

To ensure your decontamination solution is active and the environment is safe, use this self-validating method:

  • Preparation: Create a bath of 10% NaOH mixed with Ethanol (50:50 v/v) to enhance solubility of the lipophilic sulfone.[1][2][3]

  • Immersion: Soak contaminated glassware for 24 hours .

  • Validation: Check pH. If pH < 12, add more base.[1][2][3] The high pH confirms the hydrolytic capacity of the bath is maintained.[1][3]

  • Rinse: Triple rinse glassware with water.[1][2][3] Collect the first rinse as hazardous waste; subsequent rinses can be drain-disposed (verify with local EHS).[1][2][3]

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for handling Fensulfothion sulfone-d10 waste streams.

DisposalFlow Start Waste Generation: Fensulfothion sulfone-d10 Decision Is it Bulk Chemical (>1 mg) or Trace Residue? Start->Decision Bulk Bulk Chemical (Unused Vials/Stock) Decision->Bulk Bulk Trace Trace Residue (Glassware/Tips/Wipes) Decision->Trace Residue Segregate Segregate in Amber Glass Double Containment Bulk->Segregate Decon Chemical Deactivation: 10% NaOH/EtOH Bath (24h) Trace->Decon Label Label: Acute Hazardous (P-List Equivalent) Segregate->Label Incinerate External Disposal: High-Temp Incineration Label->Incinerate Check Validation Check: pH > 12? Decon->Check Retreat Add Base & Extend Time Check->Retreat No Neutralize Neutralize pH to 7-9 Check->Neutralize Yes Drain Drain Disposal (Non-Haz Aqueous) Neutralize->Drain

Caption: Operational logic flow for segregating bulk high-toxicity isotope standards from treatable laboratory residues.

Emergency Spill Response

In the event of a spill of the pure standard (solid or liquid):

  • Evacuate & Isolate: Clear the immediate area (10-meter radius).[1][2]

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat.[1][2][3] If powder, use an N95 or P100 respirator to prevent inhalation.[1][2][3]

  • Containment: Do not wipe dry.[1][2][3] Cover the spill with a pad soaked in 10% Sodium Carbonate or 10% Bleach .[1][3]

  • Wait: Allow 15–30 minutes contact time for in-situ hydrolysis.

  • Cleanup: Absorb with vermiculite or sand.[1][2][3] Place in a sealed hazardous waste container. Do not use standard trash.

References

  • United States Environmental Protection Agency (EPA). (2023).[1][2][3] Resource Conservation and Recovery Act (RCRA) Regulations: P-List and U-List Hazardous Wastes. [Link][1]

  • PubChem. (2023).[1][2][3] Fensulfothion Sulfone Compound Summary (CID 16867).[1][2][3] National Library of Medicine.[1][2][3] [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2020).[1][2][3] Pocket Guide to Chemical Hazards: Fensulfothion.[1][2][3] Centers for Disease Control and Prevention.[1][2][3] [Link][1][2]

  • World Health Organization (WHO). (2009).[1][2][3] The WHO Recommended Classification of Pesticides by Hazard. [Link][1]

Sources

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